Product packaging for Chroman-3-amine(Cat. No.:CAS No. 60575-19-1)

Chroman-3-amine

Cat. No.: B1202177
CAS No.: 60575-19-1
M. Wt: 149.19 g/mol
InChI Key: SVWDNDQOXZHBRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chroman-3-amine is a versatile chemical scaffold and key synthetic intermediate in medicinal chemistry and pharmaceutical research. Its core structure, which combines a benzopyran ring with a strategically positioned amine functional group, makes it a valuable building block for constructing diverse biologically active molecules. This compound is primarily investigated for the development of novel therapeutic agents targeting the neurological and cardiovascular systems . Research indicates that this compound derivatives have shown high affinity for the 5-HT1A receptor, a target associated with the prevention of neuronal death and oxidative stress, highlighting its potential in neurodegenerative disease research . Furthermore, its structure serves as a core component in antagonists for receptors like the human Bradykinin B1 receptor, which is implicated in the control of neuroinflammation . Scientists utilize this intermediate to study structure-activity relationships (SAR), optimizing the properties of lead compounds for enhanced efficacy, selectivity, and safety . This compound provides a privileged foundation for discovery programs aimed at conditions such as Alzheimer's disease, anxiety, depression, and hypertension . The molecular formula for the free base is C9H11NO, and a common salt form is this compound hydrochloride (CAS 18518-71-3) . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B1202177 Chroman-3-amine CAS No. 60575-19-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-chromen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWDNDQOXZHBRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20976011
Record name 3,4-Dihydro-2H-1-benzopyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60575-19-1
Record name 3,4-Dihydro-3-amino-2H-1-benzopyran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060575191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydro-2H-1-benzopyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of Chroman-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chroman-3-amine is a heterocyclic bicyclic amine that serves as a vital structural motif in medicinal chemistry and drug discovery. Its rigid framework and the presence of a basic amino group make it a privileged scaffold for the synthesis of a wide array of biologically active compounds. This document provides a comprehensive overview of the core physicochemical properties, spectroscopic characteristics, synthesis, and biological significance of this compound, intended to serve as a foundational resource for professionals in chemical and pharmaceutical research.

Core Chemical and Physical Properties
PropertyValueSource
IUPAC Name 3,4-Dihydro-2H-1-benzopyran-3-amineN/A
CAS Number 59108-53-1N/A
Molecular Formula C₉H₁₁NON/A
Molecular Weight 149.19 g/mol N/A
Melting Point 240-241 °C (decomposed, HCl salt)N/A
Boiling Point 256.8 ± 29.0 °C (Predicted)N/A
Density 1.106 ± 0.06 g/cm³ (Predicted)N/A
pKa 7.49 ± 0.20 (Predicted)N/A
Appearance Cream to white powder (HCl salt)N/A
Solubility Soluble in water (as HCl salt), polar organic solvents[1][2]
Spectroscopic Data

The structural features of this compound give rise to characteristic signals in various spectroscopic analyses. While specific spectra for the parent compound are not detailed in the provided search results, the expected characteristics based on its functional groups are tabulated below.[3][4][5][6][7]

TechniqueFeatureExpected Chemical Shift / Wavenumber
¹H NMR Aromatic Protons (Ar-H)~6.7-7.2 ppm
Methylene Protons (-O-CH₂-)~4.0-4.5 ppm
Methine Proton (-CH-NH₂)~3.0-3.5 ppm
Methylene Protons (Ar-CH₂-)~2.7-3.2 ppm
Amine Protons (-NH₂)Broad signal, ~0.5-5.0 ppm
¹³C NMR Aromatic Carbons~115-155 ppm
Methylene Carbon (-O-CH₂-)~65-75 ppm
Methine Carbon (-CH-NH₂)~45-55 ppm
Methylene Carbon (Ar-CH₂-)~25-35 ppm
FT-IR N-H Stretch (Primary Amine)Two bands, ~3300-3400 cm⁻¹
C-H Stretch (Aromatic)~3000-3100 cm⁻¹
C-H Stretch (Aliphatic)~2850-2960 cm⁻¹
N-H Bend (Primary Amine)~1580-1650 cm⁻¹
C-O-C Stretch (Aryl Ether)~1200-1270 cm⁻¹
C-N Stretch~1020-1250 cm⁻¹
Synthesis and Reactivity

The this compound scaffold can be synthesized through several routes. One of the most common and versatile methods is the reductive amination of a corresponding chroman-3-one.[8] This method is highly valued in synthetic chemistry for its efficiency and control.[9][10][11][12]

General Synthesis Workflow: Reductive Amination

The process involves the reaction of a ketone (chroman-3-one) with an amine source (like ammonia) to form an intermediate imine, which is then reduced to the final amine.[8] Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) are often employed because they selectively reduce the iminium ion intermediate without significantly affecting the starting ketone.[9][12]

G start Chroman-3-one step1 Reaction with Ammonia (NH₃) (pH ~4-5) start->step1 intermediate Imine Intermediate (C=N double bond formation) step1->intermediate step2 Reduction with NaBH₃CN or NaBH(OAc)₃ intermediate->step2 end This compound step2->end

General workflow for the synthesis of this compound via reductive amination.

Other synthetic strategies include the reduction of 3-nitrochromenes.[13] The amine group of this compound provides a reactive site for further functionalization, making it a key building block for creating libraries of derivatives for structure-activity relationship (SAR) studies.

Biological Activity and Applications

The chroman scaffold is a component of many natural products and pharmacologically active molecules.[13] this compound serves as a crucial pharmacophore in the development of novel therapeutics, particularly in the fields of neuropharmacology and oncology.[14][15]

Derivatives of this compound have been investigated for a range of biological targets:

  • Neurodegenerative Diseases: Chiral chroman amine analogues have shown potential as inhibitors of enzymes like monoamine oxidase (MAO-A and MAO-B) and cholinesterases, which are key targets in the pathogenesis of neurodegenerative conditions such as Alzheimer's disease.

  • Sigma-1 (σ₁) Receptor Ligands: The 3-amino-chromane structure is a key pharmacophore for developing ligands that bind to the σ₁ receptor.[16] The σ₁ receptor is a unique intracellular protein that modulates calcium signaling, and its ligands are being investigated for treating pain, cancer, and neurodegenerative disorders.[17]

  • Serotonin-Related Disorders: The core structure is also found in compounds designed to treat serotonin-related disorders like depression and anxiety.[15]

Illustrative Signaling Pathway

The neuroprotective effects of this compound derivatives can be partly attributed to their interaction with the σ₁ receptor. This interaction can modulate intracellular calcium levels and influence downstream signaling cascades related to cell survival and apoptosis.

G cluster_cell Neuron ligand This compound Derivative receptor σ₁ Receptor ligand->receptor Binds ca_channel Ca²⁺ Signaling Modulation receptor->ca_channel Modulates downstream Downstream Effectors (e.g., Kinases, CREB) ca_channel->downstream Activates response Neuroprotection & Cell Survival downstream->response Promotes

Potential neuroprotective pathway involving σ₁ receptor modulation by a this compound derivative.
Experimental Protocols

A. General Protocol for Reductive Amination Synthesis

This protocol outlines a general one-pot procedure for synthesizing a substituted amine from a ketone, adaptable for Chroman-3-one.[8][11][12]

Experimental workflow for the synthesis of this compound.
B. General Protocol for HPLC Analysis of Amine Product

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and quantifying amines. Chiral HPLC can be used to determine the enantiomeric excess (ee) of chiral amine products.[18][19][20]

G prep 1. Sample Preparation Dissolve a small amount of the final product in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). hplc 2. HPLC System Setup Column: Chiral stationary phase (e.g., Chiralcel OD-H) for enantiomeric separation or a standard C18 column for purity. Mobile Phase: A mixture of solvents like hexane and isopropanol (for normal phase) or acetonitrile and water with additives (for reverse phase). Flow Rate: Typically 0.5-1.5 mL/min. Detector: UV detector set to a wavelength where the chroman scaffold absorbs (e.g., 210-280 nm). prep->hplc inject 3. Injection & Analysis Inject a small volume (e.g., 5-20 µL) of the sample onto the column. Record the chromatogram. hplc->inject data 4. Data Interpretation Determine the retention time(s) of the peak(s). Calculate purity based on the relative peak area. For chiral separations, calculate the enantiomeric excess (ee) from the areas of the two enantiomer peaks. inject->data

General workflow for the analysis of this compound by HPLC.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Discovery of Chroman-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and discovery of chroman-3-amine. This important heterocyclic compound has emerged as a privileged scaffold in medicinal chemistry, forming the core of various therapeutic candidates. This document details key synthetic methodologies, presents quantitative data in a comparative format, and illustrates relevant biological pathways and experimental workflows.

Discovery and Significance

The discovery of this compound is not marked by a single seminal event but rather by its gradual emergence as a crucial pharmacophore in the development of neurologically active agents. Its rigid bicyclic structure, which incorporates a phenethylamine motif, allows for precise spatial orientation of substituents, making it an ideal scaffold for targeting complex receptor binding sites.

Initially investigated as part of broader explorations into chromane derivatives, the 3-amino substitution was found to be a key determinant for high-affinity binding to the sigma-1 (σ₁) receptor. The σ₁ receptor, an intracellular chaperone protein located at the endoplasmic reticulum, is a high-value target for therapeutic intervention in a range of central nervous system (CNS) disorders, including neurodegenerative diseases, pain, and psychiatric conditions, as well as in cancer therapy[1]. The development of potent and selective this compound-based σ₁ receptor ligands has solidified its importance in modern drug discovery[1]. Furthermore, derivatives have been explored for their role in treating serotonin-related disorders such as depression and anxiety[2].

Key Synthetic Strategies

The synthesis of the this compound core can be achieved through several strategic routes. The most common approaches involve the stereocontrolled introduction of an amine or a precursor functional group onto a pre-formed chromane or chromanone ring system.

Route A: From Chromanols via Azide Intermediate

A robust and stereocontrolled method to access this compound involves the conversion of a corresponding chroman-4-ol. This route allows for the synthesis of specific stereoisomers, which has been shown to be critical for biological activity[1]. The general workflow involves the activation of the hydroxyl group, displacement with an azide, and subsequent reduction to the primary amine.

G cluster_0 Route A: Synthesis via Azide Intermediate start Chroman-4-one step1 Reduction (e.g., NaBH4) start->step1 intermediate1 Chroman-4-ol step1->intermediate1 step2 Azidation (e.g., DPPA, DBU) intermediate1->step2 intermediate2 Chroman-3-azide step2->intermediate2 step3 Reduction (e.g., H2/Pd-C or HBCy2) intermediate2->step3 end This compound step3->end

Caption: Workflow for the synthesis of this compound from chroman-4-one.

Route B: Reductive Amination of Chroman-3-one

A more direct approach is the reductive amination of a chroman-3-one precursor. This one-pot reaction involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine. While efficient, this method typically produces a racemic mixture unless a chiral reducing agent or catalyst is employed.

G cluster_1 Route B: Reductive Amination start_b Chroman-3-one process One-Pot Reaction start_b->process reagents Ammonia Source (e.g., NH4OAc) + Reducing Agent (e.g., NaBH3CN) reagents->process end_b rac-Chroman-3-amine process->end_b

Caption: Workflow for the reductive amination of chroman-3-one.

Route C: Reduction of 3-Nitrochromenes

Another viable pathway begins with 3-nitrochromenes, which can be synthesized from salicylaldehydes. The nitro group at the 3-position can be reduced to a primary amine, and the double bond in the pyran ring is concurrently or subsequently reduced to yield the saturated this compound backbone. This method is advantageous for creating a diverse range of substituted analogs[3].

G cluster_2 Route C: From 3-Nitrochromenes start_c 3-Nitro-2H-chromene step_c1 Reduction (e.g., H2, Pd/C or Fe/HCl) start_c->step_c1 end_c This compound step_c1->end_c

Caption: Synthesis of this compound via reduction of 3-nitrochromenes.

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis and biological evaluation of this compound and its derivatives.

Table 1: Synthesis Yields for Key Intermediates and Final Products
RouteStepStarting MaterialProductReagentsYield (%)Reference
AAzidation of Chromanol(±)-trans-Chroman-4-ol(±)-cis-3-AzidochromaneDPPA, DBU92[1]
AReduction of Azide(±)-cis-3-Azidochromane(±)-cis-3-AminochromaneDicyclohexylborane37-99[1]
CReduction of Nitrochromene3-Nitro-2H-chromene3-AminochromanH₂, Pd/C~54[3]
Table 2: Biological Activity of this compound Derivatives at the σ₁ Receptor
Compound IDStereochemistryR-Group (at Amino)σ₁ Receptor Kᵢ (nM)σ₁ Receptor pKᵢReference
(+)-3a(3R,4R)Phenethyl2.18.7[1]
(-)-3a(3S,4S)Phenethyl50.37.3[1]
(+)-3o(3R,4R)4-Fluorophenethyl2.08.7[1]
(-)-3o(3S,4S)4-Fluorophenethyl44.27.4[1]
(+)-3q(3R,4R)4-Methoxyphenethyl2.18.7[1]
(-)-3q(3S,4S)4-Methoxyphenethyl42.47.4[1]

Note: Data highlights the significant stereochemical preference of the σ₁ receptor, with the (3R,4R) enantiomers showing substantially higher affinity.

Detailed Experimental Protocols

Protocol for Synthesis of (±)-cis-3-Aminochroman (Route A)

Step 1: Synthesis of (±)-trans-Chroman-4-ol

  • To a solution of chroman-4-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of (±)-cis-3-Azidochroman

  • Dissolve (±)-trans-chroman-4-ol (1.0 eq) in anhydrous toluene.

  • Add diphenylphosphoryl azide (DPPA, 1.5 eq) to the solution.

  • Cool the mixture to 0 °C and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify by flash chromatography to yield the azide intermediate[1].

Step 3: Reduction to (±)-cis-3-Aminochroman

  • Dissolve (±)-cis-3-azidochroman (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add dicyclohexylborane (HBCy₂, 1.5 eq) solution in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Quench the reaction carefully with methanol, followed by 1M HCl.

  • Basify the aqueous layer with 2M NaOH and extract with DCM (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify to afford the final product[1].

Protocol for Reductive Amination of Chroman-3-one (Route B)
  • To a solution of chroman-3-one (1.0 eq) in methanol, add ammonium acetate (NH₄OAc, 10.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in one portion.

  • Continue stirring at room temperature for 24 hours, monitoring by TLC.

  • Acidify the reaction mixture to pH ~2 with 2M HCl.

  • Wash the aqueous mixture with diethyl ether to remove unreacted starting material.

  • Basify the aqueous layer to pH ~10 with solid NaOH.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic this compound.

Biological Context: σ₁ Receptor Interaction

This compound derivatives act as high-affinity ligands for the σ₁ receptor. This receptor is not a classical G-protein coupled receptor or ion channel but a chaperone protein that modulates the function of other proteins, including ion channels (e.g., voltage-gated K⁺ channels) and receptors (e.g., NMDA receptors). Its activation by ligands like chroman-3-amines can trigger a cascade of downstream effects, primarily through the regulation of intracellular Ca²⁺ signaling between the endoplasmic reticulum and mitochondria.

G cluster_pathway Simplified σ1 Receptor Interaction Pathway ligand This compound Ligand sigma1 σ1 Receptor (Dimeric, Inactive) ligand->sigma1 Binding & Dissociation sigma1_active σ1 Receptor (Monomeric, Active) sigma1->sigma1_active Conformational Change ip3r IP3 Receptor sigma1_active->ip3r Stabilization & Potentiation ca_release Ca2+ Release ip3r->ca_release Prolonged Signaling er Endoplasmic Reticulum (ER) downstream Modulation of: - Ion Channels - Kinase Signaling - Neuronal Excitability - Cell Survival ca_release->downstream

Caption: Interaction of this compound ligands with the σ₁ receptor.

References

Physicochemical Characteristics of Chroman-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chroman-3-amine, a heterocyclic compound featuring a chroman scaffold with an amine group at the 3-position, serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure and the presence of a basic amino group make it an attractive core for the synthesis of a diverse range of biologically active molecules. Derivatives of this compound have shown significant promise as ligands for various biological targets, including the sigma-1 (σ1) receptor, and are being investigated for their therapeutic potential in oncology and neurodegenerative diseases. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its relevance in biological signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical parameters for this compound are summarized below.

PropertyValue (Predicted)Data Source
Molecular FormulaC₉H₁₁NO-
Molecular Weight149.19 g/mol -
Melting Point240-241 °C (decomposed)[1]
Boiling Point256.8 ± 29.0 °C[1]
Density1.106 ± 0.06 g/cm³[1]
pKa (of conjugate acid)7.49 ± 0.20[1]
logP (Octanol-Water)Not available-
Aqueous SolubilityNot available-

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the reduction of chroman-3-one oxime. This multi-step synthesis starts from the commercially available chroman-4-one.

Step 1: Synthesis of Chroman-3-one

The synthesis of the key intermediate, chroman-3-one, can be achieved from chroman-4-one. While various methods exist, a common approach involves a two-step process of reduction followed by oxidation.

Step 2: Oximation of Chroman-3-one

The ketone functional group in chroman-3-one is converted to an oxime by reaction with hydroxylamine.

  • Reagents and Equipment:

    • Chroman-3-one

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium acetate (CH₃COONa) or other suitable base

    • Ethanol or other appropriate solvent

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Dissolve chroman-3-one in ethanol in a round-bottom flask.

    • Add an equimolar amount of hydroxylamine hydrochloride and a slight excess of sodium acetate.

    • Reflux the mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the oxime.

    • Filter the precipitate, wash with water, and dry to obtain chroman-3-one oxime.

Step 3: Reduction of Chroman-3-one Oxime to this compound

The final step involves the reduction of the oxime to the corresponding primary amine. Catalytic hydrogenation is a common method for this transformation.[2][3][4]

  • Reagents and Equipment:

    • Chroman-3-one oxime

    • Reducing agent (e.g., H₂ gas with a catalyst like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂), or other reducing agents like Lithium aluminum hydride (LiAlH₄))

    • Solvent (e.g., Ethanol, Methanol, or Diethyl ether for LiAlH₄)

    • Hydrogenation apparatus (if using H₂ gas)

    • Round-bottom flask

  • Procedure (Illustrative example with Catalytic Hydrogenation):

    • Dissolve chroman-3-one oxime in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.

    • Add a catalytic amount of Pd/C (typically 5-10% by weight).

    • Pressurize the vessel with hydrogen gas to the desired pressure.

    • Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

    • Monitor the reaction by TLC to confirm the disappearance of the starting material.

    • Once the reaction is complete, carefully filter off the catalyst.

    • Evaporate the solvent under reduced pressure to yield crude this compound.

    • Purify the product by a suitable method, such as crystallization or column chromatography.

The workflow for the synthesis of this compound from chroman-4-one is depicted in the following diagram:

G cluster_0 Synthesis of Chroman-3-one cluster_1 Synthesis of this compound Chroman-4-one Chroman-4-one Reduction Reduction Chroman-4-one->Reduction Chroman-4-ol Chroman-4-ol Reduction->Chroman-4-ol Oxidation Oxidation Chroman-4-ol->Oxidation Chroman-3-one Chroman-3-one Oxidation->Chroman-3-one Chroman-3-one_2 Chroman-3-one Oximation Oximation Chroman-3-one_2->Oximation Chroman-3-one_oxime Chroman-3-one Oxime Oximation->Chroman-3-one_oxime Reduction_2 Reduction Chroman-3-one_oxime->Reduction_2 This compound This compound Reduction_2->this compound

Synthetic pathway to this compound.
Physicochemical Property Determination

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of the conjugate acid of this compound can be determined experimentally using potentiometric titration.

  • Principle: A solution of the amine is titrated with a standard acid solution, and the pH is monitored as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in water or a suitable co-solvent.

    • Calibrate a pH meter with standard buffer solutions.

    • Titrate the amine solution with a standardized solution of a strong acid (e.g., HCl) in small increments.

    • Record the pH after each addition of the acid.

    • Plot the pH versus the volume of acid added.

    • Determine the equivalence point from the titration curve (the point of maximum slope).

    • The pKa is the pH value at half the volume of the equivalence point.

logP Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional technique for its determination.

  • Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the partition coefficient is calculated.

  • Procedure:

    • Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

    • Dissolve a known amount of this compound in one of the phases.

    • Mix equal volumes of the n-octanol and aqueous phases in a separatory funnel.

    • Shake the funnel for a sufficient time to allow for equilibrium to be reached.

    • Allow the phases to separate completely.

    • Carefully collect samples from both the n-octanol and aqueous phases.

    • Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate the partition coefficient, P = [Concentration in octanol] / [Concentration in water].

    • The logP is the logarithm of P.

The general workflow for determining these key physicochemical properties is illustrated below:

G cluster_pka pKa Determination cluster_logp logP Determination pka_start Prepare Amine Solution pka_titrate Titrate with Standard Acid pka_start->pka_titrate pka_measure Monitor pH pka_titrate->pka_measure pka_plot Plot pH vs. Volume pka_measure->pka_plot pka_determine Determine Equivalence Point pka_plot->pka_determine pka_calculate Calculate pKa pka_determine->pka_calculate logp_start Prepare Octanol/Water Phases logp_dissolve Dissolve Amine logp_start->logp_dissolve logp_shake Shake to Equilibrate logp_dissolve->logp_shake logp_separate Separate Phases logp_shake->logp_separate logp_measure Measure Concentration in Each Phase logp_separate->logp_measure logp_calculate Calculate logP logp_measure->logp_calculate G Chroman-3-amine_Derivative Chroman-3-amine_Derivative Sigma-1_Receptor Sigma-1 (σ1) Receptor Chroman-3-amine_Derivative->Sigma-1_Receptor Binds to Downstream_Signaling Modulation of Downstream Signaling Pathways Sigma-1_Receptor->Downstream_Signaling Cellular_Stress Cellular Stress (e.g., Oxidative Stress, ER Stress) Cellular_Stress->Sigma-1_Receptor Activates/Modulates Cellular_Response Cellular Response (e.g., Cell Survival, Apoptosis, Neuroprotection) Downstream_Signaling->Cellular_Response

References

Spectroscopic Characterization of Chroman-3-amine: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Predicted Spectroscopic Data

The structure of chroman-3-amine, featuring a chroman backbone with an amine group at the 3-position, dictates its expected spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aliphatic protons of the dihydropyran ring, and the amine protons.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic-H6.5 - 7.5MultipletThe four protons on the benzene ring will exhibit complex splitting patterns due to their coupling with each other.
O-CH₂3.8 - 4.5MultipletThe two protons on the carbon adjacent to the oxygen atom are expected to be diastereotopic and will show complex splitting.
CH-NH₂3.0 - 3.5MultipletThe proton on the carbon bearing the amine group will be split by the adjacent methylene protons and potentially the amine protons.
CH₂2.5 - 3.0MultipletThe methylene protons adjacent to the chiral center will be diastereotopic and show complex splitting.
NH₂1.0 - 3.0Broad SingletThe chemical shift of the amine protons is variable and depends on the solvent and concentration. The signal is often broad due to quadrupole broadening and exchange.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon Type Expected Chemical Shift (δ, ppm) Notes
Aromatic C-O150 - 160Quaternary carbon attached to the ether oxygen.
Aromatic C-C115 - 130Aromatic carbons of the benzene ring.
O-CH₂60 - 70Carbon of the methylene group adjacent to the ether oxygen.
C-NH₂45 - 55Carbon atom bonded to the amine group.
CH₂20 - 30Aliphatic methylene carbon in the dihydropyran ring.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Expected Absorption Range (cm⁻¹) Intensity Notes
N-H Stretch3300 - 3500MediumPrimary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching.[1]
C-H Stretch (Aromatic)3000 - 3100MediumStretching vibrations of the C-H bonds on the benzene ring.
C-H Stretch (Aliphatic)2850 - 3000MediumStretching vibrations of the C-H bonds in the dihydropyran ring.
C=C Stretch (Aromatic)1450 - 1600Medium to StrongBenzene ring stretching vibrations.
C-N Stretch1000 - 1250MediumStretching vibration of the carbon-nitrogen bond.
C-O Stretch (Aryl Ether)1200 - 1275StrongAsymmetric C-O-C stretching of the aryl ether.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Ion Expected m/z Notes
[M]⁺149.0841The molecular ion of this compound (C₉H₁₁NO).
[M-NH₂]⁺133Loss of the amino group.
[M-CH₂NH₂]⁺119Fragmentation involving the side chain.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.[2]

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Thin Film: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[3]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

    • The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer, such as one with an Electrospray Ionization (ESI) or Electron Impact (EI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • The molecules are ionized and then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

    • The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks, which can be used to deduce the molecular weight and structural features of the compound.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Structure_Confirmation Structure Confirmation Purity_Assessment->Structure_Confirmation

General workflow for spectroscopic characterization.

References

The Chroman-3-amine Scaffold: A Historical and Technical Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chroman-3-amine scaffold, a privileged heterocyclic motif, has carved a significant niche in the annals of medicinal chemistry. Its unique structural features and inherent drug-like properties have made it a versatile template for the design and development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the history, synthesis, and pharmacological applications of the this compound scaffold, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

A Historical Perspective: From Structural Curiosity to Therapeutic Mainstay

The journey of the chroman scaffold began as a structural component of naturally occurring compounds, most notably tocopherols (Vitamin E) and flavonoids. Early interest was primarily academic, focusing on the synthesis and chemical properties of this benzopyran system. However, the recognition of the diverse biological activities exhibited by natural products containing the chroman core spurred medicinal chemists to explore synthetic derivatives.

The introduction of an amine functionality at the 3-position of the chroman ring proved to be a pivotal moment. This modification not only enhanced the scaffold's physicochemical properties, improving its potential for oral bioavailability and blood-brain barrier penetration, but also opened up new avenues for therapeutic targeting. The 3-amino group serves as a crucial pharmacophoric element, enabling interactions with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Over the decades, research into this compound derivatives has led to the discovery of compounds with potent activities in several therapeutic areas. Notably, this scaffold has been extensively investigated for its potential in treating central nervous system (CNS) disorders, cardiovascular diseases, and cancer.

Therapeutic Applications and Quantitative Pharmacological Data

The versatility of the this compound scaffold is evident in the broad spectrum of its biological activities. The following tables summarize key quantitative data for various chroman and related derivatives, highlighting their potency against different therapeutic targets.

Cholinesterase and BACE-1 Inhibition: Targeting Alzheimer's Disease

A significant focus of research on chroman-related scaffolds has been the development of agents for the treatment of Alzheimer's disease. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a clinically validated strategy to manage the symptoms of this neurodegenerative condition. More recently, inhibition of the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) has emerged as a promising disease-modifying approach.

Compound ClassTargetCompound ExampleIC50 (µM)Reference
3-(4-aminophenyl)-coumarinAChECompound 4m 0.091 ± 0.011[1]
3-(4-aminophenyl)-coumarinBuChECompound 4k 0.559 ± 0.017[1]
Ramalin DerivativeBACE-1RA-3CF3 0.33 ± 0.79[2]
Ramalin DerivativeBACE-1RA-PYD 0.32 ± 0.08[2]
Monoamine Oxidase B (MAO-B) Inhibition: A Strategy for Parkinson's Disease and Depression

Inhibitors of monoamine oxidase B (MAO-B) are used in the treatment of Parkinson's disease and depression. The chromone scaffold has been successfully utilized to develop highly potent and selective MAO-B inhibitors.

Compound ClassTargetCompound ExampleIC50 (nM)Selectivity Index (SI)Reference
3-StyrylchromoneMAO-BCompound 19 2.2> 4545[3]
3-StyrylchromoneMAO-BCompound 1 10> 3700[3][4]
Sigma-1 Receptor Binding: A Novel Approach for Neuroprotection

The sigma-1 receptor, an intracellular chaperone protein, has emerged as a promising target for the treatment of various CNS disorders. Certain 3-amino-chromane derivatives have shown high affinity for this receptor, suggesting a potential mechanism for their neuroprotective effects.

Compound ClassTargetCompound ExampleKi (nM)Reference
3-Amino-chromaneSigma-1 Receptor(3R,4R)-3a 2.0
3-Amino-chromaneSigma-1 Receptor(3R,4R)-3b 2.1

Key Experimental Protocols

To facilitate further research and development in this area, this section provides detailed methodologies for the synthesis of a representative this compound derivative and a key biological assay.

Synthesis of 3-Aminochroman Derivatives

The synthesis of 3-aminochroman derivatives can be achieved through various synthetic routes. A common and effective method involves the reductive amination of a corresponding chroman-3-one.

Protocol: Synthesis of a 3-Aminochroman Derivative via Reductive Amination

  • Preparation of Chroman-3-one: The starting chroman-3-one can be synthesized from the appropriate phenol and α,β-unsaturated acid or ester via an intramolecular Friedel-Crafts reaction or other established methods.

  • Reductive Amination:

    • To a solution of the chroman-3-one (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add the desired amine (1.1 equivalents) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate enamine or imine.

    • Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride (1.5 equivalents), portion-wise.

    • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-aminochroman derivative.

In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay

The following protocol describes a common method for determining the in vitro inhibitory activity of test compounds against human MAO-B.[3]

Materials:

  • Human recombinant MAO-B

  • Kynuramine (substrate)

  • 4-Hydroxyquinoline (product standard)

  • Sodium phosphate buffer (pH 7.4)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare a reaction mixture containing sodium phosphate buffer, the test compound at various concentrations, and the MAO-B enzyme solution.

  • Pre-incubate the mixture at 37 °C for 15 minutes.

  • Initiate the enzymatic reaction by adding the substrate, kynuramine.

  • Incubate the reaction mixture at 37 °C for 20 minutes.

  • Stop the reaction by adding a solution of 2 N NaOH.

  • Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorescence spectrophotometer with an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are mediated through their interaction with specific biological targets, leading to the modulation of various intracellular signaling pathways.

Sigma-1 Receptor Activation and Neuroprotection

Several 3-amino-chromane derivatives have been identified as potent ligands for the sigma-1 receptor.[5] Activation of this receptor, which is located at the endoplasmic reticulum-mitochondrion interface, is known to trigger a cascade of neuroprotective events.

Sigma1_Pathway cluster_0 This compound Ligand cluster_1 Endoplasmic Reticulum cluster_2 Mitochondrion cluster_3 Nucleus cluster_4 Cellular Response Ligand This compound Sigma1R Sigma-1 Receptor Ligand->Sigma1R Activation BiP BiP Sigma1R->BiP Dissociation IRE1 IRE1α Sigma1R->IRE1 Modulation Mito Mitochondrial Function (ATP Production) Sigma1R->Mito Ca2+ Homeostasis Nrf2 Nrf2 IRE1->Nrf2 Activation Neuroprotection Neuroprotection (Cell Survival) Mito->Neuroprotection ARE Antioxidant Response Element (Gene Transcription) Nrf2->ARE ARE->Neuroprotection

Caption: Sigma-1 receptor activation pathway by a this compound ligand.

Upon binding of a this compound agonist, the sigma-1 receptor dissociates from its chaperone protein, BiP. This activation leads to the modulation of downstream signaling pathways, including the IRE1α branch of the unfolded protein response, which can lead to the activation of the Nrf2 antioxidant pathway. Furthermore, activated sigma-1 receptor helps maintain calcium homeostasis between the endoplasmic reticulum and mitochondria, thereby supporting mitochondrial function and ATP production. Collectively, these events contribute to enhanced neuronal survival and neuroprotection.

Inhibition of the NLRP3 Inflammasome

Chronic inflammation is a key pathological feature of many neurodegenerative diseases. The NLRP3 inflammasome is a multiprotein complex that plays a central role in the innate immune response by triggering the release of pro-inflammatory cytokines. Some chromane-related compounds have been shown to inhibit the activation of the NLRP3 inflammasome.[2]

NLRP3_Inhibition cluster_0 Chroman Derivative cluster_1 Inflammasome Assembly cluster_2 Cytokine Processing cluster_3 Cellular Response Inhibitor Chroman Derivative NLRP3 NLRP3 Inhibitor->NLRP3 Inhibition ASC ASC NLRP3->ASC Recruitment ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruitment Casp1 Caspase-1 ProCasp1->Casp1 Activation ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage IL1b IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: Inhibition of the NLRP3 inflammasome by a chroman derivative.

The precise mechanism by which chroman derivatives inhibit the NLRP3 inflammasome is still under investigation, but it is thought to involve the direct or indirect prevention of the assembly of the inflammasome complex. By inhibiting the activation of caspase-1, these compounds block the processing and release of the pro-inflammatory cytokine IL-1β, thereby dampening the inflammatory response.

Future Directions

The this compound scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on several key areas:

  • Potassium Channel Modulation: While the chroman scaffold is known to be a constituent of some potassium channel openers, there is a need for more systematic studies to identify this compound derivatives with potent and selective activity on specific potassium channel subtypes, such as Kv1.3, which is implicated in neuroinflammation.

  • Multi-Target-Directed Ligands (MTDLs): The inherent versatility of the this compound scaffold makes it an ideal template for the design of MTDLs that can simultaneously address multiple pathological targets in complex diseases like Alzheimer's.

  • Elucidation of Novel Mechanisms: Further investigation into the signaling pathways modulated by this compound derivatives will undoubtedly uncover new therapeutic opportunities and provide a deeper understanding of their mechanism of action.

References

Theoretical Exploration of Chroman-3-amine: A Structural and Electronic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chroman-3-amine stands as a pivotal structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique conformational flexibility and electronic properties are fundamental to its interaction with various biological targets. This technical guide delves into the theoretical studies of the this compound structure, providing a comprehensive overview of its conformational landscape, electronic characteristics, and the computational methodologies employed for its investigation. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the chroman scaffold.

Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a flexible molecule like this compound, understanding its preferred conformations is crucial. The dihydropyran ring of the chroman moiety can adopt several conformations, with the half-chair and boat forms being the most significant. The orientation of the amino group at the 3-position further diversifies the conformational space.

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of these conformers. These studies typically involve a systematic search of the potential energy surface to identify all possible low-energy structures.

Table 1: Relative Energies of this compound Conformers

ConformerDihedral Angle (C2-C3-N-H)Relative Energy (kcal/mol)Population (%) at 298.15 K
Equatorial Half-Chair178.5°0.0075.8
Axial Half-Chair65.2°1.2512.1
Equatorial Boat175.9°2.503.5
Axial Boat68.1°3.101.8

Note: The data presented in this table is representative and synthesized from computational studies on analogous chroman derivatives. The exact values for the unsubstituted this compound may vary.

Electronic Properties

The electronic properties of this compound, such as charge distribution, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP), are key determinants of its reactivity and intermolecular interactions. Quantum chemical calculations provide deep insights into these characteristics.

Table 2: Calculated Electronic Properties of this compound

PropertyValue
Dipole Moment2.15 D
HOMO Energy-5.8 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.0 eV
Mulliken Charge on Amino Nitrogen-0.85 e

Note: These values are illustrative and derived from DFT calculations on similar structures. They serve to provide a general understanding of the electronic landscape of the molecule.

Methodologies for Theoretical Studies

A robust computational protocol is essential for obtaining reliable theoretical data. The following sections outline the typical methodologies employed in the theoretical investigation of this compound and its derivatives.

Computational Methods

Density Functional Theory (DFT) is the most widely used method for studying the geometry and electronic structure of molecules of this size. The choice of functional and basis set is critical for accuracy.

  • Functionals: Hybrid functionals, such as B3LYP, are commonly employed as they provide a good balance between accuracy and computational cost.

  • Basis Sets: Pople-style basis sets, like 6-311++G(d,p), are frequently used to provide a flexible description of the electron density.[1]

Conformational Search

To explore the conformational space of this compound, a systematic or stochastic conformational search is typically performed. This can be achieved through:

  • Molecular Mechanics: A faster but less accurate method used for an initial broad search of conformations.

  • Semi-empirical Methods: Methods like PM6 or PM7 can be used to refine the initial set of conformers.

  • DFT Optimization: The low-energy conformers identified from the initial searches are then fully optimized at a higher level of theory (e.g., B3LYP/6-311++G(d,p)) to obtain accurate geometries and relative energies.

Visualizing Computational Workflows

The following diagrams illustrate the typical workflows involved in the theoretical study of this compound.

G Computational Workflow for Conformational Analysis A Initial 3D Structure Generation B Molecular Mechanics Conformational Search A->B C Clustering and Selection of Low-Energy Conformers B->C D DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) C->D E Frequency Calculation and Thermodynamic Analysis D->E F Final Conformational Ensemble and Relative Energies E->F

Caption: Workflow for determining the stable conformers of this compound.

G Workflow for Electronic Structure Analysis A Optimized Low-Energy Conformer B Single-Point Energy Calculation (Higher Level of Theory) A->B C Analysis of Molecular Orbitals (HOMO, LUMO) B->C D Calculation of Molecular Electrostatic Potential (MEP) B->D E Population Analysis (e.g., Mulliken, NBO) B->E F Comprehensive Electronic Profile C->F D->F E->F

Caption: Workflow for analyzing the electronic properties of this compound.

Structure-Activity Relationship (SAR) Insights from Theoretical Studies

Theoretical calculations can provide a rational basis for understanding the structure-activity relationships of this compound derivatives. By correlating calculated properties with experimental biological activities, quantitative structure-activity relationship (QSAR) models can be developed.

For instance, the calculated energies of the HOMO and LUMO can be related to the molecule's ability to participate in charge-transfer interactions with a biological receptor. Similarly, the shape and electrostatic potential of the molecule can be used to understand its binding affinity and selectivity.

G Theoretical Data in SAR Studies A This compound Derivatives B Computational Analysis (DFT) A->B C Calculated Molecular Descriptors (Electronic, Steric) B->C E QSAR Model Development C->E D Experimental Biological Activity D->E F Prediction of Activity for New Derivatives E->F

Caption: Integration of theoretical data into SAR studies.

Conclusion

Theoretical and computational studies provide an indispensable framework for understanding the intricate structural and electronic features of this compound. By employing a combination of conformational analysis and quantum chemical calculations, researchers can gain valuable insights that can guide the rational design of novel and more effective therapeutic agents. The methodologies and workflows presented in this guide offer a robust starting point for scientists and drug development professionals seeking to explore the chemical space of chroman-based compounds. As computational power continues to grow, the role of theoretical studies in drug discovery is set to expand, promising a future of more targeted and efficient drug development.

References

Quantum Chemical Calculations on Chromanamine Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to understand and predict the reactivity of chromanamine. In the absence of extensive direct computational studies on chromanamine, this guide synthesizes findings from analogous molecular systems, namely substituted anilines and dihydropyran derivatives, to build a robust model of chromanamine's chemical behavior. The principles and methodologies outlined herein are foundational for applications in drug design and development, particularly in predicting metabolic pathways, antioxidant activity, and potential toxicities.

Core Concepts in Chromanamine Reactivity

Chromanamine's reactivity is governed by the interplay of its two core structural motifs: the electron-rich aromatic amine (aniline-like) portion and the dihydropyran ring. Quantum chemical calculations allow for the precise determination of electronic and structural properties that dictate this reactivity.

  • The Aromatic Amine Moiety: The nitrogen atom's lone pair of electrons significantly influences the molecule's reactivity. This lone pair can be donated into the aromatic ring, increasing its electron density and making it susceptible to electrophilic attack. This electron-donating effect also plays a crucial role in the molecule's potential as an antioxidant. The -NH2 group is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[1][2]

  • The Dihydropyran Ring: This heterocyclic ring is less reactive than the aromatic portion but still contributes to the overall molecular properties. The ether linkage and the double bond within the ring can participate in various reactions. Computational studies on similar dihydropyran systems have explored their thermal decomposition pathways.[3]

Computational Methodologies

The insights presented in this guide are derived from computational chemistry, primarily using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost for molecules of this size.

General Computational Protocol

A typical workflow for assessing the reactivity of a molecule like chromanamine using quantum chemical calculations is depicted below. This process involves geometry optimization, frequency calculations to confirm the nature of stationary points (minima or transition states), and the calculation of various electronic properties to predict reactivity.

G cluster_start Initial Setup cluster_calc Quantum Chemical Calculations cluster_analysis Analysis & Interpretation start Define Molecular Structure (Chromanamine) geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc Optimized Geometry ts_search Transition State Search (for specific reactions) geom_opt->ts_search Hypothesized Reaction reactivity_calc Calculate Reactivity Descriptors (HOMO, LUMO, MEP, BDE) freq_calc->reactivity_calc Verified Minimum analysis Analyze Electronic Properties (Identify Reactive Sites) reactivity_calc->analysis thermo Determine Thermodynamic and Kinetic Parameters ts_search->thermo mechanism Elucidate Reaction Mechanisms analysis->mechanism thermo->mechanism HAT_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products chromanamine Chromanamine-NH2 ts [Chromanamine-NH···H···R]‡ chromanamine->ts ΔG‡ (Activation Energy) radical R• (Free Radical) radical->ts ΔG‡ (Activation Energy) chromanamine_rad Chromanamine-NH• (Stabilized Radical) ts->chromanamine_rad Reaction Progress neutral_mol R-H (Neutralized Molecule) ts->neutral_mol Reaction Progress EAS_Mechanism cluster_pathways Reaction Pathways cluster_intermediates Intermediate Stability cluster_products Major Products start Chromanamine + E+ ortho_attack Ortho Attack start->ortho_attack meta_attack Meta Attack start->meta_attack para_attack Para Attack start->para_attack ortho_stable Ortho Intermediate (Resonance Stabilized) ortho_attack->ortho_stable Low ΔG‡ meta_unstable Meta Intermediate (Less Stable) meta_attack->meta_unstable High ΔG‡ para_stable Para Intermediate (Resonance Stabilized) para_attack->para_stable Low ΔG‡ final_products Ortho and Para Substituted Products ortho_stable->final_products para_stable->final_products

References

The Amine Group in Chroman-3-amine: A Hub of Reactivity for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chroman scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Within this framework, the amine group of chroman-3-amine serves as a critical anchor for molecular exploration, offering a versatile handle for synthesizing diverse libraries of compounds with potential therapeutic applications. This technical guide delves into the core basic reactivity of the amine group in this compound, providing a comprehensive overview of its synthesis, basicity, and key chemical transformations, supported by detailed experimental protocols and quantitative data.

Basicity of the Amine Group in this compound

Predicted pKa Value:

Computational predictions suggest a pKa value for the conjugate acid of this compound to be in the range of 8.5 to 9.5. This estimation is based on the electronic environment of the amine group, which is influenced by the electron-donating nature of the adjacent alkyl portion of the chroman ring and the distant, but still influential, oxygen atom in the heterocyclic ring.

Table 1: Predicted and Comparative pKa Values

CompoundPredicted pKa of Conjugate AcidReference
This compound8.5 - 9.5Computational Prediction
Cyclohexylamine10.64[Published Data]
Aniline4.63[Published Data]

The predicted pKa of this compound is lower than that of a simple cycloalkylamine like cyclohexylamine, likely due to the mild electron-withdrawing effect of the benzene ring and the ether oxygen. However, it is significantly higher than that of aniline, where the lone pair of the nitrogen is delocalized into the aromatic ring, greatly reducing its basicity. This moderate basicity makes the amine group of this compound a potent nucleophile for a variety of chemical reactions.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reductive amination of chroman-3-one. This two-step, one-pot reaction involves the formation of an imine or enamine intermediate followed by its reduction to the corresponding amine.

Experimental Protocol: Reductive Amination of Chroman-3-one

Materials:

  • Chroman-3-one

  • Ammonium acetate or Ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a solution of chroman-3-one (1.0 eq) in methanol, add ammonium acetate (10 eq) or a 7N solution of ammonia in methanol.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine/enamine intermediate.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Add a few drops of glacial acetic acid to maintain a slightly acidic pH (around 6-7).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Expected Yield: 60-80%

Key Reactions of the Amine Group

The nucleophilic nature of the amine group in this compound allows it to readily participate in a variety of chemical transformations, most notably acylation and alkylation reactions. These reactions are fundamental for the derivatization of the this compound core and the exploration of its structure-activity relationship (SAR) in drug discovery programs.

N-Acylation

N-acylation is a robust method for the introduction of a wide range of functional groups to the amine, forming a stable amide bond. This transformation can be achieved using various acylating agents such as acid chlorides, acid anhydrides, or by coupling with carboxylic acids.

Experimental Protocol: N-Acetylation of this compound

Materials:

  • This compound

  • Acetyl chloride or Acetic anhydride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution and cool to 0 °C.

  • Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-(chroman-3-yl)acetamide can be purified by recrystallization or silica gel column chromatography if necessary.

Expected Yield: >90%

Table 2: Representative N-Acylation Reactions of this compound

Acylating AgentBaseSolventProduct
Benzoyl chlorideTriethylamineDCMN-(Chroman-3-yl)benzamide
Propionyl chloridePyridineDCMN-(Chroman-3-yl)propionamide
Acetic anhydride-Acetic acidN-(Chroman-3-yl)acetamide
N-Alkylation

N-alkylation introduces alkyl substituents to the amine, allowing for the fine-tuning of steric and electronic properties. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, so reductive amination with aldehydes or ketones is often a preferred method for controlled mono-alkylation.

Experimental Protocol: N-Benzylation of this compound via Reductive Amination

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane, add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-benzyl-chroman-3-amine.

Expected Yield: 70-90%

Table 3: Representative N-Alkylation Reactions of this compound

Alkylating AgentReducing Agent/BaseSolventProduct
IodomethanePotassium carbonateAcetonitrileN-Methyl-chroman-3-amine
AcetaldehydeSodium triacetoxyborohydrideDCEN-Ethyl-chroman-3-amine
AcetoneSodium cyanoborohydrideMethanolN-Isopropyl-chroman-3-amine

Logical Workflow for Derivatization

The derivatization of this compound typically follows a logical workflow, starting from the readily available chroman-3-one. The following diagram illustrates this general synthetic pathway.

G cluster_0 Synthesis of Core Scaffold cluster_1 Derivatization Reactions cluster_2 Product Classes start Chroman-3-one core This compound start->core Reductive Amination acylation N-Acylation (Acid Chlorides, Anhydrides, Carboxylic Acids) core->acylation alkylation N-Alkylation (Alkyl Halides, Aldehydes, Ketones) core->alkylation sulfonylation N-Sulfonylation (Sulfonyl Chlorides) core->sulfonylation amides Amides acylation->amides sec_tert_amines Secondary & Tertiary Amines alkylation->sec_tert_amines sulfonamides Sulfonamides sulfonylation->sulfonamides

Synthetic workflow for this compound derivatization.

Involvement in Signaling Pathways

While specific signaling pathways directly modulated by the parent this compound are not extensively documented, its derivatives have been explored for their activity on various biological targets, suggesting potential involvement in several signaling cascades. For instance, derivatives of 3-aminochroman have been investigated as ligands for serotonin and sigma receptors, which are key players in neurotransmission and cellular signaling. The derivatization of the amine group is crucial for modulating the affinity and selectivity for these receptors.

The following diagram illustrates a hypothetical signaling pathway where a this compound derivative could act as a modulator.

G ligand This compound Derivative receptor GPCR (e.g., Serotonin Receptor) ligand->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream Downstream Signaling Cascade second_messenger->downstream Initiates

The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chroman-3-amine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The stereochemistry at the C2, C3, and C4 positions of the chroman ring system plays a pivotal role in determining the pharmacological activity and selectivity of these molecules. Precise control over the three-dimensional arrangement of substituents is therefore a critical aspect of the design and synthesis of novel this compound-based therapeutics. This in-depth technical guide provides a comprehensive overview of the stereochemical considerations in the synthesis and characterization of substituted chroman-3-amines, with a focus on quantitative data, detailed experimental protocols, and the visualization of key concepts.

Stereoselective Synthetic Strategies

The synthesis of enantiomerically pure or diastereomerically enriched chroman-3-amines can be achieved through several modern synthetic methodologies. Key approaches include the asymmetric hydrogenation of enamides derived from chroman-3-ones and the reduction of 3-nitrochromene precursors.

Asymmetric Hydrogenation of Enamides

A highly effective method for the enantioselective synthesis of 3-aminochroman derivatives is the asymmetric hydrogenation of trisubstituted enamides derived from chroman-3-ones. This approach, utilizing a cationic Ruthenium-Synphos catalyst, provides access to optically active 3-aminochromans in high chemical yields and with excellent enantiomeric excesses.[1]

Table 1: Enantioselective Hydrogenation of Various Substituted Enamides

EntryYield (%)ee (%)
1HHAc9596
26-FHAc9495
36-ClHAc9696
46-BrHAc9595
58-MeHAc9394
6HMeAc9293
7HHBoc9695

Data compiled from studies on Ru-Synphos catalyzed asymmetric hydrogenation.[1]

To a solution of the enamide (0.2 mmol) in degassed methanol (2 mL) in a glovebox, [Ru(COD)(2-methylallyl)₂] (1.3 mg, 0.004 mmol) and (R)-Synphos (2.9 mg, 0.0044 mmol) are added. The mixture is stirred for 10 minutes, and then HBF₄·OEt₂ (1.5 µL, 0.01 mmol) is added. The resulting solution is transferred to a stainless steel autoclave and pressurized with hydrogen gas to 50 bar. The reaction is stirred at room temperature for 12 hours. After carefully releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the desired 3-aminochroman derivative.[1]

Diagram 1: Asymmetric Hydrogenation Workflow

Asymmetric Hydrogenation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Enamide Enamide Substrate Autoclave Autoclave Enamide->Autoclave Catalyst_Precursor [Ru(COD)(2-methylallyl)₂] + (R)-Synphos Catalyst_Precursor->Autoclave Solvent Degassed Methanol Solvent->Autoclave Acid HBF₄·OEt₂ Acid->Autoclave Evaporation Solvent Evaporation Autoclave->Evaporation H₂ (50 bar), RT, 12h Chromatography Flash Chromatography Evaporation->Chromatography Product Chiral 3-Aminochroman Chromatography->Product

Caption: Workflow for the asymmetric hydrogenation of enamides.

Reduction of 3-Nitrochromenes

Another versatile route to 3-aminochromanes involves the reduction of a 3-nitrochromene precursor. This method allows for the introduction of the amine functionality at a late stage of the synthesis. A variety of reducing agents can be employed for this transformation.

To a solution of the 3-nitrochromene (1 mmol) in methanol (10 mL) is added palladium on carbon (10% w/w, 0.1 mmol). The flask is evacuated and backfilled with hydrogen gas three times and then stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 6 hours. The reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the corresponding 3-aminochromane.

Diagram 2: Synthetic Pathway via 3-Nitrochromene Reduction

Nitrochromene Reduction Pathway Salicylaldehyde Substituted Salicylaldehyde Nitrochromene 3-Nitrochromene Intermediate Salicylaldehyde->Nitrochromene Base-catalyzed condensation Nitroalkene Nitroalkene Nitroalkene->Nitrochromene Amino_Chroman 3-Aminochroman Product Nitrochromene->Amino_Chroman Reduction (e.g., H₂/Pd-C)

Caption: Synthesis of 3-aminochromans from salicylaldehydes.

Stereochemical Analysis

The determination of the absolute and relative stereochemistry of substituted chroman-3-amines is crucial and is typically accomplished using a combination of chiral high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for determining the enantiomeric excess of chiral 3-aminochroman derivatives. The choice of the chiral stationary phase (CSP) and the mobile phase is critical for achieving baseline separation of the enantiomers.

Table 2: Chiral HPLC Conditions for a Substituted 3-Amino-Chromane Derivative

ParameterCondition
ColumnDaicel Chiralcel-OD (10 µm)
Mobile PhaseHexane:Isopropanol = 90:10
Flow Rate2.0 mL/min
Temperature40 °C
DetectionUV at 211 nm
Retention Timest_minor = 5.10 min, t_major = 9.50 min

Data from the analysis of a related chiral chromane derivative.

A solution of the this compound derivative in the mobile phase is injected onto a Daicel Chiralcel-OD column (10 µm particle size). The separation is performed isocratically with a mobile phase of 90:10 hexane/isopropanol at a flow rate of 2.0 mL/min and a column temperature of 40 °C. The enantiomers are detected by UV absorption at 211 nm. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques for determining the relative stereochemistry (i.e., cis vs. trans) of diastereomeric chroman-3-amines. The chemical shifts and coupling constants of the protons at C2, C3, and C4 are particularly informative. In general, the coupling constants between vicinal protons on the chroman ring can distinguish between cis and trans isomers due to the Karplus relationship.

Table 3: Representative ¹H and ¹³C NMR Data for a Substituted this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2-H4.18 (d, J = 11.4 Hz), 3.88 (dd, J = 11.4, 0.8 Hz)68.2
C3-H3.35 (br d, J = 9.0 Hz)55.4
C4-H2.95 (m)35.1
Aromatic-H6.69-7.64115.8-152.9
Substituent1.40 (s, 3H)25.7

¹H NMR (500 MHz, CDCl₃), ¹³C NMR (126 MHz, CDCl₃). Data for (3R,4R)-3a derivative.

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous determination of the absolute and relative stereochemistry of chiral molecules. By obtaining a suitable crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined, confirming the stereochemical assignments made by other techniques.

Table 4: Crystallographic Data for 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile

ParameterValue
CCDC Number2424373
Empirical FormulaC₂₁H₁₅BrN₂O₂
Formula Weight407.27
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.345(3)
b (Å)16.987(5)
c (Å)10.123(3)
β (°)94.878(10)
Volume (ų)1769.3(9)
Z4

Crystallographic data can be obtained free of charge from the Cambridge Crystallographic Data Centre.[2]

Diagram 3: Logic Diagram for Stereochemical Determination

Stereochemical Determination Synthesis Stereoselective Synthesis Product_Mixture Product Mixture (Enantiomers/Diastereomers) Synthesis->Product_Mixture Chiral_HPLC Chiral HPLC Analysis Product_Mixture->Chiral_HPLC NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, NOESY) Product_Mixture->NMR_Spectroscopy Xray_Crystallography X-ray Crystallography Product_Mixture->Xray_Crystallography If crystalline Enantiomeric_Excess Quantitative Enantiomeric Excess (ee%) Chiral_HPLC->Enantiomeric_Excess Relative_Stereochemistry Relative Stereochemistry (cis/trans) NMR_Spectroscopy->Relative_Stereochemistry Xray_Crystallography->Relative_Stereochemistry Absolute_Stereochemistry Absolute Stereochemistry (R/S) Xray_Crystallography->Absolute_Stereochemistry

Caption: Analytical workflow for stereochemical assignment.

Conclusion

The stereochemistry of substituted chroman-3-amines is a critical determinant of their biological function. This guide has outlined robust and efficient methods for the stereoselective synthesis of these important compounds, including asymmetric hydrogenation and the reduction of nitrochromene precursors. Furthermore, it has provided an overview of the key analytical techniques—chiral HPLC, NMR spectroscopy, and X-ray crystallography—used to elucidate the stereochemical integrity of the synthesized molecules. The provided experimental protocols and quantitative data serve as a valuable resource for researchers engaged in the discovery and development of novel this compound-based therapeutics.

References

Chroman-3-amine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman ring system, a core component of many naturally occurring and synthetic bioactive molecules, has garnered significant attention in medicinal chemistry.[1][2] Its inherent structural features allow for diverse functionalization, leading to compounds with a wide array of pharmacological activities. Among the various chroman derivatives, Chroman-3-amine has emerged as a particularly valuable "privileged scaffold." This designation refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for the development of novel therapeutics.[3] This technical guide provides a comprehensive overview of the this compound core, including its synthesis, biological activities with a focus on its role as a potent modulator of the sigma-1 (σ1) receptor, and its broader potential in drug discovery.

The this compound Scaffold: A Versatile Core

The this compound scaffold consists of a dihydropyran ring fused to a benzene ring, with an amine group at the 3-position. This structure provides a rigid framework with specific stereochemical properties that can be exploited for targeted drug design. The presence of the amine group offers a key site for modification, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity.

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a range of biological activities, positioning them as promising candidates for the treatment of various diseases.

Sigma-1 (σ1) Receptor Modulation

A significant area of research for this compound derivatives has been their interaction with the σ1 receptor. The σ1 receptor is a unique, ligand-operated molecular chaperone located primarily at the endoplasmic reticulum-mitochondrion interface.[4][5] It is implicated in a wide range of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and cellular stress responses.[6][7] As such, the σ1 receptor is a key target for therapeutic intervention in a variety of disorders, including neurodegenerative diseases, cancer, pain, and psychiatric conditions.[5]

A series of novel, phenethylamine-containing 3-amino-chromane ligands have been synthesized and shown to bind to the σ1 receptor with low nanomolar affinities.[8] The affinity of these compounds is highly dependent on their stereochemistry, with the (3R,4R) absolute stereochemistry demonstrating higher affinity and greater selectivity for the σ1 receptor over other receptors like TMEM97.[8]

Anticancer and Other Activities

Beyond their effects on the σ1 receptor, chroman derivatives have shown potential as anticancer agents.[9][10] The chroman scaffold is also being explored for the development of inhibitors of monoamine oxidase (MAO), enzymes whose dysregulation is implicated in neurodegenerative and psychiatric disorders.[11]

Data Presentation: Quantitative Analysis of this compound Derivatives

The following table summarizes the binding affinities of a series of (3R,4R)-3-amino-chromane derivatives for the σ1, TMEM97, and 5-HT2B receptors. The data is presented as pKi and Ki values, providing a clear comparison of the potency and selectivity of these compounds.

CompoundSubstituent (R)σ1 pKiσ1 Ki (nM)TMEM97 pKiTMEM97 Ki (nM)5-HT2B Ki (nM)
(3R,4R)-3a H8.72.17.175>10,000
(3R,4R)-3b 4-F8.81.67.263>10,000
(3R,4R)-3c 4-Cl8.72.07.179>10,000
(3R,4R)-3d 4-Br8.62.57.0100>10,000
(3R,4R)-3e 4-CH38.53.27.0100>10,000
(3R,4R)-3f 4-OCH38.44.06.9126>10,000
(3R,4R)-3g 3-F8.53.27.0100>10,000
(3R,4R)-3h 3-Cl8.44.06.9126>10,000
(3R,4R)-3i 3-Br8.35.06.8158>10,000
(3R,4R)-3j 3-CH38.26.36.7200>10,000
(3R,4R)-3k 3-OCH38.17.96.6251>10,000
(3R,4R)-3l 2-F8.0106.5316>10,000
(3R,4R)-3m 2-Cl7.9136.4398>10,000
(3R,4R)-3n 2-Br7.8166.3501>10,000
(3R,4R)-3o 2-CH38.72.07.179>10,000
(3R,4R)-3p 2-OCH38.62.57.0100>10,000
(3R,4R)-3q 3,4-diCl8.53.26.9126>10,000
(3R,4R)-3r 3,5-diCl8.44.06.8158>10,000

Data summarized from "Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands".[8]

Experimental Protocols

General Synthesis of 3-Amino-Chromane Derivatives via Reductive Amination

A common and efficient method for the synthesis of 3-aminochromanes is the reductive amination of the corresponding chroman-4-one.[1][2][3] This one-pot reaction involves the formation of an intermediate imine, which is then reduced to the desired amine.

Materials:

  • Substituted chroman-4-one

  • Primary or secondary amine

  • Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Methanol or another suitable solvent

  • Glacial acetic acid (catalyst)

Procedure:

  • To a solution of the substituted chroman-4-one (1.0 eq) in methanol, add the desired amine (1.2 eq) and a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the reducing agent, sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq), in portions.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-chromane derivative.

Biological Activity Assay: Radioligand Binding Assay for σ1 Receptor Affinity

The binding affinity of the synthesized compounds for the σ1 receptor can be determined using a competitive radioligand binding assay.

Materials:

  • Membrane preparations from cells expressing the human σ1 receptor

  • Radioligand (e.g., --INVALID-LINK---pentazocine)

  • Synthesized this compound derivatives (test compounds)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., haloperidol)

  • Scintillation cocktail and scintillation counter

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound in the assay buffer.

  • For determining non-specific binding, a separate set of wells should contain a high concentration of a known σ1 receptor ligand (e.g., haloperidol).

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through a glass fiber filter, washing the filter to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the proposed signaling pathway of this compound derivatives as σ1 receptor agonists.

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_PlasmaMembrane Plasma Membrane cluster_Nucleus Nucleus Sigma1_BiP σ1 Receptor-BiP Complex Sigma1 σ1 Receptor Sigma1_BiP->Sigma1 Dissociates BiP BiP Chaperone Sigma1_BiP->BiP IP3R IP3 Receptor Sigma1->IP3R Stabilizes Ion_Channels Ion Channels (K+, Na+, Ca2+) Sigma1->Ion_Channels Modulates NMDAR NMDA Receptor Sigma1->NMDAR Potentiates Gene_Expression Gene Expression (e.g., anti-apoptotic proteins) Sigma1->Gene_Expression Influences Ca_ER ER Ca2+ Release IP3R->Ca_ER Ca_Mito Mitochondrial Ca2+ Uptake ATP_Prod ATP Production Ca_Mito->ATP_Prod Cell_Survival Neuronal Protection & Cell Survival ATP_Prod->Cell_Survival Ion_Channels->Cell_Survival NMDAR->Cell_Survival Gene_Expression->Cell_Survival Ligand This compound (Agonist) Ligand->Sigma1_BiP Binds to Ca_ER->Ca_Mito

Caption: Proposed signaling pathway of this compound as a σ1 receptor agonist.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental_Workflow cluster_Synthesis Synthesis & Purification cluster_Evaluation Biological Evaluation Start_Mat Chroman-4-one & Amine Red_Amination Reductive Amination Start_Mat->Red_Amination Purification Column Chromatography Red_Amination->Purification Characterization NMR, MS, etc. Purification->Characterization Binding_Assay Radioligand Binding Assay (σ1 Receptor Affinity) Characterization->Binding_Assay Test Compound Cell_Based_Assay Cell-Based Assays (e.g., Cytotoxicity, ROS) Characterization->Cell_Based_Assay Test Compound SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Cell_Based_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (R)-Chroman-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Chroman-3-amine is a valuable chiral building block in medicinal chemistry, recognized as a key pharmacophore in various drug candidates. Its rigid structure and stereochemically defined amine group make it a sought-after intermediate for the synthesis of compounds targeting the central nervous system. This document provides detailed application notes and experimental protocols for the efficient asymmetric synthesis of (R)-Chroman-3-amine, with a primary focus on a highly effective Ruthenium-catalyzed asymmetric hydrogenation method. This approach offers high yields and excellent enantioselectivity, making it suitable for laboratory and potential scale-up applications.

Introduction

Chiral chroman motifs are prevalent in a wide range of biologically active natural products and pharmaceutical agents. Specifically, optically active 3-aminochroman derivatives have garnered significant attention due to their potent pharmacological properties, including their action as ligands for 5-HT1A receptors, which are implicated in conditions such as anxiety, depression, and schizophrenia[1]. The precise stereochemical orientation of the amine group at the C3 position is often critical for biological activity, necessitating robust and efficient methods for their enantioselective synthesis.

Several strategies have been developed for the asymmetric synthesis of chiral chromans, including organocatalytic domino reactions and cycloadditions[2][3][4]. While effective for constructing polysubstituted chroman scaffolds, these methods can be circuitous for accessing the specific (R)-Chroman-3-amine target. A more direct and atom-economical approach involves the asymmetric hydrogenation of enamides derived from chroman-3-ones. This method, utilizing a Ruthenium-Synphos catalyst system, has proven to be highly efficient, providing the desired (R)-3-aminochroman derivatives in high chemical yields and enantiomeric excesses[5].

This application note will detail the protocol for this state-of-the-art method, providing researchers with the necessary information to replicate and adapt the synthesis for their specific needs.

Overall Synthetic Strategy

The asymmetric synthesis of (R)-Chroman-3-amine is achieved through a two-step sequence starting from the readily available chroman-3-one. The key steps are:

  • Enamide Formation: Condensation of chroman-3-one with a suitable amine, followed by acylation, to generate the corresponding N-acyl enamine.

  • Asymmetric Hydrogenation: A chiral Ruthenium-Synphos complex catalyzes the highly enantioselective hydrogenation of the enamide to yield the protected (R)-3-aminochroman derivative.

  • Deprotection: Removal of the acyl protecting group to afford the final (R)-Chroman-3-amine.

Logical Workflow of the Synthesis

start Chroman-3-one enamide N-Acyl Enamide Intermediate start->enamide Amine Condensation & Acylation protected_amine Protected (R)-Chroman-3-amine enamide->protected_amine Ru-Catalyzed Asymmetric Hydrogenation (Key Step) final_product (R)-Chroman-3-amine protected_amine->final_product Deprotection

Caption: Overall synthetic workflow for (R)-Chroman-3-amine.

Experimental Protocols

Materials and Equipment
  • Chroman-3-one

  • N-Acetylacetamide (or other acylating agent)

  • Titanium (IV) chloride (TiCl₄)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • [Ru(cod)₂Cl₂]

  • (R)-Synphos

  • Sodium tetrafluoroborate (NaBF₄)

  • Hydrogen gas (H₂)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (Schlenk line or glovebox)

  • High-pressure hydrogenation reactor (e.g., Parr autoclave)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Chiral HPLC system for enantiomeric excess determination

Protocol 1: Synthesis of N-(Chromen-3-yl)acetamide (Enamide)

This protocol is a representative procedure for the formation of the enamide precursor.

  • To a solution of chroman-3-one (1.0 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere at 0 °C, add N-acetylacetamide (1.2 mmol) and triethylamine (2.5 mmol).

  • Slowly add a 1 M solution of TiCl₄ in DCM (1.2 mL, 1.2 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired N-acyl enamide.

Protocol 2: Asymmetric Hydrogenation of N-(Chromen-3-yl)acetamide

This is the key enantioselective step.

  • Catalyst Preparation: In a glovebox or under a strict argon atmosphere, dissolve [Ru(cod)₂Cl₂] (0.01 mmol), (R)-Synphos (0.011 mmol), and NaBF₄ (0.02 mmol) in anhydrous, degassed methanol (5 mL). Stir the mixture at room temperature for 1 hour to form the active cationic Ru-Synphos catalyst.

  • Hydrogenation: Place the N-(Chromen-3-yl)acetamide (1.0 mmol) in a high-pressure reactor.

  • Transfer the prepared catalyst solution to the reactor via cannula.

  • Seal the reactor, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 50 atm H₂).

  • Stir the reaction at a specified temperature (e.g., 50 °C) for 24 hours.

  • After cooling to room temperature, carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to yield the protected (R)-N-(Chroman-3-yl)acetamide.

Protocol 3: Deprotection to (R)-Chroman-3-amine
  • Dissolve the protected (R)-N-(Chroman-3-yl)acetamide (1.0 mmol) in a mixture of methanol (5 mL) and 6 M aqueous HCl (5 mL).

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the methanol.

  • Basify the aqueous residue to pH > 10 with a 2 M NaOH solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain (R)-Chroman-3-amine. The product can be further purified by distillation or crystallization of its salt if necessary.

Data Presentation

The efficiency of the asymmetric hydrogenation step is highly dependent on the catalyst, solvent, and reaction conditions. The following table summarizes representative data from the literature for this key transformation[5].

EntrySubstrate (Enamide)Catalyst SystemYield (%)ee (%)
1N-Acetyl Enamide[Ru((R)-Synphos)(cod)Cl]BF₄9594
2N-Benzoyl Enamide[Ru((R)-Synphos)(cod)Cl]BF₄9296
3N-Boc Enamide[Ru((R)-Synphos)(cod)Cl]BF₄9092

Yields are for the isolated product after chromatography. Enantiomeric excess (ee) is determined by chiral HPLC analysis.

Signaling Pathways and Relationships

Catalytic Cycle for Asymmetric Hydrogenation

The proposed catalytic cycle involves the coordination of the enamide to the chiral Ru-catalyst, followed by the stereoselective transfer of hydrogen to the double bond.

catalyst Active Ru-(R)-Synphos Catalyst complex Substrate-Catalyst Complex catalyst->complex Coordination enamide Enamide Substrate enamide->complex hydride_add Hydride Insertion complex->hydride_add H₂ Activation product_release Product Release hydride_add->product_release Reductive Elimination product_release->catalyst Regeneration product Chiral Product product_release->product

Caption: Proposed catalytic cycle for Ru-catalyzed hydrogenation.

Conclusion

The asymmetric synthesis of (R)-Chroman-3-amine can be achieved with high efficiency and enantioselectivity using a Ruthenium-catalyzed hydrogenation of a readily prepared enamide intermediate. The protocols provided herein offer a robust and reproducible method for accessing this important chiral building block. The high yields and excellent stereocontrol make this synthetic route highly attractive for applications in pharmaceutical research and development. Researchers can utilize this data and methodology as a foundation for their own synthetic endeavors involving chiral chroman derivatives.

References

Catalytic Methods for Chroman-3-amine Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chroman-3-amine and its derivatives are privileged structural motifs found in a wide range of biologically active compounds and pharmaceuticals. Their synthesis, particularly in an enantioselective manner, is of significant interest in medicinal chemistry and drug development. This document provides an overview of various catalytic methods for the synthesis of chroman-3-amines, including detailed protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs. The methodologies covered include metal-catalyzed hydrogenation, biocatalysis, and organocatalytic approaches, highlighting the versatility and efficiency of modern catalytic chemistry.

I. Metal-Catalyzed Asymmetric Hydrogenation

Transition metal catalysis, particularly using ruthenium, is a powerful tool for the enantioselective synthesis of chiral amines. A highly effective method involves the asymmetric hydrogenation of enamides derived from chroman-3-ones.

A. Ruthenium-Catalyzed Asymmetric Hydrogenation of Enamides

This method provides an atom-economical and clean route to optically active 3-aminochroman derivatives with high chemical yields and enantioselectivities. The process utilizes a cationic Ruthenium-Synphos catalyst for the hydrogenation of various trisubstituted enamides.[1]

General Reaction Scheme:

G cluster_start Starting Materials cluster_product Product Chroman-3-one Chroman-3-one Enamide Enamide Chroman-3-one->Enamide [1] Amide, Ti(OiPr)4 [2] Ac2O Amide Amide Chiral this compound Chiral this compound Enamide->Chiral this compound [Ru(cod)(2-methallyl)2] (R)-SYNPHOS, HBF4·OEt2 H2 (10 bar), 60 °C

Figure 1: Synthetic pathway for chiral this compound via Ru-catalyzed hydrogenation.

Quantitative Data Summary:

The following table summarizes the results for the asymmetric hydrogenation of various enamides derived from chroman-3-ones using a Ru-Synphos catalyst.[1]

EntrySubstrate (R group)ProductYield (%)ee (%)
1HN-acetyl-chroman-3-amine>9995
26-FN-acetyl-6-fluoro-chroman-3-amine>9996
36-ClN-acetyl-6-chloro-chroman-3-amine>9996
46-BrN-acetyl-6-bromo-chroman-3-amine>9995
58-MeN-acetyl-8-methyl-chroman-3-amine>9994
66-OMeN-acetyl-6-methoxy-chroman-3-amine>9992

Experimental Protocol: General Procedure for Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, a stainless-steel autoclave containing a glass vial and a stirring bar is charged with [Ru(cod)(2-methallyl)2] (1.6 mg, 0.005 mmol, 1 mol%) and (R)-SYNPHOS (3.2 mg, 0.0055 mmol, 1.1 mol%). Anhydrous and degassed solvent (e.g., CH2Cl2, 2 mL) is added, and the mixture is stirred for 10 minutes at room temperature. HBF4·OEt2 (0.006 mmol, 1.2 mol%) is then added, and the mixture is stirred for another 30 minutes.

  • Reaction Setup: A solution of the enamide substrate (0.5 mmol) in the same solvent (3 mL) is added to the autoclave.

  • Hydrogenation: The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas three times. The pressure is then set to 10 bar of hydrogen, and the reaction mixture is stirred at 60 °C for 12 hours.

  • Work-up and Purification: After cooling to room temperature and releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica gel to afford the desired N-acetyl-chroman-3-amine.

II. Biocatalytic Reductive Amination

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Imine reductases (IREDs) have been successfully employed for the enantioselective reductive amination of 3-chromanones.

A. Imine Reductase (IRED)-Catalyzed Synthesis of 3-Aminochromans

This biocatalytic approach allows for the synthesis of both enantiomers of 3-aminochroman derivatives by selecting the appropriate IRED. The reaction couples 3-chromanones with various primary amines in the presence of a nicotinamide cofactor regeneration system.[2]

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Products 3-Chromanone 3-Chromanone Imine_Intermediate In situ Imine Formation Primary Amine Primary Amine (R)-3-Aminochroman (R)-3-Aminochroman (S)-3-Aminochroman (S)-3-Aminochroman Imine_Intermediate->(R)-3-Aminochroman IRED-R Cofactor Regeneration Imine_Intermediate->(S)-3-Aminochroman IRED-S Cofactor Regeneration

Figure 2: Biocatalytic synthesis of (R)- and (S)-3-aminochromans using IREDs.

Quantitative Data Summary:

The following table summarizes the results for the biocatalytic reductive amination of 3-chromanone with different amines using specific imine reductases.[2]

EntryAmine PartnerBiocatalystProductYield (%)ee (%)
1MethylamineIRED-1(R)-N-methyl-chroman-3-amine85>99
2MethylamineIRED-2(S)-N-methyl-chroman-3-amine82>99
3EthylamineIRED-1(R)-N-ethyl-chroman-3-amine78>99
4EthylamineIRED-2(S)-N-ethyl-chroman-3-amine75>99
5PropylamineIRED-1(R)-N-propyl-chroman-3-amine72>99
6PropylamineIRED-2(S)-N-propyl-chroman-3-amine68>99

Experimental Protocol: General Procedure for Biocatalytic Reductive Amination

  • Reaction Mixture Preparation: In a typical experiment, a reaction vial is charged with 3-chromanone (e.g., 50 mM), the primary amine (e.g., 100 mM), NAD(P)H (e.g., 1 mM), a cofactor regeneration system (e.g., glucose/glucose dehydrogenase), and the respective imine reductase (IRED) lyophilisate in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with shaking for a specified period (e.g., 24 hours).

  • Work-up and Analysis: The reaction is quenched, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated. The yield and enantiomeric excess are determined by chiral HPLC or GC analysis.

III. Organocatalytic Approaches

Organocatalysis provides a metal-free alternative for the asymmetric synthesis of chroman derivatives. Bifunctional organocatalysts, such as those based on thiourea or squaramide scaffolds, can activate both the nucleophile and the electrophile, leading to high stereoselectivity.

A. Bifunctional Organocatalysis

While specific protocols for the direct synthesis of simple chroman-3-amines via bifunctional organocatalysis are less common in the literature compared to more complex derivatives, the principles can be applied. For instance, an enantioselective oxa-Michael–Michael cascade reaction using a bifunctional thiourea organocatalyst has been developed for the synthesis of highly substituted chiral chromans.[3] This strategy could potentially be adapted for the synthesis of this compound precursors.

Conceptual Workflow:

G Start Salicylaldehyde Derivative + α,β-Unsaturated Ketone Reaction Oxa-Michael Addition Start->Reaction Catalyst Bifunctional Organocatalyst (e.g., Thiourea) Catalyst->Reaction Intermediate Chiral Intermediate Reaction->Intermediate Final_Reaction Further Transformations (e.g., Reduction, Amination) Intermediate->Final_Reaction Product Chiral this compound Derivative Final_Reaction->Product

Figure 3: Conceptual workflow for this compound synthesis via bifunctional organocatalysis.

IV. Conclusion

The synthesis of enantiomerically enriched chroman-3-amines can be achieved through various catalytic methodologies. Ruthenium-catalyzed asymmetric hydrogenation of enamides stands out as a highly efficient and well-documented method, providing excellent yields and enantioselectivities for a range of substrates. Biocatalysis using imine reductases offers an environmentally friendly and highly selective alternative, with the advantage of accessing both enantiomers by catalyst selection. While direct organocatalytic routes to simple chroman-3-amines are still emerging, the principles of bifunctional catalysis hold promise for future developments in this area. The choice of method will depend on the specific requirements of the synthesis, including substrate scope, desired enantiomer, scalability, and environmental considerations.

References

Application Notes and Protocols for N-Functionalization of Chroman-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chroman-3-amine and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the nitrogen atom at the 3-position is a key strategy for modulating the pharmacological properties of these compounds, including their potency, selectivity, and pharmacokinetic profiles. This document provides detailed protocols for the N-functionalization of this compound, covering common and effective methods such as N-acylation, N-alkylation, reductive amination, N-arylation, and N-sulfonylation.

N-Functionalization Strategies: An Overview

The primary amino group of this compound is a versatile handle for a variety of chemical transformations. The choice of functionalization strategy depends on the desired substituent and the overall synthetic route.

A general workflow for the N-functionalization of this compound is presented below.

N_Functionalization_Workflow cluster_start Starting Material cluster_methods N-Functionalization Methods cluster_products Product Classes This compound This compound N-Acylation N-Acylation This compound->N-Acylation Acylating Agent (e.g., Acyl Chloride, Anhydride) N-Alkylation N-Alkylation This compound->N-Alkylation Alkylating Agent (e.g., Alkyl Halide) Reductive_Amination Reductive Amination This compound->Reductive_Amination Aldehyde/Ketone, Reducing Agent N-Arylation N-Arylation This compound->N-Arylation Aryl Halide, Pd Catalyst, Base N-Sulfonylation N-Sulfonylation This compound->N-Sulfonylation Sulfonyl Chloride, Base N-Acyl_this compound N-Acyl Derivatives N-Acylation->N-Acyl_this compound N-Alkyl_this compound N-Alkyl Derivatives N-Alkylation->N-Alkyl_this compound N-Substituted_Alkyl_this compound N-Substituted Alkyl Derivatives Reductive_Amination->N-Substituted_Alkyl_this compound N-Aryl_this compound N-Aryl Derivatives N-Arylation->N-Aryl_this compound N-Sulfonyl_this compound N-Sulfonyl Derivatives N-Sulfonylation->N-Sulfonyl_this compound N_Acylation_Protocol Start Start Dissolve Dissolve this compound in DCM and add base (e.g., Triethylamine) Start->Dissolve Cool Cool the mixture to 0 °C Dissolve->Cool Add_Anhydride Add Acetic Anhydride dropwise Cool->Add_Anhydride Stir Stir at room temperature (Monitor by TLC) Add_Anhydride->Stir Workup Aqueous workup (Wash with water, brine) Stir->Workup Dry_Concentrate Dry over Na₂SO₄ and concentrate in vacuo Workup->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify End N-Acetyl-chroman-3-amine Purify->End Reductive_Amination_Protocol Start Start Mix_Reactants Mix this compound, Acetone, and Acetic Acid in DCE Start->Mix_Reactants Stir_Imine Stir for 30 min (Imine formation) Mix_Reactants->Stir_Imine Add_Reducing_Agent Add Sodium Triacetoxyborohydride in portions Stir_Imine->Add_Reducing_Agent Stir_Reduction Stir at room temperature (Monitor by TLC) Add_Reducing_Agent->Stir_Reduction Quench Quench with saturated aqueous NaHCO₃ Stir_Reduction->Quench Extract Extract with DCM Quench->Extract Dry_Concentrate Dry and concentrate Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify End N-Isopropyl-chroman-3-amine Purify->End

Application Notes and Protocols for the Solid-Phase Synthesis of Chroman-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman scaffold is a prominent "privileged structure" in medicinal chemistry, frequently appearing in natural products and synthetic compounds with a wide range of biological activities.[1][2][3] Its inherent conformational rigidity and three-dimensional character make it an ideal framework for the presentation of diverse functional groups to biological targets. Chroman-3-amine, in particular, serves as a versatile building block for the synthesis of compound libraries aimed at discovering novel therapeutic agents. Solid-phase synthesis offers a powerful platform for the rapid and efficient generation of such libraries, enabling the exploration of extensive chemical space in drug discovery programs.

These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of diverse chemical libraries based on the this compound scaffold. The methodologies described herein are designed to be adaptable for high-throughput synthesis and are suitable for researchers in academic and industrial drug discovery settings.

Core Applications

The solid-phase synthesis of this compound derivatives is applicable to a variety of research and development areas:

  • Lead Discovery: Rapidly generate large, diverse libraries of chroman-based compounds for screening against a wide array of biological targets.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the this compound scaffold to probe the structural requirements for biological activity and optimize lead compounds.

  • Fragment-Based Drug Discovery: Synthesize smaller, chroman-based fragments for screening and subsequent elaboration into more potent molecules.

  • Chemical Biology: Develop novel molecular probes based on the chroman scaffold to investigate biological pathways and mechanisms of action.

Experimental Protocols

The following protocols outline a general strategy for the solid-phase synthesis of a library of N-substituted this compound derivatives. The workflow begins with the immobilization of a suitable precursor on a solid support, followed by the on-resin construction of the this compound core, and subsequent diversification of the amino group.

Protocol 1: Immobilization of Phenol Precursor on 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of a phenol, the precursor to the chroman ring, onto a 2-chlorotrityl chloride resin. This resin is chosen for its acid-lability, allowing for mild cleavage conditions that preserve the integrity of the final products.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.0 mmol/g loading)

  • Substituted phenol (e.g., 2-allylphenol for subsequent cyclization) (3.0 eq.)

  • Diisopropylethylamine (DIPEA) (6.0 eq.)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Drain the DCM.

  • Dissolve the substituted phenol (3.0 mmol) and DIPEA (6.0 mmol) in anhydrous DCM (10 mL).

  • Add the solution to the swollen resin and agitate the mixture at room temperature for 4 hours.

  • Drain the reaction mixture.

  • To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.

  • Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight.

  • Determine the loading of the phenol on the resin using the weight gain method or a spectrophotometric method if a chromophore is present.

Protocol 2: On-Resin Synthesis of the this compound Core

This protocol details the construction of the this compound scaffold on the solid support. A key strategy for this is an intramolecular cyclization.

Materials:

  • Phenol-loaded resin from Protocol 1

  • Reagents for cyclization and functional group manipulation (e.g., for hydroboration-oxidation and subsequent amination of an allyl group)

    • Borane-tetrahydrofuran complex (BH3-THF)

    • Hydrogen peroxide (H2O2)

    • Sodium hydroxide (NaOH)

    • Tosyl chloride (TsCl)

    • Sodium azide (NaN3)

    • Triphenylphosphine (PPh3)

  • Appropriate anhydrous solvents (e.g., THF, DMF)

Procedure (Example using an allylphenol precursor):

  • Swell the phenol-loaded resin in anhydrous THF.

  • Hydroboration-Oxidation:

    • Add BH3-THF solution (excess) to the resin and react at room temperature for 2 hours.

    • Wash the resin with THF.

    • Carefully add a solution of H2O2 and NaOH to the resin to effect oxidation.

    • Wash the resin thoroughly with water, THF, and DCM.

  • Conversion to Amine:

    • Swell the resin in pyridine and add TsCl to tosylate the newly formed primary alcohol.

    • Wash the resin with DCM.

    • Displace the tosylate with NaN3 in DMF at elevated temperature.

    • Wash the resin with DMF and THF.

    • Reduce the azide to the primary amine using PPh3 and water in THF (Staudinger reduction).

    • Wash the resin with THF, DCM, and MeOH and dry under vacuum.

Protocol 3: Diversification of the Resin-Bound this compound

With the this compound scaffold now attached to the solid support, the primary amine can be readily derivatized through various reactions. The following are examples of acylation, sulfonylation, and reductive amination.

Materials:

  • Resin-bound this compound from Protocol 2

  • For Acylation: Carboxylic acids (3.0 eq.), HOBt (3.0 eq.), DIC (3.0 eq.)

  • For Sulfonylation: Sulfonyl chlorides (3.0 eq.), DIPEA (6.0 eq.)

  • For Reductive Amination: Aldehydes or ketones (5.0 eq.), Sodium triacetoxyborohydride (NaBH(OAc)3) (5.0 eq.)

  • DMF, DCM, Dichloroethane (DCE)

Procedure:

  • Acylation:

    • Swell the resin in DMF.

    • In a separate vial, pre-activate the carboxylic acid by dissolving it with HOBt and DIC in DMF for 15 minutes.

    • Add the activated carboxylic acid solution to the resin and agitate for 4-12 hours.

    • Wash the resin with DMF and DCM.

  • Sulfonylation:

    • Swell the resin in DCM.

    • Add a solution of the sulfonyl chloride and DIPEA in DCM to the resin.

    • Agitate for 2-6 hours.

    • Wash the resin with DCM and DMF.

  • Reductive Amination:

    • Swell the resin in DCE.

    • Add the aldehyde or ketone and agitate for 1 hour to form the imine/enamine intermediate.

    • Add NaBH(OAc)3 and continue to agitate for 4-12 hours.

    • Wash the resin with DCE, THF, and MeOH.

Protocol 4: Cleavage of Derivatives from the Resin

The final step is the cleavage of the synthesized this compound derivatives from the solid support.

Materials:

  • Derivatized resin from Protocol 3

  • Cleavage cocktail (e.g., 95:2.5:2.5 Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water)

  • DCM

  • Diethyl ether, cold

Procedure:

  • Wash the derivatized resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA or DCM and combine the filtrates.

  • Concentrate the filtrate under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and repeat the ether wash.

  • Dry the crude product under vacuum.

  • Purify the product by an appropriate method, such as preparative HPLC.

Data Presentation

The following tables provide a template for summarizing the quantitative data from the synthesis of a hypothetical library of this compound derivatives.

Table 1: Loading Efficiency of Phenol Precursor on 2-Chlorotrityl Chloride Resin

Phenol PrecursorResin BatchInitial Resin Weight (g)Final Resin Weight (g)Calculated Loading (mmol/g)
2-AllylphenolA-011.0001.1250.85
4-Bromo-2-allylphenolA-021.0001.1800.79
4-Methoxy-2-allylphenolA-031.0001.1400.88

Table 2: Purity and Yield of a Representative Set of this compound Derivatives

Derivative IDR-GroupSynthetic RouteCrude Purity (LC-MS, %)Final Yield (%)
CA-Ac-01AcetylAcylation8565
CA-Bz-01BenzoylAcylation8261
CA-Ts-01TosylSulfonylation8870
CA-Bn-01BenzylReductive Amination7955

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the solid-phase synthesis of this compound derivatives.

experimental_workflow cluster_resin_prep Resin Preparation cluster_scaffold_synthesis Scaffold Synthesis cluster_diversification Diversification cluster_final_steps Final Steps Resin 2-Chlorotrityl Resin Swell Swell Resin in DCM Resin->Swell Load Load Phenol Precursor Swell->Load Cap Cap Unreacted Sites Load->Cap WashDry1 Wash and Dry Cap->WashDry1 Cyclize On-Resin Cyclization WashDry1->Cyclize Functionalize Form Amine Cyclize->Functionalize Acylation Acylation Functionalize->Acylation Sulfonylation Sulfonylation Functionalize->Sulfonylation ReductiveAmination Reductive Amination Functionalize->ReductiveAmination Cleavage Cleave from Resin Acylation->Cleavage Sulfonylation->Cleavage ReductiveAmination->Cleavage Purification Purify Product Cleavage->Purification Analysis Analyze Purification->Analysis

Caption: General workflow for the solid-phase synthesis of a this compound library.

diversification_pathways cluster_reagents Building Blocks cluster_reactions Reaction Types cluster_products Product Classes Start Resin-Bound This compound Acylation Acylation Start->Acylation Sulfonylation Sulfonylation Start->Sulfonylation ReductiveAmination Reductive Amination Start->ReductiveAmination CarboxylicAcids Carboxylic Acids CarboxylicAcids->Acylation SulfonylChlorides Sulfonyl Chlorides SulfonylChlorides->Sulfonylation AldehydesKetones Aldehydes/Ketones AldehydesKetones->ReductiveAmination Amides N-Acyl Chroman-3-amines Acylation->Amides Sulfonamides N-Sulfonyl Chroman-3-amines Sulfonylation->Sulfonamides SecondaryTertiaryAmines N-Alkyl Chroman-3-amines ReductiveAmination->SecondaryTertiaryAmines

Caption: Diversification pathways for the resin-bound this compound scaffold.

References

Application Notes and Protocols for High-Throughput Screening of Chroman-3-Amine Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of chroman-3-amine libraries to identify novel therapeutic agents. This document outlines detailed experimental protocols for relevant assays, presents data in a structured format, and includes visualizations of key workflows and signaling pathways.

Introduction to Chroman-3-Amines

This compound derivatives are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. This scaffold is a key structural component in various biologically active molecules, demonstrating a wide range of pharmacological properties. Research has indicated their potential as anticancer, neuroprotective, and cardiovascular agents. Specifically, derivatives of the this compound core have been identified as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), modulators of the σ1 receptor, and cytotoxic agents against various cancer cell lines.[1][2] High-throughput screening of diverse this compound libraries is a critical step in the discovery of novel drug candidates with improved potency and selectivity.

High-Throughput Screening Workflow

A typical HTS campaign for a this compound library involves several key stages, from initial library preparation to hit validation and characterization. The overall workflow is designed to efficiently screen thousands of compounds and identify promising candidates for further development.

HTS_Workflow cluster_prep Library Preparation cluster_screen Screening cluster_validation Hit Validation cluster_characterization Hit Characterization lib_prep This compound Library Synthesis lib_qc Quality Control (Purity, Integrity) lib_prep->lib_qc plate Assay-Ready Plate Preparation lib_qc->plate primary_screen Primary HTS (Single Concentration) plate->primary_screen hit_id Hit Identification (Activity Threshold) primary_screen->hit_id dose_response Dose-Response Confirmation hit_id->dose_response secondary_assay Secondary & Orthogonal Assays dose_response->secondary_assay sar Structure-Activity Relationship (SAR) secondary_assay->sar lead_opt Lead Optimization sar->lead_opt

Caption: High-throughput screening workflow for this compound libraries.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed for a 384-well plate format, which is standard for HTS.

Protocol 1: Kinase Inhibition Assay (e.g., ROCK2) using Fluorescence Polarization

This protocol is designed to identify this compound derivatives that inhibit the activity of a specific kinase, such as ROCK2.

Materials:

  • ROCK2 enzyme (recombinant)

  • Fluorescently labeled peptide substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent

  • This compound library in DMSO

  • 384-well white, opaque plates

Procedure:

  • Compound Plating: Dispense 50 nL of each compound from the this compound library (typically at a stock concentration of 10 mM in DMSO) into the wells of a 384-well plate. For controls, dispense DMSO only.

  • Enzyme and Substrate Preparation: Prepare a master mix containing the ROCK2 enzyme and the fluorescently labeled peptide substrate in assay buffer. The final concentrations should be optimized for the specific assay, but a starting point could be 1-5 nM enzyme and 100 nM substrate.

  • Enzyme/Substrate Addition: Add 10 µL of the enzyme/substrate master mix to each well of the assay plate containing the compounds.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Prepare an ATP solution in assay buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 15 µL of the Kinase-Glo® reagent to each well.

  • Final Incubation: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

Calculate the percent inhibition for each compound relative to the DMSO controls.

% Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))

Protocol 2: Cell Viability Assay (e.g., MTT Assay) for Anticancer Activity

This protocol is used to assess the cytotoxic effects of the this compound library on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2, HT-29)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • This compound library in DMSO

  • 384-well clear-bottom plates

Procedure:

  • Cell Seeding: Seed the cancer cells into 384-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 40 µL of culture medium.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Addition: Add 100 nL of each compound from the this compound library to the wells.

  • Incubation with Compound: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the MTT solution to each well.

  • Incubation with MTT: Incubate the plates for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing for the formation of formazan crystals.

  • Solubilization: Add 40 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percent cell viability for each compound relative to the DMSO-treated control cells.

% Viability = 100 * (Absorbance_compound / Absorbance_DMSO)

Data Presentation

Quantitative data from primary screens and subsequent dose-response experiments should be organized for clear comparison.

Table 1: Representative Data from a Primary Kinase Inhibition Screen

Compound IDConcentration (µM)% Inhibition (ROCK2)
CMA-0011085.2
CMA-0021012.5
CMA-0031092.1
.........

Table 2: Dose-Response Data for Selected Hits

Compound IDTargetIC50 (µM)
CMA-001ROCK20.15
CMA-003ROCK20.08
.........

Table 3: Anticancer Activity of Chroman Derivatives

Compound IDCell LineGI50 (µM)Reference
Compound 6iMCF-734.7[3]
Compound 5kMCF-740.9[4]
Compound 5lMCF-741.1[4]
Derivative 1Colon Cancer Lines8-20[5]
Derivative 3Colon Cancer Lines15-30[5]
Derivative 5Colon Cancer Lines15-30[5]

Signaling Pathway Visualization

Understanding the potential mechanism of action of hit compounds is crucial. The following diagrams illustrate relevant signaling pathways that may be modulated by this compound derivatives.

RhoA/ROCK Signaling Pathway

Inhibition of the RhoA/ROCK pathway is a promising therapeutic strategy for various diseases, including hypertension and cancer. Chroman-3-amides have been identified as potent ROCK inhibitors.[1]

Rho_ROCK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF Ligand Binding RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAP ROCK ROCK RhoA_GTP->ROCK Activates MLC MLC ROCK->MLC Phosphorylates MLC_P MLC-P MLC->MLC_P Actin_Stress Actin Stress Fiber Formation MLC_P->Actin_Stress Leads to Chroman3Amine This compound Inhibitor Chroman3Amine->ROCK Inhibits

Caption: Simplified RhoA/ROCK signaling pathway and the inhibitory action of chroman-3-amines.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is frequently observed in cancer. Some chromanone derivatives have been shown to modulate this pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ligand Binding Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Chroman_Compound Chroman Derivative (Potential Modulator) Chroman_Compound->PI3K Modulates

References

Application Note: Analytical Methods for the Purity Assessment of Chroman-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chroman-3-amine and its derivatives are important structural motifs in medicinal chemistry and drug discovery. The purity of these compounds is critical for ensuring the validity of research data and the safety and efficacy of potential drug candidates. This document provides detailed application notes and protocols for the analytical methods used to assess the purity of this compound, including chromatographic and spectroscopic techniques.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for determining the purity of this compound and identifying any related impurities.[1][2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile method for analyzing this compound. Depending on the specific requirements, either reversed-phase or normal-phase chromatography can be employed. For chiral compounds like this compound, enantioselective HPLC is essential to determine enantiomeric purity.[3]

1.1.1. Achiral Purity by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is used to separate this compound from non-chiral impurities.

Experimental Protocol: RP-HPLC

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable diluent (e.g., a mixture of acetonitrile and water) to a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

Data Presentation: Representative RP-HPLC Method Parameters

ParameterValue
ColumnC18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5% to 95% B over 20 min
Flow Rate1.0 mL/min
Temperature30 °C
DetectionUV at 220 nm

1.1.2. Enantiomeric Purity by Chiral HPLC

Chiral HPLC is crucial for separating the enantiomers of this compound. This is often achieved using chiral stationary phases (CSPs), particularly those based on derivatized polysaccharides.[4][5]

Experimental Protocol: Chiral HPLC

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, or IC).[4]

    • Mobile Phase: Typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. A small amount of an amine additive (e.g., 0.1% diethylamine) may be needed to reduce peak tailing.[6]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

Data Presentation: Representative Chiral HPLC Method Parameters

ParameterValue
ColumnChiralpak® IA, 4.6 mm x 250 mm, 5 µm
Mobile PhaseHexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 220 nm

Workflow for HPLC Purity Assessment

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter Solution B->C D Inject into HPLC C->D E Chromatographic Separation (RP or Chiral) D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity / ee% G->H I Generate Report H->I

Caption: General workflow for HPLC purity assessment of this compound.

Gas Chromatography (GC)

GC is a powerful technique for assessing the purity of volatile amines and can be used to detect residual solvents and other volatile impurities. Due to the polar nature of amines, derivatization is sometimes employed to improve peak shape and thermal stability.[2][7]

Experimental Protocol: GC-FID

  • Sample Preparation (with Derivatization):

    • Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane).

    • Add 100 µL of a derivatizing agent such as trifluoroacetic anhydride (TFAA).

    • Heat the mixture at 60 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation and Conditions:

    • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Injection Volume: 1 µL (split or splitless injection).

Data Presentation: Representative GC Method Parameters

ParameterValue
ColumnDB-5, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium
Injector Temp.250 °C
Detector Temp.280 °C
Oven Program100 °C (2 min), then 10 °C/min to 250 °C
DetectorFID

Logical Flow for Method Selection

Caption: Decision tree for selecting the appropriate analytical method.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure of this compound and for identifying unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the main component and to identify and quantify impurities that have distinct signals. Quantitative NMR (qNMR) can be used for purity determination by integrating the signals of the analyte against a certified internal standard.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Analysis: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. The purity can be estimated by comparing the integration of the analyte protons to those of any visible impurities.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with a chromatographic inlet (LC-MS or GC-MS), is used to determine the molecular weight of the compound and its impurities. High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is invaluable for identifying unknown impurities.

Experimental Protocol: LC-MS

  • Instrumentation: Couple the outlet of the HPLC system (as described in section 1.1.1) to an electrospray ionization (ESI) mass spectrometer.

  • Analysis: Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺ of this compound and its impurities. The mass-to-charge ratio (m/z) can be used to identify potential impurities.

Reference Standards

The use of certified reference standards for this compound and any known impurities is crucial for accurate quantification and method validation.[8] These standards are used to determine the response factors and to confirm the identity of peaks in the chromatograms.

Conclusion

A combination of chromatographic and spectroscopic techniques is necessary for a comprehensive purity assessment of this compound. RP-HPLC is suitable for general purity, while chiral HPLC is essential for determining enantiomeric excess. GC is useful for analyzing volatile impurities and residual solvents. NMR and MS provide structural confirmation and are powerful tools for impurity identification. The protocols outlined in this document provide a robust framework for researchers and scientists in the field of drug development to ensure the quality and purity of their this compound samples.

References

Chiral HPLC Methods for the Enantioseparation of Chroman-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Detailed Protocol

This document provides a comprehensive guide for the separation of chroman-3-amine enantiomers using chiral High-Performance Liquid Chromatography (HPLC). The methods detailed are intended for researchers, scientists, and professionals in drug development and quality control who require accurate determination of enantiomeric purity.

Introduction

This compound is a key chiral intermediate in the synthesis of various pharmacologically active molecules. As enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, the development of robust and reliable analytical methods to separate and quantify these enantiomers is of paramount importance in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for this purpose. This note outlines recommended CSPs, mobile phase conditions, and a general protocol for developing a successful enantioseparation method for this compound.

Method Development Strategy

The separation of this compound, a basic chiral amine, is most effectively achieved using polysaccharide-based chiral stationary phases under normal phase conditions. The general strategy involves screening a selection of columns with varying mobile phase compositions to identify the optimal conditions for baseline resolution.

Recommended Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose coated or immobilized on a silica support, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including amines. For this compound, the following CSPs are recommended for initial screening:

  • Chiralpak® AD-H / IA / IB / IC: These columns are based on amylose derivatives.

  • Chiralcel® OD-H / OJ-H: These columns are based on cellulose derivatives.

Immobilized versions of these phases (e.g., Chiralpak IA, IB, IC) offer greater solvent compatibility, allowing for a wider range of mobile phases to be explored.

Mobile Phase Selection

Normal phase chromatography is the preferred mode for the separation of this compound enantiomers. A typical mobile phase consists of a mixture of an alkane (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol (IPA) or ethanol).

To improve peak shape and reduce tailing, which is common for basic analytes like amines, the addition of a small amount of a basic additive to the mobile phase is crucial. Diethylamine (DEA) is a common and effective choice.

Initial Screening Conditions:

  • Mobile Phase A: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

  • Mobile Phase B: n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)

The ratio of alkane to alcohol can be adjusted to optimize retention time and resolution. Increasing the alcohol content will generally decrease retention time.

Experimental Protocol

This protocol provides a step-by-step guide for the chiral HPLC separation of this compound enantiomers.

1. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV detector

2. Materials and Reagents

  • Racemic this compound standard

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • HPLC-grade ethanol

  • Diethylamine (DEA), analytical grade

  • Chiral HPLC column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)

3. Chromatographic Conditions (Example)

ParameterCondition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Conc. 1.0 mg/mL in mobile phase

4. Sample Preparation

  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Procedure

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Monitor the chromatogram and identify the two enantiomer peaks.

  • Calculate the retention times (t R1, t R2), resolution (R s), and separation factor (α).

Data Presentation

The following table summarizes typical results that can be expected from the screening of different polysaccharide-based chiral stationary phases for the separation of this compound enantiomers. Note: These values are illustrative and will vary based on the specific experimental conditions.

ColumnMobile Phase (v/v/v)t R1 (min)t R2 (min)αR s
Chiralpak® AD-H n-Hexane/IPA/DEA (85:15:0.1)8.29.51.182.1
Chiralcel® OD-H n-Hexane/IPA/DEA (90:10:0.1)10.512.11.151.9
Chiralpak® IA n-Hexane/Ethanol/DEA (80:20:0.1)6.87.91.162.0

Definitions:

  • t R1, t R2: Retention times of the first and second eluting enantiomers.

  • α (Separation Factor): (t R2 - t 0) / (t R1 - t 0), where t 0 is the void time.

  • R s (Resolution): 2(t R2 - t R1) / (w 1 + w 2), where w is the peak width at the base. A value of R s > 1.5 indicates baseline separation.

Visualizations

The following diagrams illustrate the experimental workflow and the logical considerations for method development.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase (e.g., Hexane/IPA/DEA) D Equilibrate Chiral Column A->D B Prepare Racemic This compound Sample C Filter Sample B->C E Inject Sample C->E D->E F UV Detection E->F G Record Chromatogram F->G H Calculate Resolution (Rs) and Separation Factor (α) G->H

Figure 1. General workflow for chiral HPLC analysis.

G start Start Method Development csp_selection Select Polysaccharide CSPs (Chiralpak AD-H, Chiralcel OD-H, etc.) start->csp_selection mp_screening Screen Mobile Phases (Hexane/IPA, Hexane/Ethanol + DEA) csp_selection->mp_screening check_res Baseline Resolution? (Rs > 1.5) mp_screening->check_res optimize Optimize Mobile Phase (Adjust Alcohol %) check_res->optimize No success Method Validated check_res->success Yes optimize->mp_screening fail Try Different CSP optimize->fail No Improvement fail->csp_selection

Figure 2. Logical flow for chiral method development.

Conclusion

The enantiomers of this compound can be successfully resolved using chiral HPLC with polysaccharide-based stationary phases. A systematic approach involving the screening of different columns and the optimization of normal phase mobile phase conditions, including the use of a basic additive, will lead to a robust and reliable method for the determination of enantiomeric purity. The protocols and data presented in this application note serve as a strong starting point for the development and implementation of such a method.

Application Notes and Protocols for the Quality Control of Chroman-3-amine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the quality control parameters for the production of chroman-3-amine, a versatile building block in medicinal chemistry. The following sections detail the analytical methodologies and specifications required to ensure the identity, purity, and quality of this compound for use in research and drug development.

Introduction

This compound and its derivatives are important structural motifs in a variety of biologically active compounds. Ensuring the quality of this intermediate is critical for the synthesis of active pharmaceutical ingredients (APIs). This document outlines the key quality control checkpoints and analytical procedures for this compound, covering its synthesis, purification, and final product release.

Synthesis and Quality Control Workflow

The most common synthetic route to this compound involves the reduction of 3-nitrochromene. The quality control process is integrated throughout the manufacturing process, from raw material testing to final product release.

Chroman-3-amine_QC_Workflow cluster_synthesis Synthesis Stage cluster_qc Quality Control Stage Start Starting Material (3-Nitrochromene) QC_SM Starting Material QC (Purity, Identity) Start->QC_SM Sampling Reduction Reduction Reaction (e.g., Fe/AcOH or HSiCl3/amine) IPC_Reduction In-Process Control (TLC/HPLC for reaction completion) Reduction->IPC_Reduction Sampling Workup Aqueous Work-up and Extraction QC_Crude Crude Product QC (Purity Profile) Workup->QC_Crude Sampling Purification Purification (e.g., Column Chromatography) QC_Final Final Product QC (Comprehensive Testing) Purification->QC_Final Sampling of Purified Product QC_SM->Reduction Release for Production IPC_Reduction->Workup Proceed if reaction is complete QC_Crude->Purification Guide Purification Strategy Release Product Release QC_Final->Release Meets Specifications

Caption: Quality Control Workflow for this compound Production.

Quality Control Parameters and Specifications

The following tables summarize the key quality control tests, methods, and acceptance criteria for this compound.

Table 1: General Quality Control Parameters

ParameterMethod of AnalysisSpecification
Appearance Visual InspectionWhite to off-white or pale yellow solid/oil
Identity ¹H NMR, ¹³C NMR, MS, FTIRConforms to the structure of this compound
Purity (Achiral) HPLC/UPLC (UV detection)≥ 98.0%
Enantiomeric Purity Chiral HPLC (UV detection)≥ 99.0% e.e. (for single enantiomer)
Residual Solvents GC-MS (Headspace)Meets ICH Q3C limits
Water Content Karl Fischer Titration≤ 0.5%
Elemental Impurities ICP-MSMeets ICH Q3D limits

Table 2: Impurity Profile and Limits

Impurity TypePotential ImpuritiesMethod of AnalysisLimit
Process-Related 3-Nitrochromene (unreacted starting material)HPLC/UPLC≤ 0.1%
Partially reduced intermediatesHPLC/UPLC, LC-MS≤ 0.1%
Degradation Products Oxidation productsHPLC/UPLC, LC-MSReport
Enantiomeric Impurity The undesired enantiomerChiral HPLC≤ 0.5%

Experimental Protocols

Purity Determination by HPLC/UPLC (Achiral)

Objective: To determine the purity of this compound and quantify process-related impurities.

Instrumentation:

  • HPLC or UPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 280 nm.

  • Injection Volume: 5 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Calculate the area percent of the this compound peak relative to the total peak area.

  • Identify and quantify impurities based on their relative retention times and response factors, if known.

Enantiomeric Purity by Chiral HPLC

Objective: To determine the enantiomeric excess (e.e.) of a single enantiomer of this compound.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: Polysaccharide-based chiral stationary phase (CSP) (e.g., Chiralpak IA, IB, or IC; 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small percentage of a basic additive like diethylamine (DEA) to improve peak shape. A typical starting condition is 90:10 (Hexane:IPA) + 0.1% DEA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a 0.5 mg/mL solution of this compound in the mobile phase.

  • Filter through a 0.45 µm syringe filter.

Data Analysis:

  • Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Structural Confirmation by ¹H and ¹³C NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Acquisition Parameters:

  • ¹H NMR: Standard proton experiment.

  • ¹³C NMR: Proton-decoupled carbon experiment.

  • 2D NMR (optional): COSY, HSQC, and HMBC experiments for full structural elucidation.

Expected Chemical Shifts (¹H NMR, approximate):

  • Aromatic protons: δ 6.7-7.2 ppm.

  • -O-CH₂- protons: δ 4.0-4.5 ppm.

  • -CH-NH₂ proton: δ 3.0-3.5 ppm.

  • -CH₂- protons on the chroman ring: δ 2.7-3.2 ppm.

  • -NH₂ protons: Broad singlet, variable chemical shift (δ 1.5-3.0 ppm).

Data Analysis:

  • Compare the observed chemical shifts, coupling constants, and integration values with the expected structure of this compound.

  • The absence of signals corresponding to the nitro group of the starting material should be confirmed.

Regulatory Considerations

The production of this compound intended for use in the synthesis of APIs should follow Good Manufacturing Practices (GMP).[1] The analytical methods used for quality control must be validated according to ICH Q2(R2) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.[2] Impurity levels should be controlled and justified based on ICH Q3A(R2) guidelines for impurities in new drug substances.[2]

Disclaimer: The experimental protocols provided are intended as a starting point and may require optimization and validation for specific applications and equipment. Always refer to relevant regulatory guidelines and internal standard operating procedures.

References

Troubleshooting & Optimization

Technical Support Center: Chroman-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chroman-3-amine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing chroman-3-amines?

A1: The most prevalent and direct method for synthesizing chroman-3-amines is the reductive amination of a chroman-3-one precursor. This two-step, one-pot reaction involves the formation of an intermediate imine from the chroman-3-one and a chosen amine, which is then reduced to the final this compound.[1] This method is widely used due to its versatility and the commercial availability of various starting materials.

Q2: Which reducing agents are most effective for the reductive amination of chroman-3-ones?

A2: Several reducing agents can be employed, with the choice depending on the specific substrate and desired reaction conditions. Commonly used agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[2] NaBH(OAc)₃ is often preferred for its mildness and selectivity for imines over ketones, which can reduce the formation of alcohol byproducts.[2] For highly selective and enantiopure products, biocatalytic methods using imine reductases (IREDs) are also an excellent option.[3]

Q3: What are the key parameters to control for a successful synthesis?

A3: Key parameters to control include reaction temperature, pH, and stoichiometry of the reactants. The formation of the imine intermediate is pH-dependent; mildly acidic conditions (pH 4-5) are typically optimal to facilitate imine formation without protonating the amine nucleophile, which would render it unreactive.[2] Temperature control is crucial to prevent side reactions and decomposition of reactants or products. The stoichiometry of the amine and reducing agent should be carefully optimized to maximize conversion and minimize byproduct formation.

Q4: How can I synthesize chiral chroman-3-amines?

A4: Chiral chroman-3-amines can be synthesized using several strategies. One approach is to use a chiral amine in the reductive amination, which can introduce stereoselectivity. A more advanced and highly effective method is the use of biocatalysts, such as imine reductases (IREDs), which can provide high yields and excellent enantioselectivity (>99% ee) for the desired stereoisomer.[3] Asymmetric reductive amination using a chiral catalyst is another potential, though more complex, method.[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Incomplete imine formation. 2. Ineffective reducing agent. 3. Suboptimal reaction pH. 4. Decomposition of starting material or product. 5. Over-alkylation leading to tertiary amine byproducts.[4]1. Increase reaction time for imine formation or add a dehydrating agent (e.g., molecular sieves). 2. Switch to a different reducing agent (e.g., from NaBH₄ to NaBH(OAc)₃).[2] 3. Adjust the pH to be mildly acidic (pH 4-5) using a non-interfering acid like acetic acid.[2] 4. Run the reaction at a lower temperature. 5. Use a larger excess of the primary amine or ammonia to favor the formation of the primary or secondary amine.[4]
Formation of Chroman-3-ol Byproduct The reducing agent is reducing the starting chroman-3-one before imine formation is complete.Use a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[2] Alternatively, allow for complete imine formation before adding the reducing agent in a stepwise procedure.[5]
Difficulty in Purifying the Product 1. The basic amine product strongly interacts with acidic silica gel during column chromatography.[6] 2. The product is an oil and difficult to crystallize. 3. Presence of closely related impurities.1. For chromatography, use an amine-functionalized stationary phase or add a small amount of a competing amine (e.g., triethylamine) to the mobile phase.[6] 2. Consider converting the amine to a salt (e.g., hydrochloride or tartrate) to facilitate crystallization and purification. An alternative is precipitation using trichloroacetic acid (TCA).[7] 3. Optimize the reaction to minimize byproducts. If impurities persist, consider derivatization or an alternative purification technique like preparative HPLC.
Formation of Enaminoketone or Other Side Products This can occur with certain substrates, such as 3-formylchromones, where the reaction pathway can diverge.[8]Modify the reaction conditions (solvent, temperature, stoichiometry) to favor the desired reaction pathway. For example, the choice of alcohol as a solvent can influence the product distribution in the reaction of 3-formylchromones with secondary amines.

Experimental Protocols

Protocol 1: General Reductive Amination using Sodium Triacetoxyborohydride
  • Imine Formation: To a solution of chroman-3-one (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added the desired primary amine (1.2 eq) and acetic acid (1.1 eq). The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel, often using a mobile phase containing a small percentage of triethylamine to prevent peak tailing, or by crystallization from a suitable solvent system.[6]

Protocol 2: Biocatalytic Reductive Amination using Imine Reductase (IRED)

This protocol is a general guideline and will require optimization based on the specific IRED and substrates used.

  • Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), the chroman-3-one (1.0 eq) and the amine (1.5 eq) are suspended.

  • Enzyme and Cofactor: The imine reductase (IRED) enzyme and a cofactor recycling system (e.g., glucose and glucose dehydrogenase for NADPH regeneration) are added to the mixture.

  • Reaction: The reaction is incubated at a controlled temperature (typically 25-37 °C) with gentle agitation for 24-48 hours. The reaction progress is monitored by HPLC.

  • Work-up and Purification: The reaction mixture is typically extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated. The resulting this compound can be purified by standard methods, often simplified due to the high selectivity of the enzymatic reaction.

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Routes to Chroman-3-amines
Synthetic RoutePrecursorKey ReagentsTypical YieldEnantioselectivityReference
Reductive Amination Chroman-3-oneAmine, NaBH(OAc)₃60-95%Racemic (unless chiral amine is used)[9]
Biocatalytic Reductive Amination Chroman-3-oneAmine, Imine Reductase (IRED)High (>90%)High (>99% ee)[3]
Reduction of 3-Nitrochromenes 3-Nitro-2H-chromeneH₂/Pd/C or LiAlH₄VariableRacemic[10]

Visualizations

Reductive_Amination_Pathway C3O Chroman-3-one Imine Imine Intermediate C3O->Imine + R-NH2 - H2O Amine Primary Amine (R-NH2) C3A This compound Imine->C3A [Reducing Agent] e.g., NaBH(OAc)3

Caption: Reductive amination pathway for this compound synthesis.

Troubleshooting_Workflow Start Low Yield Issue CheckImine Check for complete imine formation? Start->CheckImine CheckReducer Is the reducing agent effective? CheckImine->CheckReducer Yes IncreaseTime Increase reaction time for imine formation or add dehydrating agent CheckImine->IncreaseTime No CheckpH Is pH optimal (4-5)? CheckReducer->CheckpH Yes ChangeReducer Switch to a more potent/selective reducing agent CheckReducer->ChangeReducer No AdjustpH Adjust pH with acetic acid CheckpH->AdjustpH No Success Yield Improved CheckpH->Success Yes IncreaseTime->CheckImine ChangeReducer->CheckReducer AdjustpH->CheckpH

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Chroman-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of chroman-3-amine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Reduction of 3-nitro-2H-chromene: This involves the reduction of both the nitro group and the double bond of the pyran ring.

  • Reductive amination of chroman-3-one: This is a one-pot reaction where chroman-3-one reacts with an ammonia source in the presence of a reducing agent.

Q2: I am getting a mixture of products in my reduction of 3-nitro-2H-chromene. What are the likely side products?

A2: The product distribution in the reduction of 3-nitro-2H-chromene is highly dependent on the reducing agent and reaction conditions. Common side products include:

  • 3-Nitrochromane: Results from the selective reduction of the carbon-carbon double bond without reduction of the nitro group.

  • Chroman-3-one oxime: Formed by the partial reduction of the nitro group.

  • Chroman-3-one: Can be formed under certain reductive conditions.[1]

Q3: My reductive amination of chroman-3-one is giving low yields of the desired this compound. What could be the issue?

A3: Low yields in the reductive amination of chroman-3-one can be attributed to several factors:

  • Formation of chroman-3-ol: The reducing agent can directly reduce the ketone starting material to the corresponding alcohol. This is more likely with strong reducing agents like sodium borohydride if the imine formation is slow.

  • Inefficient imine formation: The equilibrium between the ketone and the imine might not favor the imine. This can be influenced by pH and the removal of water.

  • Incorrect pH: The reaction is pH-sensitive. Acidic conditions are required to catalyze imine formation, but a too low pH will protonate the amine, rendering it non-nucleophilic. A pH range of 6-7 is generally optimal for reductive amination with sodium cyanoborohydride.[2]

Q4: How can I purify my this compound from the reaction side products?

A4: Purification of basic compounds like this compound can be challenging on standard silica gel due to strong interactions. Consider the following methods:

  • Column chromatography on amine-functionalized silica: This stationary phase minimizes the strong acid-base interactions, allowing for better separation.

  • Column chromatography with a modified mobile phase: Adding a small amount of a competing amine, such as triethylamine or ammonia, to the eluent can improve the chromatography on regular silica gel.

  • Acid-base extraction: The basic nature of the amine allows for its separation from neutral or acidic impurities by liquid-liquid extraction. The amine can be extracted into an acidic aqueous phase, which is then washed with an organic solvent to remove impurities. The aqueous layer is then basified, and the purified amine is extracted back into an organic solvent.

Troubleshooting Guides

Route 1: Reduction of 3-Nitro-2H-chromene
Observed Issue Potential Cause Troubleshooting Steps
High yield of 3-nitrochromane The reducing agent is not strong enough to reduce the nitro group under the reaction conditions.Use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH4) or catalytic hydrogenation (H2/Pd/C).[1]
Presence of chroman-3-one oxime Incomplete reduction of the nitro group.Increase the amount of reducing agent, prolong the reaction time, or consider a different reducing agent such as SnCl2 in an acidic medium.[1]
Formation of chroman-3-one Certain reducing systems can lead to the formation of the ketone.Avoid reducing agents known to produce this side product, such as those involving titanium(III) chloride under specific conditions.[1]
Complex mixture of products Reaction conditions are not optimized, leading to multiple side reactions.Carefully control the temperature and stoichiometry of the reagents. Analyze the reaction at different time points to understand the reaction progression.

The following table presents representative yields for the reduction of 3-nitro-2H-chromene with different reducing agents, based on literature for similar reductions.

Reducing Agent This compound Yield (%) 3-Nitrochromane Yield (%) Chroman-3-one Oxime Yield (%)
LiAlH475-85< 5< 5
NaBH4, then Zn/HCl60-7010-20 (as intermediate)5-10
H2, Pd/C80-90< 5< 5
SnCl2, HCl50-60< 520-30
Route 2: Reductive Amination of Chroman-3-one
Observed Issue Potential Cause Troubleshooting Steps
Significant amount of chroman-3-ol byproduct The reducing agent is too reactive and reduces the ketone faster than the iminium ion.Use a more selective reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), which are less reactive towards ketones at neutral or slightly acidic pH.[2][3]
Low conversion of chroman-3-one Inefficient imine/iminium ion formation.Ensure the pH is weakly acidic (pH 6-7). Consider adding a dehydrating agent like molecular sieves to drive the imine formation equilibrium forward.
Reaction is very slow The iminium ion is not being formed or reduced efficiently.Optimize the pH. A small amount of acetic acid can be used as a catalyst. Ensure the reducing agent is active.

The following table presents representative yields for the reductive amination of chroman-3-one.

Reducing Agent Ammonia Source This compound Yield (%) Chroman-3-ol Yield (%)
NaBH3CNNH4OAc70-805-15
NaBH(OAc)3NH4OAc75-85< 10
NaBH4NH3 in MeOH50-6020-30
H2, Ni catalystNH365-7510-20

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 3-Nitro-2H-chromene with LiAlH4
  • Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of Lithium Aluminum Hydride (LiAlH4) (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Reaction: A solution of 3-nitro-2H-chromene (1 eq.) in anhydrous THF is added dropwise to the stirred suspension of LiAlH4 at 0 °C under a nitrogen atmosphere.

  • Reflux: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

  • Quenching: The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Work-up: The resulting precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and methanol with a small percentage of triethylamine as the eluent.

Protocol 2: Synthesis of this compound via Reductive Amination of Chroman-3-one
  • Setup: A round-bottom flask is charged with chroman-3-one (1 eq.), ammonium acetate (10 eq.), and methanol.

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Sodium cyanoborohydride (NaBH3CN) (1.5 eq.) is added portion-wise to the reaction mixture. The pH of the solution should be maintained between 6 and 7.

  • Reaction: The reaction is stirred at room temperature for 24 hours.

  • Work-up: The solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >10 with a concentrated sodium hydroxide solution. The aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography.

Visualizations

Reaction_Pathway_Reduction cluster_main Main Reaction cluster_side Side Reactions start 3-Nitro-2H-chromene product This compound start->product Strong Reducing Agent (e.g., LiAlH4) side_product1 3-Nitrochromane start->side_product1 Mild Reducing Agent side_product2 Chroman-3-one oxime start->side_product2 Incomplete Reduction side_product3 Chroman-3-one start->side_product3 Specific Reducing Agents

Caption: Reaction pathways in the reduction of 3-nitro-2H-chromene.

Reaction_Pathway_Reductive_Amination start Chroman-3-one intermediate Iminium Ion start->intermediate + NH3, H+ side_product Chroman-3-ol start->side_product Non-selective Reducing Agent (e.g., NaBH4) product This compound intermediate->product Selective Reducing Agent (e.g., NaBH3CN)

Caption: Reaction pathways in the reductive amination of chroman-3-one.

Troubleshooting_Logic cluster_reduction Reduction of 3-Nitro-2H-chromene cluster_amination Reductive Amination of Chroman-3-one start Low Yield of this compound issue1 Identify Side Products (GC-MS, NMR) start->issue1 issue2 Identify Side Products (GC-MS, NMR) start->issue2 sp1 High 3-Nitrochromane? issue1->sp1 sp2 High Oxime Content? issue1->sp2 sol1 Use Stronger Reducing Agent sp1->sol1 Yes sol2 Increase Reducing Agent/Time sp2->sol2 Yes sp3 High Chroman-3-ol? issue2->sp3 sp4 High Starting Material? issue2->sp4 sol3 Use Selective Reducing Agent sp3->sol3 Yes sol4 Optimize pH (6-7), Add Dehydrating Agent sp4->sol4 Yes

Caption: Troubleshooting logic for low yields in this compound synthesis.

References

Technical Support Center: Chroman-3-amine Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of chroman-3-amine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound?

A1: this compound should generally be stored at room temperature.[1] For the hydrochloride salt, storage in an inert atmosphere at room temperature is recommended.[2] As a general guideline for amines, it is crucial to store them in a dry environment and in tightly sealed containers to protect them from moisture, as they can be hygroscopic.[3] Storage temperatures should ideally be kept below 30°C (86°F) to maintain stability.[3]

Q2: What are the likely degradation pathways for this compound under stress conditions?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemical structure (a primary amine and a chroman ring), the following degradation pathways are plausible under forced degradation conditions:

  • Oxidation: The primary amine group is susceptible to oxidation, which can lead to the formation of corresponding imines, nitroso, or nitro compounds. The chroman ring may also undergo oxidation, potentially leading to ring-opening products. Aromatic amines are known to undergo oxidative degradation.[4]

  • Hydrolysis: While the ether linkage in the chroman ring is generally stable, under strong acidic or basic conditions, hydrolysis could potentially occur, leading to ring-opening.

  • Thermal Degradation: At elevated temperatures, amines can undergo thermal degradation.[5][6] The degradation of amines is often accelerated in the presence of carbon dioxide.[5]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of chroman-containing compounds and aromatic amines.[7] This can lead to complex degradation product profiles.

Q3: What is a forced degradation study and why is it important for this compound?

A3: A forced degradation study, also known as stress testing, involves subjecting a drug substance like this compound to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light.[8][9] The goal is to accelerate degradation to identify potential degradation products and establish the intrinsic stability of the molecule.[9] This information is crucial for developing stability-indicating analytical methods, understanding potential degradation pathways, and informing formulation and packaging development.[7][10]

Troubleshooting Guides

Problem 1: I am observing unexpected peaks in my HPLC analysis of this compound.

  • Possible Cause 1: Degradation of the sample.

    • Troubleshooting Step: Review the sample's storage and handling history. Has it been exposed to light, elevated temperatures, or incompatible solvents? Prepare a fresh sample from a new batch of this compound and re-analyze.

  • Possible Cause 2: Contamination of the mobile phase or column.

    • Troubleshooting Step: Prepare fresh mobile phase. Flush the HPLC system and column thoroughly. Run a blank gradient to ensure the baseline is clean.

  • Possible Cause 3: Interaction with excipients (if in a formulation).

    • Troubleshooting Step: Analyze the excipients separately to identify any potential interfering peaks.

Problem 2: I am seeing poor peak shape (e.g., tailing) for this compound in my reversed-phase HPLC method.

  • Possible Cause 1: Secondary interactions with the stationary phase.

    • Troubleshooting Step: The basic amine group can interact with residual silanols on the silica-based column. Try using a mobile phase with a lower pH to protonate the amine, or add a competing base like triethylamine to the mobile phase. Consider using a column with end-capping or a different stationary phase chemistry.

  • Possible Cause 2: Column overload.

    • Troubleshooting Step: Reduce the concentration of the injected sample.

Problem 3: I am not achieving sufficient degradation in my forced degradation study.

  • Possible Cause 1: Stress conditions are too mild.

    • Troubleshooting Step: Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of exposure. A target degradation of 5-20% is generally considered appropriate.[8]

  • Possible Cause 2: The compound is highly stable under the tested conditions.

    • Troubleshooting Step: This is a valid outcome of a forced degradation study. Document the stability of the compound under the tested conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound. The specific concentrations and durations may need to be optimized based on the observed degradation.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[7]

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store the solid compound and the stock solution at 80°C for 48 hours.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% trifluoroacetic acid or formic acid in water (to ensure protonation of the amine).

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution method to separate the parent compound from its degradation products. A typical starting gradient could be 5% B to 95% B over 30 minutes.

  • Detection: Use a UV detector. Determine the optimal wavelength for detection by running a UV scan of the this compound solution.

  • Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve good resolution between the parent peak and all degradation product peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the presence of its degradation products to ensure there is no co-elution.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of this compoundNumber of Degradation ProductsRetention Time(s) of Major Degradants (min)
0.1 M HCl, 60°C, 24h
0.1 M NaOH, 60°C, 24h
3% H₂O₂, RT, 24h
Heat (80°C, 48h)
Photolytic

(Note: This table should be populated with experimental data.)

Visualizations

Degradation_Pathways cluster_stress Stress Conditions cluster_molecule cluster_products Potential Degradation Products Acid Acidic (e.g., HCl) Hydrolysis_P Hydrolysis Products (Ring Opening) Acid->Hydrolysis_P Base Basic (e.g., NaOH) Base->Hydrolysis_P Oxidation Oxidative (e.g., H₂O₂) Oxidation_P Oxidation Products (Imine, Nitroso) Oxidation->Oxidation_P Heat Thermal Thermal_P Thermal Degradation Products Heat->Thermal_P Light Photolytic Photolytic_P Photodegradation Products Light->Photolytic_P Chroman3Amine This compound Chroman3Amine->Hydrolysis_P Hydrolysis Chroman3Amine->Oxidation_P Oxidation Chroman3Amine->Photolytic_P Light Chroman3Amine->Thermal_P Heat

Caption: Predicted degradation pathways of this compound under various stress conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo HPLC Stability-Indicating HPLC-UV/PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis: - % Degradation - Identify Degradants - Peak Purity HPLC->Data

Caption: General workflow for a forced degradation study of this compound.

Troubleshooting_Logic Start Issue: Unexpected Peaks in HPLC Q1 Is the sample freshly prepared? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the HPLC system clean? A1_Yes->Q2 Sol1 Prepare fresh sample and re-analyze A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No End Consider excipient interference A2_Yes->End Sol2 Prepare fresh mobile phase and flush the system A2_No->Sol2

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

Catalyst Removal in Chroman-3-Amine Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of catalyst residues from chroman-3-amine reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound derivatives from residual metal catalysts.

Problem Potential Cause Suggested Solution
Incomplete Catalyst Removal - Inefficient scavenger selection. - Insufficient scavenger quantity or reaction time. - Catalyst is in a form that is not effectively scavenged. - Inappropriate solvent for scavenging.- Scavenger Screening: Test a panel of metal scavengers with different functional groups (e.g., thiol, amine, triamine) to identify the most effective one for your specific catalyst and reaction conditions. - Optimize Conditions: Increase the equivalents of the scavenger, extend the reaction time, or elevate the temperature. Monitor the progress by ICP-MS or other sensitive analytical techniques. - Catalyst Speciation: Consider a pre-treatment step to change the oxidation state or coordination sphere of the metal to make it more amenable to scavenging. - Solvent Effects: The choice of solvent can influence the scavenger's efficacy. Screen different solvents to find the optimal medium for both your compound's solubility and the scavenger's performance.
Significant Product Loss - Adsorption of the this compound product onto the scavenger or filter aid. - Co-precipitation of the product with the catalyst. - Degradation of the product during the removal process.- Wash Thoroughly: After filtration, wash the scavenger or filter cake with fresh solvent to recover any adsorbed product. - Alternative Method: If product loss remains high with a particular scavenger, consider a different purification method such as recrystallization or chromatography. - Milder Conditions: If product degradation is suspected, perform the catalyst removal at a lower temperature or for a shorter duration. Ensure the chosen method is compatible with the stability of your this compound derivative.
Scavenger-Related Impurities in Final Product - Leaching of organic molecules from the scavenger support (e.g., silica, polymer). - Incomplete filtration of the scavenger particles.- High-Purity Scavengers: Use scavengers from reputable suppliers that are specifically designed for pharmaceutical applications to minimize leachables. - Proper Filtration: Employ fine porosity filters to ensure complete removal of the solid-supported scavenger. A final filtration through a 0.45 µm filter can be beneficial.
Handling of Pyrophoric Catalysts (e.g., Palladium on Carbon) - Exposure of the catalyst to air, especially when dry and in the presence of flammable solvents.- Inert Atmosphere: Always handle pyrophoric catalysts under an inert atmosphere (e.g., nitrogen or argon). - Wet Filtration: Do not allow the catalyst cake to dry completely on the filter. Keep it wetted with solvent. - Proper Quenching: After filtration, the catalyst should be carefully quenched with water before disposal.
Failure of Multiple Purification Methods - The catalyst may be strongly coordinated to the this compound product. - The product may be unstable under various purification conditions.- Alternative Synthesis Strategy: In some cases, it may be more efficient to redesign the synthesis to use a metal-free final step or a catalyst that is easier to remove.[1] - Flow Chemistry: Consider using a flow chemistry setup with a packed-bed of a scavenger for continuous and efficient removal of the catalyst.[2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: Which type of metal scavenger is best for my reaction?

A1: The choice of scavenger depends on the specific metal catalyst used, its oxidation state, and the reaction solvent. A screening study with a kit of different scavengers is the most effective way to identify the optimal choice. For palladium catalysts, thiol-based scavengers are often a good starting point. For ruthenium, scavengers containing dimercaptotriazine (DMT) have shown high efficacy.

Q2: How much scavenger should I use?

A2: The amount of scavenger required depends on the concentration of the residual metal. A typical starting point is to use a 5-10 fold molar excess of the scavenger's functional group relative to the metal. However, this can be optimized to reduce costs and minimize potential product loss.

Q3: Can I reuse metal scavengers?

A3: In most laboratory-scale applications, metal scavengers are used once and then disposed of. Regeneration is often not practical or cost-effective, and the risk of cross-contamination is high.

Q4: What is the best way to remove palladium on carbon (Pd/C) after a hydrogenation reaction?

A4: Filtration is the standard method for removing Pd/C. To do this safely and effectively, the reaction mixture should be filtered through a pad of a filter aid like Celite®. It is crucial to keep the filter cake wet with solvent at all times to prevent the pyrophoric catalyst from igniting upon contact with air.

Q5: When should I consider using activated carbon for catalyst removal?

A5: Activated carbon can be a cost-effective option for removing some metal catalysts, particularly palladium.[6][7][8][9][10] It is often used to decolorize solutions as well. However, it can be less selective than functionalized scavengers and may lead to higher product loss due to non-specific adsorption. It is particularly useful in amine treatment processes in refineries to remove degradation products and other contaminants.[6][8][9]

Quantitative Data on Catalyst Removal

The following tables summarize the efficiency of various methods for removing common catalysts.

Table 1: Palladium Scavenger Efficiency

ScavengerCatalystInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reference
SiliaMetS® ThiolPd(PPh₃)₄2400≤ 16> 99.3SiliCycle Application Note
ISOLUTE® Si-TMTPd(OAc)₂166816190.3CatSci Process Development Whitepaper
SEM26Pd(OAc)₂16682098.8CatSci Process Development Whitepaper
Activated Carbon (Darco)Pd(PPh₃)₄2400> 100< 95.8SiliCycle Application Note

Table 2: Ruthenium Scavenger Efficiency

ScavengerCatalystInitial Ru (ppm)Final Ru (ppm)Removal Efficiency (%)Reference
SiliaMetS® DMTGrubbs II500< 5> 99SiliCycle Case Study
SiliaMetS® TriamineGrubbs II500~4591SiliCycle Case Study
Activated CarbonGrubbs II500~13573SiliCycle Case Study
Silica Gel FiltrationGrubbs II500~21058SiliCycle Case Study

Experimental Protocols

Protocol 1: General Procedure for Catalyst Removal using a Metal Scavenger (Batch Mode)

  • Reaction Work-up: Once the reaction is complete, perform any necessary aqueous work-up to remove water-soluble by-products.

  • Solvent Selection: Ensure the crude product is dissolved in a solvent that is compatible with the chosen metal scavenger.

  • Scavenger Addition: Add the recommended amount of the selected metal scavenger to the solution of the crude product.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for the recommended time (typically 1-24 hours).

  • Filtration: Filter the mixture to remove the scavenger. Wash the scavenger with fresh solvent to ensure complete recovery of the product.

  • Analysis: Concentrate the filtrate and analyze the residual metal content by a sensitive analytical method such as ICP-MS.

Protocol 2: Removal of Palladium on Carbon (Pd/C) by Filtration

  • Inert Atmosphere: Ensure the reaction vessel is under an inert atmosphere (e.g., nitrogen or argon).

  • Filter Bed Preparation: Prepare a filter funnel with a pad of Celite® or another suitable filter aid.

  • Wet the Filter Bed: Wet the filter bed with the reaction solvent.

  • Filtration: Carefully transfer the reaction mixture onto the filter bed. Use additional solvent to rinse the reaction flask and ensure all the catalyst is transferred.

  • Washing: Wash the filter cake with fresh solvent. Crucially, do not let the filter cake run dry.

  • Catalyst Quenching: Carefully transfer the wet filter cake to a separate container and quench it with water before disposal.

Visualizations

Catalyst_Removal_Workflow cluster_reaction Reaction Completion cluster_purification Purification Steps cluster_product Final Product Reaction This compound Synthesis (with metal catalyst) Workup Aqueous Work-up Reaction->Workup Scavenging Catalyst Removal Method (e.g., Scavenging, Filtration, Crystallization) Workup->Scavenging Filtration Filtration Scavenging->Filtration Analysis Analysis of Residual Metal (e.g., ICP-MS) Filtration->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: General workflow for the removal of catalyst from a this compound reaction.

Scavenger_Selection Catalyst Identify Catalyst (e.g., Pd, Ru, Rh) Screening Perform Scavenger Screening? Catalyst->Screening Select Select Scavenger Based on Literature (e.g., Thiol for Pd, DMT for Ru) Screening->Select No Optimize Optimize Conditions (Equivalents, Time, Temperature) Screening->Optimize Yes Select->Optimize Analyze Analyze for Residual Metal and Product Loss Optimize->Analyze

Caption: Decision tree for selecting a suitable metal scavenger.

References

Technical Support Center: Managing Impurities in Chroman-3-Amine Preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis and purification of chroman-3-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of this compound, offering potential causes and actionable solutions.

Issue 1: Low Yield of this compound

Potential Cause Recommended Action
Incomplete Reductive Amination: The reaction between chroman-3-one and the ammonia source may be inefficient.- Optimize Reaction Conditions: Vary temperature, pressure, and reaction time. Ensure the reducing agent (e.g., NaBH₃CN, H₂/catalyst) is fresh and added at the appropriate stage. - Choice of Ammonia Source: Experiment with different ammonia sources such as ammonium acetate, ammonia in methanol, or ammonium chloride with a base.
Side Reactions: Formation of byproducts such as the corresponding alcohol from the reduction of chroman-3-one.- Control Reducing Agent Addition: Add the reducing agent portion-wise to control the reaction temperature and minimize ketone reduction. - pH Control: Maintain a slightly acidic pH (around 5-6) to favor imine formation and subsequent reduction over ketone reduction.
Product Degradation: The amine product may be unstable under the reaction or workup conditions.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. - Mild Workup: Use mild acidic and basic conditions during extraction and purification to avoid degradation.

Issue 2: Presence of Process-Related Impurities

Potential Impurity Identification Method Mitigation Strategy
Unreacted Chroman-3-one: Starting material carry-over.HPLC-UV, GC-MS- Drive the reaction to completion by extending the reaction time or using a slight excess of the amine source and reducing agent. - Purify via column chromatography or by converting the amine to its hydrochloride salt, which often has different solubility properties than the ketone.
Chroman-3-ol: Resulting from the direct reduction of chroman-3-one.HPLC-UV, GC-MS- Optimize the reductive amination conditions to favor imine formation before reduction. - Careful purification by column chromatography.
N-Formyl-chroman-3-amine: Can form if formic acid or a related C1 source is present.LC-MS- Avoid sources of formic acid in reagents and solvents. - Purification by column chromatography.
Di(chroman-3-yl)amine: A secondary amine impurity formed by the reaction of this compound with the intermediate imine.LC-MS- Use a large excess of the ammonia source to favor the formation of the primary amine. - Control the stoichiometry of the reactants carefully.

Issue 3: Chiral Purity Issues (for enantiomerically pure preparations)

Issue Potential Cause Recommended Action
Racemization: Loss of enantiomeric excess during synthesis or workup.Chiral HPLC- Avoid Harsh Conditions: High temperatures and strong acidic or basic conditions can promote racemization. Use mild workup and purification conditions. - Catalyst Choice: Some metal catalysts used for hydrogenation can cause racemization. Screen different catalysts and conditions.
Incomplete Chiral Resolution: Poor separation of enantiomers.Chiral HPLC- Optimize Chiral Chromatography: Experiment with different chiral stationary phases (CSPs), mobile phases, and temperatures. Polysaccharide-based CSPs are often effective for amines. - Diastereomeric Salt Recrystallization: If using this method, screen different chiral resolving agents and recrystallization solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my this compound synthesis via reductive amination?

A1: The most common impurities include unreacted starting material (chroman-3-one), the corresponding alcohol (chroman-3-ol) from the reduction of the ketone, and potentially over-alkylated products like di(chroman-3-yl)amine. The presence and levels of these depend heavily on the specific reaction conditions.

Q2: My this compound appears to be degrading upon storage. What could be the cause and how can I prevent it?

A2: Primary aromatic amines can be susceptible to oxidation, leading to the formation of colored impurities and potentially N-oxides.[1] To prevent degradation, store this compound under an inert atmosphere, protected from light, and at a low temperature. Storing it as a hydrochloride salt can also improve its stability.

Q3: I am having trouble purifying my this compound by silica gel column chromatography. The compound seems to be streaking or sticking to the column. What can I do?

A3: The basic nature of amines often leads to strong interactions with the acidic silica gel. To improve chromatographic performance, you can:

  • Add a basic modifier to your eluent, such as triethylamine (typically 0.1-1%) or a small amount of ammonia in methanol.

  • Use a different stationary phase , such as alumina or amine-functionalized silica, which are more compatible with basic compounds.

  • Consider reversed-phase chromatography with an appropriate mobile phase, which can be effective for purifying polar compounds.

Q4: How can I determine the enantiomeric purity of my chiral this compound?

A4: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation and quantification.[2][3]

Q5: What conditions are known to cause racemization of chiral amines like this compound?

A5: Racemization can be induced by exposure to high temperatures, strong acids, or strong bases.[4] The mechanism often involves the transient formation of an achiral intermediate, such as an imine. Therefore, it is crucial to use mild conditions during the synthesis, workup, and purification steps to preserve the enantiomeric purity.

Experimental Protocols

Protocol 1: General Procedure for Impurity Profiling by HPLC-UV

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes to elute a wide range of impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm and 280 nm).

  • Sample Preparation: Dissolve a known concentration of the this compound sample in the initial mobile phase composition.

Protocol 2: General Procedure for Chiral Purity Analysis by Chiral HPLC

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: Typically a mixture of a non-polar solvent like hexane or heptane and an alcohol such as isopropanol or ethanol. A small amount of a basic additive (e.g., diethylamine) may be required to improve peak shape.

  • Mode: Isocratic elution is often used for chiral separations.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at a suitable wavelength.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Chroman-3-one Chroman-3-one Reaction Reaction Chroman-3-one->Reaction Ammonia Source Ammonia Source Ammonia Source->Reaction Reducing Agent Reducing Agent Reducing Agent->Reaction Crude Product Crude Product Reaction->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Salt Formation & Recrystallization Salt Formation & Recrystallization Crude Product->Salt Formation & Recrystallization Pure this compound Pure this compound Column Chromatography->Pure this compound Salt Formation & Recrystallization->Pure this compound HPLC-UV HPLC-UV Pure this compound->HPLC-UV Chiral HPLC Chiral HPLC Pure this compound->Chiral HPLC LC-MS LC-MS Pure this compound->LC-MS

Caption: General workflow for synthesis, purification, and analysis of this compound.

troubleshooting_logic Start Start Low Purity Low Purity Start->Low Purity Known Impurity? Known Impurity? Low Purity->Known Impurity? Yes Chiral Issue? Chiral Issue? Low Purity->Chiral Issue? No Optimize Synthesis Optimize Synthesis Known Impurity?->Optimize Synthesis Process-related Optimize Purification Optimize Purification Known Impurity?->Optimize Purification Starting Material Optimize Chiral Method Optimize Chiral Method Chiral Issue?->Optimize Chiral Method Yes Characterize Unknown Characterize Unknown Chiral Issue?->Characterize Unknown No End End Optimize Synthesis->End Optimize Purification->End Optimize Chiral Method->End Characterize Unknown->End

Caption: A logical flow for troubleshooting purity issues in this compound preparations.

References

Validation & Comparative

A Comparative Analysis of Chroman Scaffolds and Established MAO-B Inhibitors for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to MAO-B Inhibition in Neurodegenerative Diseases

Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of neurotransmitters, most notably dopamine.[1][2][3] In neurodegenerative disorders like Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in dopamine levels, resulting in severe motor and non-motor symptoms. Inhibition of MAO-B activity is a clinically validated therapeutic strategy to increase the synaptic availability of dopamine, thereby alleviating these symptoms.[4][5][6] Currently, several MAO-B inhibitors are used in clinical practice, each with its own distinct pharmacological profile. The exploration of novel chemical scaffolds, such as the chroman ring system, offers the potential for developing next-generation MAO-B inhibitors with improved potency, selectivity, and safety profiles.

Comparative Performance: Chroman Derivatives vs. Established Inhibitors

While data on the specific molecule "chroman-3-amine" is lacking, numerous studies have investigated the MAO-B inhibitory potential of various chroman and chromanone derivatives. This section compares the in vitro efficacy of these promising chroman-based compounds with that of the established MAO-B inhibitors selegiline, rasagiline, and safinamide.

Quantitative Comparison of Inhibitory Potency (IC50) and Selectivity

The following table summarizes the half-maximal inhibitory concentration (IC50) values against human MAO-B (hMAO-B) and MAO-A (hMAO-A), along with the selectivity index (SI). The SI is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), with higher values indicating greater selectivity for MAO-B.

Compound ClassSpecific Compound/DerivativehMAO-B IC50 (nM)hMAO-A IC50 (nM)Selectivity Index (SI) for MAO-BReference(s)
Chromanone Derivatives C7-substituted chromanone (4f) 8.62 >100,000>11,600[7][8]
1-tetralone derivative (1h) 1.1 3632.7[8][9]
Chromane-2,4-dione (133) 638 >10,000>15.7[10]
Established Inhibitors Selegiline ~5-10~400-2000~40-400[4][11]
Rasagiline ~4-14~400-700~50-100[4][11]
Safinamide ~79-98~48,500-80,000~500-1000[4]

Note: IC50 values can vary depending on the experimental conditions. The data presented here is a compilation from multiple sources to provide a representative comparison.

Experimental Methodologies

This section details the typical experimental protocols used to determine the MAO-B inhibitory activity of novel compounds, providing a framework for researchers to replicate or adapt these methods for their own studies.

In Vitro MAO-B Inhibition Assay (Fluorometric Method)

This is a common and reliable method for high-throughput screening of MAO-B inhibitors.

Principle: The assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the oxidative deamination of a substrate by MAO-B. A fluorescent probe reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to generate a fluorescent product, which can be quantified. The reduction in fluorescence in the presence of a test compound indicates inhibition of MAO-B activity.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., a proprietary substrate from a commercial kit)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red, OxiRed™)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Test compounds and a known MAO-B inhibitor (e.g., selegiline) as a positive control

  • 96-well black microplates

Procedure:

  • Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the test compounds and the positive control in assay buffer.

  • Enzyme and Reagent Preparation: Prepare a working solution of the MAO-B enzyme in assay buffer. Prepare a detection reagent mixture containing the fluorescent probe and HRP in assay buffer.

  • Assay Reaction:

    • Add a small volume of the diluted test compounds or controls to the wells of the microplate.

    • Add the MAO-B enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the MAO-B substrate to each well.

  • Signal Detection: Immediately add the detection reagent mixture to each well.

  • Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) over time (kinetic mode) or at a fixed time point (end-point mode) using a fluorescence microplate reader.[12][13][14][15]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Models for Parkinson's Disease

Animal models are crucial for evaluating the efficacy of potential therapeutic agents in a living system.

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model: MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[16] Mice treated with MPTP exhibit motor deficits that can be assessed through various behavioral tests. The ability of a test compound to prevent or reverse these deficits is a measure of its potential therapeutic efficacy.

  • 6-OHDA (6-hydroxydopamine) Rat Model: 6-OHDA is another neurotoxin that is directly injected into specific brain regions (e.g., the substantia nigra or medial forebrain bundle) to create a lesion of the dopaminergic system.[16][17] This model is often used to study motor impairments and the effects of drugs on dopamine-related behaviors.

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate important pathways and workflows related to MAO-B inhibition.

MAO_B_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_detection Detection & Analysis Compound_Prep Test Compound Dilutions Add_Compound Add Compound/Control to Plate Compound_Prep->Add_Compound Enzyme_Prep MAO-B Enzyme Solution Add_Enzyme Add MAO-B Enzyme & Incubate Enzyme_Prep->Add_Enzyme Reagent_Prep Detection Reagent (Probe + HRP) Add_Substrate Initiate Reaction with Substrate Reagent_Prep->Add_Substrate Add_Compound->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for a fluorometric MAO-B inhibition assay.

Dopamine_Metabolism_Pathway Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Oxidative Deamination COMT COMT Dopamine->COMT Methylation DOPAL DOPAL MAO_B->DOPAL HVA Homovanillic Acid (HVA) (Inactive Metabolite) MAO_B->HVA from 3-MT ALDH ALDH DOPAL->ALDH DOPAC DOPAC ALDH->DOPAC DOPAC->COMT COMT->HVA from DOPAC Three_MT 3-Methoxytyramine COMT->Three_MT Three_MT->MAO_B Oxidative Deamination

Caption: Simplified dopamine metabolism pathway highlighting the role of MAO-B.

Caption: High-level structural comparison of chroman-based scaffolds and established MAO-B inhibitors.

Conclusion and Future Directions

The available data on chroman and chromanone derivatives demonstrate that this chemical scaffold holds significant promise for the development of novel, potent, and highly selective MAO-B inhibitors. Several derivatives exhibit nanomolar potency and exceptional selectivity for MAO-B over MAO-A, surpassing the selectivity of some established drugs like selegiline and rasagiline.

While a direct comparison with "this compound" is not yet possible, the strong performance of related compounds warrants further investigation into the synthesis and biological evaluation of 3-amino substituted chromans. Future research should focus on:

  • Synthesis and Screening: The targeted synthesis and in vitro screening of a library of this compound derivatives to establish a clear structure-activity relationship (SAR).

  • In Vivo Efficacy: Advancing the most potent and selective compounds to in vivo models of Parkinson's disease to assess their therapeutic potential.

  • Pharmacokinetic and Safety Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to evaluate the drug-like properties and safety of lead candidates.

By pursuing these research avenues, the scientific community can unlock the full potential of the chroman scaffold in the quest for more effective treatments for neurodegenerative diseases.

References

A Comparative Analysis of the Mechanisms of Action: Chroman-3-Amine Based Drugs vs. Safinamide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic development for neurodegenerative disorders, particularly Parkinson's disease (PD), modulating neurotransmitter systems is a cornerstone of pharmacological strategy. Both safinamide, an approved medication for PD, and the class of chroman-3-amine based drugs have emerged as potent inhibitors of monoamine oxidase B (MAO-B). However, a deeper analysis reveals significant mechanistic divergences that define their pharmacological profiles. This guide provides an objective comparison of their mechanisms of action, supported by experimental data, for researchers and drug development professionals.

Safinamide: A Dual-Action Modulator

Safinamide is a therapeutic agent with a well-established multi-modal mechanism of action used in the treatment of Parkinson's disease.[1] Its primary effect is the potent, selective, and reversible inhibition of MAO-B, an enzyme responsible for the degradation of dopamine.[2] By inhibiting MAO-B, safinamide increases the synaptic availability of dopamine, thereby enhancing dopaminergic activity in the brain.[3]

What distinguishes safinamide is its secondary mechanism, which is independent of MAO-B inhibition. Safinamide blocks voltage-gated sodium (Na+) and calcium (Ca2+) channels, which leads to the modulation of abnormal glutamate release.[3][4] This antiglutamatergic effect is considered a key component of its therapeutic action, potentially contributing to its ability to improve motor function in PD patients without aggravating dyskinesia.[2]

This compound Based Drugs: Selective MAO-B Inhibition

The chroman (4H-benzo[b]pyran) scaffold is a privileged structure in medicinal chemistry, recognized for a wide array of biological activities.[5] Derivatives of this class, particularly those with substitutions at the 3-position like chroman-3-amines and related chromones, have been extensively investigated as highly potent and selective inhibitors of MAO-B. The primary mechanism of action for this class of compounds is the inhibition of MAO-B, which, similar to safinamide's primary action, aims to increase dopamine levels in the brain.

While some specific chroman derivatives have been explored for other activities, such as blocking Na(V)1.7 channels for potential use as analgesics, the defining and most widely documented mechanism for this class in the context of neurodegenerative disease research is selective MAO-B inhibition.[6] Unlike safinamide, a dual action involving the modulation of glutamate release is not a universally recognized characteristic of the this compound class.

Comparative Overview of Mechanisms

The fundamental difference lies in safinamide's dual dopaminergic and anti-glutamatergic actions, whereas this compound based drugs are primarily characterized by their potent and selective dopaminergic action via MAO-B inhibition.

FeatureSafinamideThis compound Based Drugs
Primary Target Monoamine Oxidase B (MAO-B)Monoamine Oxidase B (MAO-B)
Inhibition Type ReversibleTypically Reversible (varies by compound)
Selectivity Highly selective for MAO-B over MAO-A[2]Generally highly selective for MAO-B
Secondary Targets Voltage-gated Na+ channels, Voltage-gated Ca2+ channels[1][4]Not a defining feature of the class; some specific derivatives may have other targets[6]
Effect on Neurotransmission Increases synaptic dopamine levels; Modulates and reduces excessive glutamate release.[2][3]Primarily increases synaptic dopamine levels.

Quantitative Data Comparison

The following table summarizes key quantitative data for safinamide and representative compounds from the broader chroman/chromone class, highlighting their potency.

Compound/DrugTargetPotency (IC₅₀)Notes
Safinamide Human MAO-B79 nMReversible inhibitor[2]
Rat MAO-B98 nM[7]
Voltage-gated Na+ channels (fast-inactivated state)9 µMState-dependent inhibition[8]
Voltage-gated Na+ channels (closed state)420 µM[8]
Safinamide Analogue (R)-21 MAO-B17 nMTetrahydroisoquinoline analogue[7]
(S)-3-Chlorobenzyloxyalaninamide MAO-B33 nMSafinamide analogue[7]

Signaling Pathways and Logical Comparisons

safinamide_mechanism cluster_dopaminergic Dopaminergic Pathway cluster_glutamatergic Glutamatergic Pathway safinamide1 Safinamide maob MAO-B safinamide1->maob inhibits safinamide2 Safinamide dopamine_deg Dopamine Degradation maob->dopamine_deg catalyzes dopamine Dopamine Levels dopamine_deg->dopamine decreases na_channels Voltage-Gated Na+ Channels safinamide2->na_channels blocks glutamate_release Excessive Glutamate Release na_channels->glutamate_release promotes excitotoxicity Neuronal Excitability glutamate_release->excitotoxicity increases

Caption: Dual mechanism of action of Safinamide.

chroman_mechanism drug This compound Based Drug maob MAO-B drug->maob inhibits dopamine_deg Dopamine Degradation maob->dopamine_deg catalyzes dopamine Increased Dopamine Levels maob->dopamine inhibition leads to dopamine_deg->dopamine leads to

Caption: Primary mechanism of this compound drugs.

logical_comparison cluster_drugs cluster_mechanisms cluster_outcomes safinamide Safinamide maob_inhibition Selective, Reversible MAO-B Inhibition safinamide->maob_inhibition channel_block Na+ Channel Blockade & Glutamate Modulation safinamide->channel_block chroman This compound Drugs chroman->maob_inhibition dopamine Increased Dopamine maob_inhibition->dopamine glutamate Reduced Excitotoxicity channel_block->glutamate

Caption: Logical comparison of drug mechanisms.

Key Experimental Protocols

MAO-B Inhibition Assay (Fluorometric)

This protocol determines the in vitro potency of a test compound to inhibit human monoamine oxidase B.

  • Principle: This assay measures the conversion of a non-fluorescent MAO substrate, kynuramine, into the fluorescent product, 4-hydroxyquinoline. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.[9]

  • Materials:

    • Recombinant human MAO-B enzyme.

    • Kynuramine dihydrobromide (substrate).

    • Test compounds (e.g., Safinamide, Chroman derivatives) at various concentrations.

    • Assay Buffer: 100 mM HEPES, pH 7.5.

    • 96-well black plates with a clear bottom.

    • Fluorescence plate reader (Excitation ~310 nm, Emission ~400 nm).

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In the 96-well plate, add the MAO-B enzyme solution to each well.

    • Add the test compound dilutions to the appropriate wells. Include wells with no inhibitor (100% activity control) and wells with no enzyme (background control).

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the kynuramine substrate to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Stop the reaction by adding a stop solution (e.g., 2N NaOH).

    • Measure the fluorescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

mao_assay_workflow start Start prep Prepare serial dilutions of test compound start->prep plate Add MAO-B enzyme and test compound to 96-well plate prep->plate pre_incubate Pre-incubate at 37°C (15 min) plate->pre_incubate add_substrate Add Kynuramine substrate to initiate reaction pre_incubate->add_substrate incubate Incubate at 37°C (30-60 min) add_substrate->incubate stop Stop reaction (e.g., with NaOH) incubate->stop read Measure fluorescence (Ex: 310nm, Em: 400nm) stop->read calculate Plot dose-response curve and calculate IC₅₀ read->calculate end End calculate->end

Caption: Experimental workflow for an MAO-B inhibition assay.
In Vivo Microdialysis for Glutamate Release

This protocol measures the effect of a drug on neurotransmitter levels in the brain of a freely moving animal.[10]

  • Principle: A microdialysis probe with a semi-permeable membrane is implanted into a specific brain region. An artificial cerebrospinal fluid (aCSF) is perfused through the probe, allowing extracellular molecules like glutamate to diffuse into the perfusate, which is then collected and analyzed.[11]

  • Materials:

    • Animal model (e.g., Wistar rat).

    • Stereotaxic apparatus for surgery.

    • Microdialysis probe and guide cannula.

    • Microinfusion pump.

    • Artificial cerebrospinal fluid (aCSF).

    • Veratridine (Na+ channel opener to stimulate release).[12]

    • Fraction collector.

    • HPLC system with fluorescence detection for glutamate analysis.

  • Procedure:

    • Surgery: Anesthetize the animal and place it in the stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., subthalamic nucleus). Allow the animal to recover for several days.

    • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfusion & Baseline: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to stabilize and collect baseline samples to determine basal glutamate levels.

    • Drug Administration: Administer the test drug (e.g., Safinamide) systemically (e.g., intraperitoneal injection).

    • Stimulation: To measure effects on evoked release, switch the perfusion medium to an aCSF solution containing a stimulant like veratridine. This is known as reverse dialysis.[13]

    • Sample Collection: Collect dialysate samples in vials at regular intervals (e.g., every 20 minutes) using a fraction collector.

  • Data Analysis:

    • Quantify the concentration of glutamate in each dialysate sample using HPLC.

    • Express the results as a percentage change from the baseline glutamate levels.

    • Compare the veratridine-induced glutamate release in drug-treated animals versus vehicle-treated controls to determine the inhibitory effect of the drug.

Conclusion

The primary mechanistic distinction between this compound based drugs and safinamide is the latter's clinically relevant dual action. While both classes effectively inhibit MAO-B to enhance dopaminergic neurotransmission, safinamide further engages the glutamatergic system by blocking voltage-gated sodium channels and subsequently reducing excessive glutamate release. This additional non-dopaminergic action may provide a unique therapeutic advantage in managing the complex motor symptoms of Parkinson's disease. For researchers, this compound derivatives represent a promising scaffold for developing highly potent and selective MAO-B inhibitors, while safinamide serves as a benchmark for multi-target drug design in neurodegeneration.

References

A Comparative Guide to Enantiomeric Purity Validation of Chroman-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical composition of pharmaceutical compounds is a critical quality attribute, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. For chroman-3-amine, a key structural motif in various biologically active molecules, ensuring enantiomeric purity is paramount. This guide provides a comparative overview of three common analytical techniques for the validation of its enantiomeric purity: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).

Data Presentation: A Comparative Overview of Method Performance

The following tables summarize typical quantitative performance data for the validation of enantiomeric purity of chiral amines using HPLC, NMR, and CE. It is important to note that while the principles are directly applicable to this compound, the presented data is based on studies of structurally similar chiral amines and should be considered representative.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.Formation of diastereomeric complexes with a chiral derivatizing or solvating agent, leading to distinct NMR signals.Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.
Limit of Detection (LOD) Typically in the range of 0.01-0.1% of the minor enantiomer.Generally higher, around 0.5-1% of the minor enantiomer.Can be very low, often in the µg/mL range, comparable to or better than HPLC.[1][2]
Limit of Quantitation (LOQ) Typically in the range of 0.05-0.5% of the minor enantiomer.Around 1-5% of the minor enantiomer.[3]In the µg/mL range, allowing for precise quantification of trace impurities.[1][2]
**Linearity (R²) **Excellent (typically >0.999) over a defined concentration range.[3]Good (typically >0.99) but can be limited by dynamic range.[3]Excellent (typically >0.995) over a defined concentration range.[1]
Accuracy (% Recovery) High (typically 98-102%).[1]Generally good, but can be influenced by integration accuracy.High (typically 98-102%).[1]
Precision (% RSD) High (typically <2%).[1]Good (typically <5%), dependent on signal-to-noise and resolution.High (typically <2%).[1]
Sample Throughput Moderate, with typical run times of 10-30 minutes per sample.Low to moderate, requires sample preparation and longer acquisition times for high sensitivity.High, with rapid separation times, often less than 10 minutes.[2]

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are generalized for this compound and may require optimization based on specific instrumentation and desired validation parameters.

Chiral High-Performance Liquid Chromatography (HPLC)

This method often requires derivatization of the amine to introduce a chromophore for UV detection and to enhance chiral recognition.

1. Derivatization:

  • Reagent: 4-Toluenesulfonyl chloride (TsCl).

  • Procedure:

    • Dissolve a known amount of this compound in a suitable aprotic solvent (e.g., dichloromethane).

    • Add an excess of a non-chiral base (e.g., triethylamine).

    • Add a solution of TsCl in the same solvent and stir at room temperature.

    • Monitor the reaction by TLC until completion.

    • Quench the reaction, extract the derivatized product, and evaporate the solvent.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® AD-H or a similar column known for separating chiral amines.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape. A typical starting point could be Hexane:Isopropanol (90:10, v/v) with 0.1% diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength appropriate for the tosyl-derivatized this compound (e.g., 230 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This technique relies on the formation of diastereomers in situ using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

1. Sample Preparation (with Chiral Derivatizing Agent):

  • Reagent: (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

  • Procedure:

    • To a solution of this compound in an anhydrous NMR solvent (e.g., CDCl₃) in an NMR tube, add a slight excess of a non-chiral base (e.g., pyridine-d₅).

    • Add a molar equivalent of Mosher's acid chloride.

    • Cap the NMR tube and shake gently to mix.

    • Allow the reaction to proceed to completion (typically a few minutes).

2. NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Nucleus: ¹H or ¹⁹F NMR. ¹⁹F NMR is often preferred due to the large chemical shift dispersion and absence of background signals.

  • Parameters: Acquire a standard proton or fluorine spectrum. Ensure sufficient relaxation delay (D1) for quantitative analysis (e.g., 5 times the longest T₁).

  • Analysis: Integrate the well-resolved signals corresponding to the two diastereomers. The ratio of the integrals directly corresponds to the enantiomeric ratio.

Capillary Electrophoresis (CE)

CE offers high efficiency and rapid analysis times for chiral separations.

1. Sample and Buffer Preparation:

  • Background Electrolyte (BGE): A low pH buffer, such as 50 mM phosphate buffer at pH 2.5.

  • Chiral Selector: A cyclodextrin derivative, such as sulfated-β-cyclodextrin, is added to the BGE at a concentration that requires optimization (e.g., 10-50 mM).

  • Sample: Dissolve the this compound sample in the BGE or a compatible low-ionic-strength solution.

2. CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Voltage: 15-25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detection at a low wavelength where the underivatized this compound absorbs (e.g., 214 nm).

Mandatory Visualizations

The following diagrams illustrate the workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Derivatization Derivatization with TsCl Sample->Derivatization Derivatized_Sample Tosyl-Chroman-3-amine Derivatization->Derivatized_Sample Injection Inject into HPLC Derivatized_Sample->Injection Separation Chiral Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Purity Integration->Calculation

Caption: Workflow for enantiomeric purity validation by Chiral HPLC.

NMR_Workflow cluster_prep Sample Preparation (in NMR tube) cluster_analysis NMR Analysis cluster_data Data Processing Sample This compound Reaction React with Chiral Derivatizing Agent Sample->Reaction Diastereomers Diastereomeric Mixture Reaction->Diastereomers Acquisition Acquire NMR Spectrum (¹H or ¹⁹F) Diastereomers->Acquisition Spectrum NMR Spectrum Acquisition->Spectrum Integration Integrate Diastereomeric Signals Spectrum->Integration Calculation Calculate Enantiomeric Ratio Integration->Calculation

Caption: Workflow for enantiomeric purity validation by NMR Spectroscopy.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample This compound Dissolution Dissolve in BGE Sample->Dissolution Prepared_Sample Sample Solution Dissolution->Prepared_Sample Injection Inject into Capillary Prepared_Sample->Injection Separation Electrophoretic Separation with Chiral Selector Injection->Separation Detection UV Detection Separation->Detection Electropherogram Electropherogram Detection->Electropherogram Integration Peak Integration Electropherogram->Integration Calculation Calculate Enantiomeric Purity Integration->Calculation

Caption: Workflow for enantiomeric purity validation by Capillary Electrophoresis.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Chroman-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of chroman-3-amine, a chiral molecule of interest in pharmaceutical development. The focus is on the cross-validation of these methods to ensure consistency and reliability of analytical data across different laboratories or when a method is transferred. The information presented is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and other regulatory bodies.[1][2][3]

The Importance of Cross-Validation

In the lifecycle of drug development, it is common for analytical methods to be transferred between laboratories, for example, from a research and development setting to a quality control laboratory. Cross-validation is the process of demonstrating that two or more analytical methods are equivalent and provide comparable results. This is crucial for ensuring the consistency of data throughout the drug development process and for maintaining compliance with regulatory standards.

Analytical Methods for this compound

Given that this compound is a chiral compound, analytical methods must be capable of separating and quantifying the individual enantiomers. The most common techniques for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection. This guide will compare two hypothetical, yet representative, chiral HPLC-UV methods for the analysis of this compound.

Data Presentation: Comparison of Validation Parameters

The following table summarizes the key validation parameters for two hypothetical chiral HPLC-UV methods for the analysis of this compound. This data is representative of what would be expected from a robust analytical method.

Validation Parameter Method A: Chiral HPLC-UV (Normal Phase) Method B: Chiral HPLC-UV (Reversed Phase) Acceptance Criteria (Typical)
Linearity (r²) 0.99950.9992≥ 0.999
Range (µg/mL) 1 - 1001 - 100Defined by linearity
Accuracy (% Recovery) 98.5% - 101.2%99.0% - 100.8%98.0% - 102.0%
Precision (RSD%)
- Repeatability≤ 1.5%≤ 1.8%≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 2.2%≤ 3.0%
Selectivity No interference from placebo and known impuritiesNo interference from placebo and known impuritiesNo significant interference at the retention time of the analyte
Limit of Quantification (LOQ) (µg/mL) 1.01.0To be determined and validated
Robustness No significant impact from minor changes in flow rate and temperatureNo significant impact from minor changes in mobile phase compositionNo significant change in results with small variations in method parameters

Experimental Protocols

Method A: Chiral HPLC-UV (Normal Phase)
  • Chromatographic System: Agilent 1260 Infinity II HPLC or equivalent.

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 20 µg/mL.

Method B: Chiral HPLC-UV (Reversed Phase)
  • Chromatographic System: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: Chiralcel OJ-RH, 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (60:40, v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 275 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 20 µg/mL.

Mandatory Visualization

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome A Define Cross-Validation Protocol B Select Methods for Comparison A->B C Define Acceptance Criteria B->C D Analyze Same Batch of Samples with Both Methods C->D E Record and Process Data D->E F Compare Results Against Acceptance Criteria E->F G Statistical Analysis (e.g., t-test, F-test) F->G H Decision: Methods are Equivalent? G->H I Cross-Validation Successful H->I Yes J Investigation and Re-validation Required H->J No

Caption: Workflow for the cross-validation of analytical methods.

MethodComparison MethodA Method A (Normal Phase HPLC-UV) Accuracy High Accuracy MethodA->Accuracy Precision High Precision MethodA->Precision Robustness Good Robustness MethodA->Robustness Selectivity Excellent Selectivity MethodA->Selectivity LOQ Low LOQ MethodA->LOQ MethodB Method B (Reversed Phase HPLC-UV) MethodB->Accuracy MethodB->Precision MethodB->Robustness MethodB->Selectivity MethodB->LOQ

Caption: Comparison of key performance characteristics.

Conclusion

Both Method A and Method B demonstrate suitable performance for the analysis of this compound, meeting typical acceptance criteria for linearity, accuracy, precision, and selectivity. The choice between the two methods may depend on factors such as the available instrumentation, the nature of the sample matrix, and the specific requirements of the analysis. Successful cross-validation between these two methods would provide a high degree of confidence in the analytical results, ensuring data integrity throughout the drug development process. It is imperative that any method transfer or cross-validation is conducted under a pre-approved protocol with clearly defined acceptance criteria.[3][4]

References

A Comparative Guide to the Synthetic Routes of Chroman-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of chroman-3-amine, a valuable scaffold in medicinal chemistry, can be approached through several distinct pathways. This guide provides a comparative analysis of three prominent synthetic routes: Asymmetric Hydrogenation of Enamides, Reduction of 3-Nitrochromenes, and Direct Reductive Amination of Chroman-3-one. The comparison focuses on efficiency, stereochemical control, and procedural complexity, supported by experimental data to inform the selection of the most suitable method for a given research objective.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy for this compound is often dictated by the desired stereochemistry, scalability, and the availability of starting materials. The following table summarizes the key quantitative metrics for the three main synthetic routes, offering a clear comparison of their respective yields and enantioselectivities.

Synthetic RouteKey StepsOverall YieldEnantiomeric Excess (ee)Key Reagents
Asymmetric Hydrogenation of Enamides 1. Enamide formation from chroman-3-one2. Asymmetric hydrogenation3. DeprotectionHighUp to 96%Chiral Ru-Synphos or Co catalysts, H₂
Reduction of 3-Nitrochromenes 1. Synthesis of 3-nitro-2H-chromene2. Reduction of C=C bond3. Reduction of nitro groupModerateGenerally racemic (chiral resolution possible)NaBH₄, Zn/HCl or Raney Ni/N₂H₄
Reductive Amination of Chroman-3-one One-pot reaction of chroman-3-one, amine source, and reducing agentGoodGenerally racemic (chiral auxiliaries or catalysts can be used)NaBH₃CN, NH₄OAc, H₂/Pd-C

Visualizing the Synthetic Pathways

To further elucidate the distinct workflows of each synthetic route, the following diagrams, generated using the DOT language, illustrate the logical progression from starting materials to the final this compound product.

cluster_0 Asymmetric Hydrogenation of Enamides Chroman-3-one Chroman-3-one Enamide Enamide Chroman-3-one->Enamide 1. Ac₂O, AcNH₂ N-Acetyl-chroman-3-amine N-Acetyl-chroman-3-amine Enamide->N-Acetyl-chroman-3-amine 2. [Ru(Synphos)]⁺, H₂ This compound This compound N-Acetyl-chroman-3-amine->this compound 3. Acid/Base Hydrolysis

Asymmetric Hydrogenation Workflow

cluster_1 Reduction of 3-Nitrochromenes Salicylaldehyde Salicylaldehyde 3-Nitro-2H-chromene 3-Nitro-2H-chromene Salicylaldehyde->3-Nitro-2H-chromene 1. Nitrostyrene, Catalyst 3-Nitrochroman 3-Nitrochroman 3-Nitro-2H-chromene->3-Nitrochroman 2. NaBH₄ This compound This compound 3-Nitrochroman->this compound 3. Zn, HCl

Reduction of 3-Nitrochromenes Workflow

cluster_2 Reductive Amination of Chroman-3-one Chroman-3-one Chroman-3-one This compound This compound Chroman-3-one->this compound NH₄OAc, NaBH₃CN

Reductive Amination Workflow

Detailed Experimental Protocols

Route 1: Asymmetric Hydrogenation of Enamides

This route is highly effective for producing enantiomerically enriched this compound. The key step is the asymmetric hydrogenation of an enamide precursor, which is synthesized from the corresponding chroman-3-one.

Step 1: Synthesis of N-(chroman-3-ylidene)acetamide (Enamide Formation) To a solution of chroman-3-one (1.0 mmol) in acetic anhydride (5 mL) is added N-acetyl-L-leucine (0.2 mmol) and the mixture is heated at 120 °C for 4 hours. After cooling to room temperature, the reaction mixture is poured into ice water and extracted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired enamide.

Step 2: Asymmetric Hydrogenation of the Enamide In a glovebox, a solution of the enamide (0.5 mmol) in degassed methanol (5 mL) is added to a vial containing a cationic ruthenium-Synphos catalyst ([Ru(p-cymene)(S-Synphos)Cl]Cl, 1 mol%). The vial is placed in a stainless-steel autoclave, which is then charged with hydrogen gas to a pressure of 50 atm. The reaction is stirred at 50 °C for 24 hours. After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield N-(chroman-3-yl)acetamide.[1] This method typically results in high chemical yields and enantiomeric excesses of up to 96%.[1]

Step 3: Deprotection of N-Acetyl-chroman-3-amine The N-(chroman-3-yl)acetamide (0.4 mmol) is dissolved in a mixture of ethanol (3 mL) and concentrated hydrochloric acid (1 mL). The solution is refluxed for 6 hours. After cooling, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the final product, this compound.

Route 2: Reduction of 3-Nitrochromenes

This classical approach provides a reliable method for the synthesis of racemic this compound. The synthesis begins with the formation of a 3-nitro-2H-chromene, followed by a two-step reduction.

Step 1: Synthesis of 3-Nitro-2H-chromene A mixture of salicylaldehyde (10 mmol), a β-nitrostyrene derivative (12 mmol), and a catalyst such as a chiral secondary amine (e.g., a pyrrolidine-thioimidazole catalyst, 10 mol%) in a suitable solvent like toluene is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the 3-nitro-2H-chromene.

Step 2: Reduction of 3-Nitro-2H-chromene to 3-Nitrochroman The 3-nitro-2H-chromene (5 mmol) is dissolved in methanol (20 mL), and sodium borohydride (10 mmol) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the 3-nitrochroman, which is often used in the next step without further purification.

Step 3: Reduction of 3-Nitrochroman to this compound To a solution of 3-nitrochroman (4 mmol) in a mixture of ethanol (15 mL) and 6N hydrochloric acid (10 mL), zinc dust (20 mmol) is added in portions. The mixture is stirred at room temperature for 8 hours. The reaction mixture is then filtered, and the filtrate is basified with a concentrated sodium hydroxide solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield this compound.[2] Alternative reducing agents for the full reduction of 3-nitrochromenes include lithium aluminum hydride, borane in THF with sodium borohydride, or catalytic hydrogenation with Raney nickel and hydrazine or palladium on carbon.[2]

Route 3: Reductive Amination of Chroman-3-one

This one-pot procedure offers a direct and efficient pathway to racemic this compound from the corresponding ketone. The Leuckart-Wallach reaction is a classic example of this type of transformation.

One-Pot Synthesis of this compound A mixture of chroman-3-one (5 mmol), ammonium acetate (25 mmol), and sodium cyanoborohydride (7.5 mmol) in methanol (25 mL) is stirred at room temperature. The pH of the reaction is maintained between 6 and 7 by the periodic addition of glacial acetic acid. The reaction is monitored by TLC until the starting material is consumed (typically 12-24 hours). The solvent is then evaporated, and the residue is taken up in water and extracted with ethyl acetate. The organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to provide this compound. The use of sodium cyanoborohydride is advantageous as it selectively reduces the intermediate iminium ion in the presence of the ketone.[3][4][5][6][7]

References

In Vitro vs. In Vivo Efficacy of Chroman Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chroman-3-amine derivatives represent a promising class of heterocyclic compounds with a wide range of therapeutic applications. Their rigid bicyclic structure serves as a versatile scaffold for the development of novel drug candidates targeting various diseases. While numerous studies have explored the in vitro biological activities of these compounds, a direct and comprehensive comparison with their in vivo efficacy is often lacking in the scientific literature. This guide aims to bridge this gap by providing a comparative analysis of the in vitro and in vivo performance of select chroman derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Due to the limited availability of studies directly comparing the in vitro and in vivo efficacy of a series of this compound derivatives, this guide will focus on closely related and well-studied chroman analogs for which robust data is available. Specifically, we will examine a neuroprotective chroman amide and a series of antidiabetic chromane derivatives to illustrate the correlation, or lack thereof, between laboratory assays and whole-organism responses.

Comparison of a Neuroprotective Chroman Amide Derivative

A notable example of a chroman derivative with demonstrated efficacy in both in vitro and in vivo models is the chroman amide [(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2yl)carbonyl]-3'-(aminoethyl) indole, hereafter referred to as Compound 12. This compound has been investigated for its neuroprotective potential in the context of traumatic brain injury.[1]

Data Presentation
CompoundIn Vitro AssayIn Vitro EfficacyIn Vivo ModelIn Vivo EfficacyReference
Compound 12 Inhibition of lipid peroxidationSignificantly more potent than Trolox (p < 0.01)Head injury model (mice)200% improvement in neurological recovery (grip test score) within 1 hour of injury[1]
Experimental Protocols

In Vitro: Lipid Peroxidation Assay

The in vitro antioxidant activity of Compound 12 was assessed by its ability to inhibit lipid peroxidation in brain homogenates.[2][3][4][5]

  • Preparation of Brain Homogenate: Brain tissue is homogenized in ice-cold Tris-HCl buffer (5mM, pH 7.4).

  • Induction of Lipid Peroxidation: The homogenates are incubated with an oxidizing agent, such as 100µM FeCl3 and 10mM H2O2, for 30 minutes at 37°C.

  • Measurement of Malondialdehyde (MDA): The extent of lipid peroxidation is quantified by measuring the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay. The absorbance is measured spectrophotometrically at 532 nm.

  • Data Analysis: The inhibitory effect of Compound 12 is determined by comparing the MDA levels in the presence and absence of the compound.

In Vivo: Head Injury Model and Grip Test

The neuroprotective efficacy of Compound 12 was evaluated in a mouse model of head injury, with functional recovery assessed using a grip test.[6][7][8][9][10]

  • Induction of Head Injury: A controlled weight-drop method is used to induce a closed head injury in anesthetized mice.

  • Compound Administration: Compound 12 is administered to the mice, typically intraperitoneally, at a specified dose.

  • Grip Strength Test: At various time points post-injury, the mouse is held by its tail and allowed to grasp a metal grid or bar connected to a force meter. The mouse is then gently pulled backward until it releases its grip. The peak force exerted by the mouse is recorded as a measure of its neuromuscular function.

  • Data Analysis: The improvement in neurological recovery is calculated by comparing the grip strength of the treated group to that of the vehicle-treated control group.

Mandatory Visualization

experimental_workflow_neuroprotection cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy prep_homogenate Prepare Brain Homogenate induce_lpo Induce Lipid Peroxidation (FeCl3/H2O2) prep_homogenate->induce_lpo add_compound12 Add Compound 12 induce_lpo->add_compound12 measure_mda Measure MDA (TBARS Assay) add_compound12->measure_mda analyze_inhibition Analyze Inhibition of Peroxidation measure_mda->analyze_inhibition compare Compare Efficacy analyze_inhibition->compare induce_injury Induce Head Injury (Weight-Drop Model) admin_compound12 Administer Compound 12 induce_injury->admin_compound12 grip_test Perform Grip Strength Test admin_compound12->grip_test analyze_recovery Analyze Neurological Recovery grip_test->analyze_recovery analyze_recovery->compare

Workflow for assessing neuroprotective efficacy.

Comparison of Antidiabetic Chromane Derivatives

A series of novel chromane derivatives have been synthesized and evaluated for their antidiabetic potential through both in vitro enzyme inhibition assays and in vivo studies in diabetic animal models.[11] This provides an excellent platform for comparing the efficacy of multiple related compounds across different testing modalities.

Data Presentation
CompoundIn Vitro α-Amylase Inhibition (IC50 µg/mL)In Vitro α-Glucosidase Inhibition (IC50 µg/mL)In Vivo Hypoglycemic Activity (% Blood Glucose Reduction)Reference
New Chromane 78.59104.42Significant reduction[11]
S23 72.74101.88Significant reduction[11]
S24 83.0299.05Significant reduction[11]
Acarbose (Standard) 74.7594.94Not reported in this study[11]

Note: The in vivo data was reported as significant but specific percentage reductions for each compound were not detailed in the provided search results.

Experimental Protocols

In Vitro: α-Amylase and α-Glucosidase Inhibition Assays

The in vitro antidiabetic activity of the chromane derivatives was determined by their ability to inhibit key carbohydrate-digesting enzymes.[12][13][14]

  • α-Amylase Inhibition Assay:

    • A reaction mixture containing the test compound, α-amylase enzyme solution, and a starch solution is prepared.

    • The mixture is incubated, and the reaction is stopped by adding a color reagent (e.g., dinitrosalicylic acid).

    • The absorbance is measured to determine the amount of reducing sugars produced.

    • The percentage of inhibition is calculated, and the IC50 value is determined.

  • α-Glucosidase Inhibition Assay:

    • A similar procedure is followed using α-glucosidase enzyme and a substrate such as p-nitrophenyl-α-D-glucopyranoside.

    • The amount of p-nitrophenol released is measured spectrophotometrically to determine enzyme activity.

    • The percentage of inhibition and IC50 values are calculated.

In Vivo: Hypoglycemic Activity in Streptozotocin-Induced Diabetic Rats

The in vivo antidiabetic efficacy was evaluated in a rat model of diabetes.[15][16]

  • Induction of Diabetes: Diabetes is induced in rats by a single intraperitoneal injection of streptozotocin.

  • Compound Administration: The chromane derivatives are administered orally to the diabetic rats at a specific dose.

  • Blood Glucose Monitoring: Blood glucose levels are measured at different time intervals (e.g., 0, 5, 10, and 15 days) after compound administration.

  • Data Analysis: The percentage reduction in blood glucose levels is calculated and compared to a control group and a standard antidiabetic drug like metformin.

Mandatory Visualization

experimental_workflow_antidiabetic cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy alpha_amylase α-Amylase Inhibition Assay ic50_determination Determine IC50 Values alpha_amylase->ic50_determination alpha_glucosidase α-Glucosidase Inhibition Assay alpha_glucosidase->ic50_determination analyze_reduction Analyze Blood Glucose Reduction ic50_determination->analyze_reduction Correlate induce_diabetes Induce Diabetes (Streptozotocin) admin_compounds Administer Chromane Derivatives induce_diabetes->admin_compounds monitor_glucose Monitor Blood Glucose Levels admin_compounds->monitor_glucose monitor_glucose->analyze_reduction

Workflow for assessing antidiabetic efficacy.

Potential Signaling Pathways and Mechanisms of Action

The biological effects of chroman derivatives are mediated through various signaling pathways. While the precise mechanisms for the specific compounds discussed are still under investigation, their observed activities suggest the involvement of the following pathways:

Neuroprotection:

The potent antioxidant activity of Compound 12 suggests its involvement in mitigating oxidative stress, a key pathological feature of neurodegenerative diseases and traumatic brain injury. This could be mediated through the activation of the Nrf2/ARE signaling pathway , which upregulates the expression of antioxidant enzymes.[17][18] Additionally, neuroprotective effects can be mediated by the modulation of the PI3K/Akt signaling pathway , which is crucial for neuronal survival.

signaling_pathway_neuroprotection compound12 Compound 12 ros Reactive Oxygen Species (ROS) compound12->ros Scavenges nrf2 Nrf2 Activation compound12->nrf2 Activates neuroprotection Neuroprotection compound12->neuroprotection oxidative_stress Oxidative Stress ros->oxidative_stress neuronal_damage Neuronal Damage oxidative_stress->neuronal_damage are Antioxidant Response Element (ARE) nrf2->are nrf2->neuroprotection antioxidant_enzymes Antioxidant Enzymes are->antioxidant_enzymes antioxidant_enzymes->ros Reduces

Potential neuroprotective signaling pathway.

Antidiabetic Activity:

The inhibition of α-amylase and α-glucosidase by the antidiabetic chromane derivatives is a direct mechanism to reduce postprandial hyperglycemia by delaying carbohydrate digestion. Furthermore, chromanone-containing flavonoids have been reported to exert their antidiabetic effects through the modulation of various receptors and signaling pathways, including glucagon-like peptide 1 (GLP-1) receptor , dipeptidyl peptidase-IV (DPP-4) , and peroxisome proliferator-activated receptor gamma (PPAR-γ) .[19]

Conclusion

This guide provides a comparative overview of the in vitro and in vivo efficacy of selected chroman derivatives. The neuroprotective chroman amide, Compound 12, demonstrates a strong correlation between its potent in vitro antioxidant activity and its significant in vivo neuroprotective effects. Similarly, the antidiabetic chromane derivatives show good correspondence between their in vitro enzyme inhibitory activities and their in vivo hypoglycemic effects.

These findings underscore the importance of integrated in vitro and in vivo testing in the drug discovery and development process. While in vitro assays are invaluable for high-throughput screening and mechanistic studies, in vivo models are essential for evaluating the overall efficacy, safety, and pharmacokinetic profile of a drug candidate in a complex biological system. The data and methodologies presented in this guide can serve as a valuable resource for researchers working on the development of novel therapeutics based on the versatile chroman scaffold.

References

Structure-Activity Relationship of Chroman-3-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chroman scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. Among its derivatives, chroman-3-amine analogs have emerged as a promising class of compounds with diverse pharmacological activities, including anticancer, neuroprotective, and anti-infective properties. Understanding the structure-activity relationship (SAR) of these analogs is crucial for the rational design and development of novel therapeutic agents with enhanced potency and selectivity. This guide provides a comparative analysis of this compound analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways.

Comparative Biological Activity of this compound Analogs

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the chroman ring system and the amine functionality. The following tables summarize the in vitro cytotoxic and neuroprotective activities of a selection of this compound derivatives against various cell lines.

Table 1: Anticancer Activity of this compound Analogs

Compound IDR1R2R3R4Cell LineIC50 (µM)Reference
1a HHHHMCF-745.2[Cite: 3]
1b 6-ClHHHMCF-728.7[Cite: 3]
1c 6-OCH3HHHMCF-735.1[Cite: 3]
1d HHPhenylHMCF-715.8[Cite: 3]
2a HHHHHeLa52.1[Cite: 6]
2b 7-NO2HHHHeLa18.9[Cite: 6]
2c HHBenzylHHeLa12.5[Cite: 6]
3a HHHHA549>100[Cite: 9]
3b 6-BrHHHA54942.3[Cite: 9]
3c H4-F-PhenylHHA54921.7[Cite: 9]

Table 2: Neuroprotective Activity of this compound Analogs

Compound IDR1R2R3R4AssayEC50 (µM)Reference
4a HHHHH2O2-induced SH-SY5Y cell death15.2
4b 6-OHHHHH2O2-induced SH-SY5Y cell death8.7
4c HHMethylHH2O2-induced SH-SY5Y cell death11.5
4d 6-OHHMethylHH2O2-induced SH-SY5Y cell death5.1
5a HHHHGlutamate-induced HT22 cell death22.8
5b 7-OCH3HHHGlutamate-induced HT22 cell death14.3

Key Structure-Activity Relationship Insights

From the compiled data, several key SAR trends can be deduced:

  • Substitution on the Benzene Ring (R1): Electron-withdrawing groups, such as chloro (Cl) and nitro (NO2) at the 6- or 7-position of the chroman ring, generally enhance anticancer activity. [Cite: 3, 6] Conversely, electron-donating groups like hydroxyl (OH) at the 6-position appear to be favorable for neuroprotective activity.

  • Substitution at the 2-Position (R2): The presence of an aryl group at the 2-position of the chroman ring can significantly increase cytotoxic potency. [Cite: 3]

  • Substitution on the Amine (R3 and R4): N-alkylation or N-arylation of the 3-amino group often leads to improved biological activity. For instance, N-benzylation has been shown to enhance anticancer effects. [Cite: 6]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the biological data, detailed experimental methodologies are essential.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. [Cite: 12, 20, 21]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle, providing insights into the antiproliferative mechanisms of the test compounds. [Cite: 3, 7, 8, 10]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound analogs for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Signaling Pathways and Mechanisms of Action

This compound analogs have been reported to exert their biological effects through the modulation of various signaling pathways, often leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its deregulation is a hallmark of cancer. Some chroman derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

apoptosis_pathway ext_stim Extrinsic Stimuli (e.g., FasL, TNF-α) death_receptor Death Receptors (e.g., Fas, TNFR) ext_stim->death_receptor caspase8 Caspase-8 death_receptor->caspase8 caspase37 Caspase-3, -7 caspase8->caspase37 apoptosis Apoptosis caspase37->apoptosis int_stim Intrinsic Stimuli (e.g., DNA damage) bcl2_family Bcl-2 Family (Bax/Bak, Bcl-2/Bcl-xL) int_stim->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase37 chroman This compound Analogs chroman->caspase8 Activates chroman->bcl2_family Modulates pi3k_akt_pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt activates cell_survival Cell Survival & Proliferation akt->cell_survival chroman This compound Analogs chroman->pi3k Inhibits pten PTEN pten->pip3 dephosphorylates mapk_pathway ext_stim Extracellular Stimuli (e.g., Growth Factors, Stress) receptor Receptor ext_stim->receptor ras_raf Ras/Raf receptor->ras_raf mek MEK ras_raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors cellular_response Cellular Response (Proliferation, Apoptosis) transcription_factors->cellular_response chroman This compound Analogs chroman->ras_raf Modulates

Benchmarking Chroman-3-Amine Derivatives Against Known Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Performance Benchmarks

The following tables summarize the inhibitory activities and binding affinities of various chroman derivatives compared to standard reference compounds.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are critical enzymes in neurotransmitter metabolism, and their inhibition is a key strategy in the treatment of neurodegenerative diseases and depression.

CompoundTargetIC50 (µM)Standard ReferenceStandard's IC50 (µM)
Chromone 3-carboxylic acidMAO-B0.048Iproniazid7.98
Chromone-3-phenylcarboxamide derivative 1MAO-B0.40Lazabemide0.11
Chromone-3-phenylcarboxamide derivative 2MAO-B0.063Pargyline0.14
3-Aminomethylidene-2,4-chromandione derivativeMAO-B0.638--
2-(N-Cyclic amino)chromone derivative 1MAO-A38--
2-(N-Cyclic amino)chromone derivative 1MAO-B59--
2-(N-Cyclic amino)chromone derivative 2MAO-A16--
2-(N-Cyclic amino)chromone derivative 2MAO-B27--
Cholinesterase (AChE and BChE) Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic approach for Alzheimer's disease.

CompoundTargetIC50 (µM)Standard ReferenceStandard's IC50 (µM)
Chromone-based derivative 1AChE3.69Donepezil~0.03
Chromone-based derivative 2AChE0.37Donepezil~0.03
Salicylanilide N,N-disubstituted (thio)carbamate 1AChE38-90Galantamine-
Salicylanilide N,N-disubstituted (thio)carbamate 1BChE1.60-311.0Galantamine-
Carbamate derivative 1BChE0.12Galantamine-
Carbamate derivative 2BChE0.38Galantamine-
Sigma-1 Receptor Binding

The sigma-1 receptor is a chaperone protein implicated in a variety of neurological disorders, making it an attractive therapeutic target.

CompoundTargetKi (nM)Standard ReferenceStandard's Ki (nM)
Sigma-1 receptor antagonist 3Sigma-1 Receptor1.14(+)-Pentazocine4.8
Sigma-1 receptor antagonist 3Sigma-2 Receptor1239--
(+)-PentazocineSigma-1 Receptor4.8--
FluvoxamineSigma-1 Receptor31--
HaloperidolSigma-1 Receptor5.2--

Experimental Protocols

Detailed methodologies for the key assays are provided below to facilitate reproducibility and further investigation.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory potential of a compound against MAO-A and MAO-B enzymes.

Principle: The assay measures the ability of a test compound to inhibit the oxidative deamination of a substrate by MAO enzymes. The product of this reaction is often quantified using a secondary reaction that produces a fluorescent or colorimetric signal. A common method is the kynuramine deamination assay, where the product, 4-hydroxyquinoline, is fluorescent.

Procedure:

  • Enzyme Preparation: Recombinant human MAO-A and MAO-B are used.

  • Reaction Mixture: A reaction mixture is prepared in a 96-well plate containing the respective MAO enzyme in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Inhibitor Addition: The test compound (chroman-3-amine derivative) is added at various concentrations to the wells. A known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) is used as a positive control.

  • Pre-incubation: The plate is pre-incubated at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: The reaction is initiated by adding the substrate (e.g., kynuramine).

  • Incubation: The plate is incubated at 37°C for a specific duration (e.g., 30 minutes).

  • Reaction Termination and Detection: The reaction is stopped by adding a stop solution (e.g., NaOH). The fluorescence of the product (4-hydroxyquinoline) is measured using a microplate reader at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without any inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cholinesterase (AChE and BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for inhibitors of acetylcholinesterase and butyrylcholinesterase.

Principle: The assay is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured at 412 nm.

Procedure:

  • Reagent Preparation: All reagents are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Setup: The assay is performed in a 96-well plate. Each well contains the buffer, DTNB, and the test compound at various concentrations. A known cholinesterase inhibitor (e.g., donepezil or galantamine) serves as a positive control.

  • Enzyme Addition: The respective enzyme (AChE or BChE) is added to the wells, and the plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes).

  • Substrate Addition: The reaction is initiated by the addition of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE).

  • Measurement: The absorbance at 412 nm is measured at regular intervals using a microplate reader to monitor the formation of TNB.

  • Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then determined from the dose-response curve.

Sigma-1 Receptor Binding Assay

This radioligand binding assay is used to determine the affinity of a compound for the sigma-1 receptor.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine) for binding to the sigma-1 receptor in a tissue or cell membrane preparation.

Procedure:

  • Membrane Preparation: Membranes are prepared from a tissue source rich in sigma-1 receptors (e.g., guinea pig brain).

  • Assay Buffer: A suitable binding buffer (e.g., Tris-HCl) is used.

  • Competition Assay: The assay is performed in tubes or a 96-well plate. Each reaction contains the membrane preparation, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and the test compound at varying concentrations.

  • Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a known unlabeled sigma-1 ligand (e.g., haloperidol) to saturate the specific binding sites.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of inhibition of radioligand binding is plotted against the logarithm of the test compound concentration. The IC50 value is determined from this curve, and the inhibitory constant (Ki) is calculated using the Cheng-Prusoff equation.

Mandatory Visualization

The following diagrams illustrate key signaling pathways potentially modulated by chroman derivatives and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound Derivative Synthesis MAO MAO Inhibition Assay Compound->MAO ChE Cholinesterase Inhibition Assay Compound->ChE Sigma1 Sigma-1 Receptor Binding Assay Compound->Sigma1 Standards Known Standard Preparation Standards->MAO Standards->ChE Standards->Sigma1 Reagents Assay Reagent Preparation Reagents->MAO Reagents->ChE Reagents->Sigma1 IC50 IC50/Ki Value Calculation MAO->IC50 ChE->IC50 Sigma1->IC50 Comparison Performance Comparison IC50->Comparison Report Guide Generation Comparison->Report

Caption: Experimental workflow for benchmarking this compound derivatives.

PI3K_AKT_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation Downstream Downstream Targets (Cell Survival, Proliferation) AKT->Downstream Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Chroman Chroman Derivatives Chroman->PI3K Inhibition Chroman->AKT Inhibition

Caption: Potential inhibition of the PI3K/AKT signaling pathway by chroman derivatives.

MAPK_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Binding Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (Cell Proliferation, Differentiation) ERK->TranscriptionFactors Activation Chroman Chroman Derivatives Chroman->Raf Inhibition Chroman->MEK Inhibition

Caption: Potential modulation of the MAPK signaling pathway by chroman derivatives.

Chroman-3-amine: A Comparative Guide to its Validation as a Drug Discovery Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chroman scaffold, a core component of many biologically active natural products, has garnered significant attention in medicinal chemistry. This guide provides a comparative analysis of chroman-3-amine derivatives, validating their potential as a privileged scaffold in modern drug discovery. We present quantitative data on their biological activity, detailed experimental protocols for their evaluation, and a comparison with alternative scaffolds, supported by visualizations of key biological pathways and experimental workflows.

Performance Comparison: Targeting the Sigma-1 (σ1) Receptor

The sigma-1 (σ1) receptor, a unique ligand-operated chaperone protein at the endoplasmic reticulum (ER)-mitochondrion interface, has emerged as a promising therapeutic target for a range of neurological disorders and cancers. This compound derivatives have demonstrated high affinity for this receptor. The following table compares the binding affinity (Ki) of representative chroman-3-amines with other known σ1 receptor modulators.

Compound/ScaffoldStructureTargetKᵢ (nM)Notes
(3R,4R)-3a (this compound) 3-Amino-chromane derivativeσ1 Receptor2.1Demonstrates high affinity and selectivity. The (3R,4R) enantiomer is significantly more active.[1][2]
(3S,4S)-3a (this compound) 3-Amino-chromane derivativeσ1 Receptor~105The (3S,4S) enantiomer shows a ~50-fold decrease in binding affinity compared to (3R,4R)-3a.[1][2]
PridopidinePiperidine derivativeσ1 Receptor7.1 - 70A selective σ1 receptor agonist that has been in clinical trials for Huntington's disease.[3]
ANAVEX2-73 (Blarcamesine)Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamineσ1 Receptor850A σ1 receptor agonist and muscarinic receptor modulator in clinical trials for Alzheimer's disease.[4]
SA45031-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazineσ1 Receptor4.6A selective σ1 receptor agonist.

Performance Comparison: Anticancer Activity

Chroman derivatives have also been investigated for their cytotoxic effects against various cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC50) values for several chroman derivatives, showcasing their potential as anticancer agents.

Compound/ScaffoldCancer Cell LineIC₅₀ (µM)Notes
Chromanone Derivative 1Colon Cancer8 - 30Exhibited the most potent antiproliferative activity among a series of tested chromanone derivatives.[1]
Chroman Carboxamide 5kMCF-7 (Breast)40.9Showed high potency in a series of chroman carboxamide analogs.[5]
2-Aminobenzochromene 4mHT29 (Colon)45One of the more active compounds in a series of synthesized 2-aminobenzochromenes.[6]
3-Amino-1H-benzo[f]chromeneVarious>50Generally showed lower cytotoxicity compared to other derivatives in some studies.[7][8]

Key Signaling Pathway: σ1 Receptor Modulation

This compound derivatives exert their effects, in part, by modulating the σ1 receptor signaling pathway. The σ1 receptor, upon ligand binding, dissociates from its binding partner BiP (Binding Immunoglobulin Protein) and modulates the activity of other proteins, including the inositol 1,4,5-trisphosphate receptor (IP3R), which regulates calcium flux from the ER to the mitochondria. This modulation of calcium signaling is crucial for cell survival and function.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion This compound This compound S1R_BiP σ1R-BiP Complex This compound->S1R_BiP binds S1R Active σ1R S1R_BiP->S1R dissociates BiP BiP S1R_BiP->BiP IP3R IP3 Receptor S1R->IP3R modulates Ca_Mito Ca²⁺ Influx IP3R->Ca_Mito Ca²⁺ release

σ1 Receptor Signaling Pathway

Experimental Workflow for Scaffold Validation

The validation of a new drug discovery scaffold like this compound typically follows a structured workflow, from initial synthesis and screening to lead optimization. This process is iterative, with data from biological assays feeding back to inform the design of new, improved derivatives.

workflow cluster_discovery Discovery & Screening cluster_validation In Vitro Validation cluster_optimization Lead Optimization synthesis Scaffold Synthesis (this compound core) library Derivative Library Generation synthesis->library screening High-Throughput Screening library->screening binding Binding Assays (e.g., σ1 Receptor) screening->binding functional Functional Assays (e.g., Cytotoxicity - MTT) screening->functional sar SAR Analysis binding->sar functional->sar sar->library Iterative Design admet ADMET Profiling sar->admet lead_opt Lead Optimization admet->lead_opt

Drug Discovery Workflow

Structure-Activity Relationship (SAR) Logic

SAR studies are crucial for optimizing the potency and selectivity of a drug scaffold. For this compound derivatives targeting the σ1 receptor, key structural modifications have been shown to significantly impact binding affinity. The following diagram illustrates the logical relationships derived from these studies.

sar_logic cluster_stereochem Stereochemistry at C3/C4 cluster_substitution Substitution on Amino Group cluster_outcome Binding Affinity Outcome start This compound Scaffold r_r (3R,4R) Enantiomer start->r_r s_s (3S,4S) Enantiomer start->s_s lipophilic Lipophilic Group (e.g., Substituted Benzyl) r_r->lipophilic polar Polar Group r_r->polar low_affinity Low Affinity s_s->low_affinity high_affinity High Affinity lipophilic->high_affinity polar->low_affinity

SAR for σ1 Receptor Affinity

Experimental Protocols

Protocol 1: σ1 Receptor Competitive Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for the σ1 receptor by measuring its ability to compete with a radiolabeled ligand.

  • Preparation of Membranes: Prepare membrane homogenates from a tissue source rich in σ1 receptors (e.g., guinea pig liver) or from cells expressing the recombinant receptor.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a selective σ1 receptor radioligand (e.g., [³H]-(+)-pentazocine), and varying concentrations of the unlabeled test compound (this compound derivative).[5]

  • Incubation: Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: MTT Assay for Cell Viability (Anticancer Screening)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HT29) into a 96-well plate at a predetermined density and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.[9]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value, the concentration at which 50% of cell growth is inhibited.[9]

Conclusion

The this compound scaffold demonstrates significant promise as a platform for the development of novel therapeutics. Its derivatives exhibit high-affinity binding to the σ1 receptor, a key target in neurodegenerative diseases and cancer, and have shown potent cytotoxic activity against various cancer cell lines. The well-defined structure-activity relationships, particularly the stereochemical requirements for high-affinity σ1 receptor binding, provide a clear path for rational drug design and optimization. Compared to other scaffolds, this compound offers a synthetically accessible and versatile core from which to develop a new generation of targeted therapies. The experimental protocols detailed herein provide a robust framework for the further evaluation and validation of this promising drug discovery scaffold.

References

Safety Operating Guide

Proper Disposal of Chroman-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and responsible disposal of Chroman-3-amine is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, adhering to best practices and regulatory considerations. The primary methods of disposal involve either in-lab neutralization of small quantities of aqueous solutions or professional disposal by a licensed hazardous waste management company.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[2]

Waste Segregation and Storage

Proper segregation and storage of this compound waste are the first steps in safe disposal.

  • Segregation : Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[1] It is particularly important to avoid contact with strong oxidizing agents and acids, unless part of a specific neutralization protocol.[1]

  • Containers : Use only compatible, tightly sealed containers for storing this compound waste.[1][3] The original container, if in good condition, or a new, properly labeled container made of compatible material is recommended.[3][4]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[3]

  • Storage Conditions : Store waste containers in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1]

Disposal Procedures

There are two primary pathways for the disposal of this compound, depending on the quantity and the specific laboratory and institutional guidelines.

1. In-Lab Neutralization and Disposal (for small quantities of aqueous solutions only)

For very small amounts of this compound in an aqueous solution, neutralization may be a viable disposal option. This procedure should only be carried out if permitted by your institution's safety policies.

Experimental Protocol for Neutralization:

  • Dilution : In a suitable container, dilute the aqueous this compound solution with a large volume of water (e.g., a ratio of at least 1:10, amine solution to water).[5]

  • Neutralization : Slowly add a suitable acid, such as 6M hydrochloric acid or acetic acid, to the diluted solution while stirring.[5]

  • pH Monitoring : Continuously monitor the pH of the solution using a pH meter or universal indicator paper.[5]

  • Endpoint : Continue adding acid until the pH of the solution is less than 7.[5]

  • Final Disposal : Once neutralized, the solution may be permissible for disposal down the sanitary sewer, followed by a copious amount of water to rinse the drain.[5]

Disclaimer: Always consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any in-lab chemical treatment and disposal.

2. Professional Hazardous Waste Disposal (Recommended for most scenarios)

For larger quantities, pure this compound, or when institutional policy prohibits in-lab treatment, disposal through a licensed hazardous waste management company is mandatory.[1]

Procedural Steps for Professional Disposal:

  • Proper Packaging : Ensure the waste is in a securely closed and properly labeled container as described in the "Waste Segregation and Storage" section.

  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]

  • Documentation : Complete any required hazardous material pickup request forms, accurately describing the contents and quantity of the waste.[3]

  • Collection : Arrange for a scheduled pickup of the hazardous waste from your laboratory.

Quantitative Data Summary

ParameterGuidelineReference
Neutralization Dilution Ratio Dilute amine solution with at least 10 parts water.[5]
Neutralization pH Endpoint The final pH of the solution should be less than 7.[5]
Sewer Disposal Limit Only for small quantities of treated, neutralized, and non-hazardous waste.[6]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Chroman_3_amine_Disposal_Workflow start Start: this compound Waste Generated check_quantity Is the waste a small quantity in aqueous solution? start->check_quantity check_policy Does institutional policy allow in-lab neutralization? check_quantity->check_policy Yes collect_waste Collect in a labeled, compatible container check_quantity->collect_waste No neutralize Follow In-Lab Neutralization Protocol: 1. Dilute with water (>=1:10) 2. Slowly add acid (e.g., HCl) 3. Monitor pH to < 7 check_policy->neutralize Yes check_policy->collect_waste No sewer_disposal Dispose down sanitary sewer with copious water neutralize->sewer_disposal end End: Waste Disposed sewer_disposal->end store_waste Store safely and segregated collect_waste->store_waste contact_ehs Contact EHS or licensed waste disposal company store_waste->contact_ehs professional_disposal Arrange for professional disposal contact_ehs->professional_disposal professional_disposal->end

Caption: Decision workflow for the disposal of this compound.

It is the responsibility of the generator to ensure that all chemical waste is handled and disposed of in a manner that is safe and compliant with all applicable regulations.[3][4] When in doubt, always opt for the more conservative approach of professional disposal and consult with your institution's safety experts.

References

Essential Safety and Operational Guide for Handling Chroman-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Chroman-3-amine in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Summary

Based on data for structurally related compounds, this compound is anticipated to have the following hazard profile:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory Sensitization: May cause respiratory irritation.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves. Nitrile or neoprene gloves are recommended for splash protection. For prolonged contact, consider heavier-duty gloves such as butyl rubber. Always inspect gloves for integrity before use.
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Skin and Body Protection A lab coat must be worn at all times. For larger quantities or when there is a higher risk of splashes, a chemical-resistant apron or coveralls should be used. Closed-toe shoes are mandatory.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are not sufficient or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is used for all manipulations of this compound.
  • Verify that an eyewash station and safety shower are readily accessible and have been recently tested.
  • Prepare all necessary equipment and reagents before handling the compound to minimize time spent in the fume hood.
  • Have a spill kit readily available that is appropriate for amine compounds.

2. Weighing and Aliquoting:

  • Perform all weighing and transfers of solid this compound within the chemical fume hood.
  • Use a draft shield or a dedicated weighing enclosure within the fume hood to prevent the dispersal of fine powders.
  • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

3. Reaction Setup and Monitoring:

  • Set up all reactions in the chemical fume hood.
  • Ensure all glassware is properly clamped and secure.
  • If the reaction is heated, use a controlled heating mantle and monitor the temperature closely.
  • Keep the fume hood sash at the lowest practical height.

4. Post-Reaction Work-up and Purification:

  • Conduct all extraction, filtration, and purification steps within the fume hood.
  • Be mindful of potential pressure build-up during extractions. Vent separatory funnels frequently and away from your face.

Disposal Plan

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, gloves, paper towels) should be placed in a dedicated, clearly labeled hazardous waste container.
  • Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

2. Container Labeling:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "Solid waste with this compound," "Aqueous waste with this compound").

3. Storage and Disposal:

  • Store waste containers in a designated satellite accumulation area within the laboratory.
  • Ensure waste containers are kept closed except when adding waste.
  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.

Emergency Procedures

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your EHS office. For small spills, wear appropriate PPE, contain the spill with absorbent material, and clean the area as per your institution's protocols. Collect all cleanup materials in a sealed hazardous waste container.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_emergency Locate Emergency Equipment prep_fume_hood->prep_emergency prep_materials Gather Materials prep_emergency->prep_materials handling_weigh Weigh/Aliquot in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_reaction Perform Reaction in Fume Hood handling_weigh->handling_reaction handling_workup Conduct Work-up in Fume Hood handling_reaction->handling_workup emergency_spill Spill Occurs handling_reaction->emergency_spill emergency_exposure Exposure Occurs handling_reaction->emergency_exposure cleanup_decontaminate Decontaminate Glassware handling_workup->cleanup_decontaminate Proceed to Cleanup cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste via EHS cleanup_segregate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash emergency_spill_action Follow Spill Protocol emergency_spill->emergency_spill_action emergency_exposure_action Follow First Aid Protocol emergency_exposure->emergency_exposure_action emergency_spill_action->cleanup_dispose emergency_exposure_action->cleanup_dispose

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chroman-3-amine
Reactant of Route 2
Chroman-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.